molecular formula C61H83N15O10 B066410 Tyrosinase (206-214), human

Tyrosinase (206-214), human

Numéro de catalogue: B066410
Poids moléculaire: 1186.4 g/mol
Clé InChI: ZDTHINDBILABAB-WDGXTDPFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tyrosinase (206-214) (human) is a synthetic peptide fragment corresponding to amino acids 206 to 214 of the human tyrosinase protein. This sequence represents a well-characterized immunodominant epitope (YMDGTMSQV) presented by the HLA-A*0201 molecule. Its primary research application is in the field of oncology and immunology, specifically for the study of melanoma. This peptide is a critical tool for investigating T-cell-mediated immune responses, as it is a known target for cytotoxic T-lymphocytes (CTLs) in melanoma patients. Researchers utilize Tyrosinase (206-214) in ELISpot assays, intracellular cytokine staining, and T-cell activation/proliferation experiments to quantify and characterize antigen-specific immune reactivity. Furthermore, it is invaluable for studying immune tolerance, antigen presentation, and the mechanisms of tumor cell recognition and destruction. Its defined nature allows for precise and reproducible studies aimed at developing and evaluating novel immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies. This peptide provides a specific and essential reagent for advancing our understanding of melanoma immunobiology.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHINDBILABAB-WDGXTDPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Immunological Function and Therapeutic Potential of the Tyrosinase (206-214) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope derived from the tyrosinase protein, a melanocyte differentiation antigen frequently overexpressed in melanoma cells. This nonapeptide is specifically recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A*2402 allele, a prevalent HLA type, particularly in East Asian populations. This recognition makes the Tyrosinase (206-214) peptide a compelling target for the development of cancer immunotherapies, including peptide-based vaccines and adoptive T-cell therapies, aimed at eliciting a potent and specific anti-melanoma immune response. This technical guide provides an in-depth overview of the function of the Tyrosinase (206-214) peptide, including its immunological properties, relevant experimental data, and detailed protocols for its investigation.

Introduction

Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) synthesis.[1] Its expression in healthy tissues is primarily restricted to melanocytes, while it is aberrantly overexpressed in the majority of melanoma cases. This differential expression profile makes tyrosinase an attractive tumor-associated antigen (TAA) for targeted cancer immunotherapy. The Tyrosinase (206-214) peptide is a specific fragment of the tyrosinase protein that can be presented on the surface of melanoma cells by HLA-A*2402 molecules.[2][3][4] This peptide-MHC complex can then be recognized by the T-cell receptors (TCRs) of CD8+ CTLs, initiating a signaling cascade that leads to the destruction of the cancer cell.

Immunological Properties of Tyrosinase (206-214) Peptide

The primary function of the Tyrosinase (206-214) peptide is to act as an immunological epitope that flags melanoma cells for destruction by the immune system. This process is contingent on several key interactions:

  • Processing and Presentation: The full-length tyrosinase protein is processed within the proteasome of melanoma cells into smaller peptides. The Tyrosinase (206-214) peptide is then transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the HLA-A*2402 molecule. This stable complex is subsequently transported to the cell surface.

  • T-Cell Recognition: Circulating CD8+ T-cells with a TCR specific for the Tyrosinase (206-214)-HLA-A*2402 complex can then bind to this target. This binding, along with co-stimulatory signals, triggers the activation of the T-cell.

  • Cytotoxic T-Lymphocyte (CTL) Response: Upon activation, the CTLs proliferate and differentiate into effector cells that can directly kill melanoma cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes, or through the Fas/FasL pathway.

The specificity of this interaction for melanoma cells in HLA-A*2402 positive individuals forms the basis for its therapeutic application.[5][6]

Quantitative Data

ParameterMethodResultReference
HLA-A*2402 Binding T2-A24 Stabilization AssayQualitative positive bindingImplied by CTL recognition in numerous studies
CTL Precursor Frequency ELISpotVariable, can be significantly increased post-vaccination[4]
In Vitro CTL Induction Mixed Lymphocyte Peptide Culture (MLPC)Successful generation of peptide-specific CTLs[2]
Clinical Response (in peptide cocktail vaccine) Phase I/II Clinical TrialsPartial and complete responses observed in some patients[4]

Signaling Pathways

The recognition of the Tyrosinase (206-214) peptide by a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade. This pathway is crucial for T-cell activation, proliferation, and the execution of its effector functions.

TCR_Signaling cluster_APC Antigen Presenting Cell (Melanoma) cluster_T_Cell CD8+ T-Cell cluster_downstream Downstream Signaling MHC HLA-A*2402 Peptide Tyrosinase (206-214) CD8 CD8 MHC->CD8 TCR TCR Peptide->TCR CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKCθ DAG->PKC NFAT NFAT Ca_ion->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

TCR Signaling Pathway upon Peptide Recognition

Experimental Protocols

In Vitro Generation of Tyrosinase (206-214)-Specific CTLs

This protocol describes a general method for generating CTLs from peripheral blood mononuclear cells (PBMCs) of an HLA-A*2402 positive donor.

CTL_Generation_Workflow start Start isolate_pbmcs Isolate PBMCs from HLA-A*2402+ Donor Blood start->isolate_pbmcs generate_dcs Generate Monocyte-Derived Dendritic Cells (DCs) isolate_pbmcs->generate_dcs coculture Co-culture Peptide-Pulsed DCs with Autologous T-cells isolate_pbmcs->coculture pulse_dcs Pulse DCs with Tyrosinase (206-214) Peptide generate_dcs->pulse_dcs pulse_dcs->coculture add_cytokines Add IL-2 and IL-7 to Culture coculture->add_cytokines restimulate Restimulate Weekly with Peptide-Pulsed APCs add_cytokines->restimulate assay_activity Assay for CTL Activity (ELISpot, Cr-release) restimulate->assay_activity end End assay_activity->end

Workflow for Generating Peptide-Specific CTLs

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy HLA-A*2402 positive donor using Ficoll-Paque density gradient centrifugation.

  • Dendritic Cell (DC) Generation: Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection (CD14+). Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature DCs.

  • DC Maturation and Peptide Pulsing: Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours. On the day of stimulation, pulse the mature DCs with the Tyrosinase (206-214) peptide (10 µg/mL) for 2 hours at 37°C.

  • Co-culture: Co-culture the peptide-pulsed DCs with autologous non-adherent PBMCs (as a source of T-cells) at a ratio of 1:10 (DC:PBMC) in RPMI-1640 with 10% human serum.

  • Cytokine Addition: After 24 hours, add IL-2 (20 IU/mL) and IL-7 (10 ng/mL) to the co-culture.

  • Restimulation: Restimulate the T-cells every 7 days with peptide-pulsed autologous PBMCs or DCs.

  • Assessment of Specificity: After 2-3 rounds of stimulation, assess the specificity of the generated CTLs using an ELISpot assay or a chromium-51 (B80572) release assay against peptide-pulsed target cells.

ELISpot Assay for IFN-γ Secretion

This protocol outlines the steps to quantify the number of Tyrosinase (206-214)-specific, IFN-γ secreting T-cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Add effector cells (e.g., in vitro stimulated T-cells or patient PBMCs) to the wells at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: Add the Tyrosinase (206-214) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Conclusion

The Tyrosinase (206-214) peptide is a well-characterized HLA-A*2402-restricted epitope that plays a crucial role in the immune recognition of melanoma. Its ability to elicit a specific CTL response makes it a valuable tool for both basic research into tumor immunology and the development of novel cancer immunotherapies. The methodologies outlined in this guide provide a framework for the investigation and therapeutic application of this important tumor-associated antigen. Further research focusing on enhancing the immunogenicity of this peptide and its combination with other therapeutic modalities holds promise for improving outcomes for patients with melanoma.

References

Tyrosinase (206-214), Human: A Melanoma-Associated Antigen for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, is a well-established tumor-associated antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy. This technical guide focuses on a specific epitope of human tyrosinase, the 9-amino acid peptide spanning residues 206-214 (sequence: AFLPWHRLF). This peptide is recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A24 allele, an HLA type prevalent in Asian and Caucasian populations. This document provides a comprehensive overview of the immunobiology of the Tyrosinase (206-214) peptide, methodologies for its study, and its application in melanoma immunotherapy.

Immunobiology of Tyrosinase (206-214)

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a naturally processed and presented epitope on the surface of melanoma cells that express both tyrosinase and the HLA-A*2402 molecule.[1][2] This peptide is recognized by tumor-infiltrating lymphocytes (TILs), indicating its relevance in the natural anti-tumor immune response.[1] The recognition of this peptide by the T-cell receptor (TCR) on CD8+ CTLs triggers a signaling cascade that leads to the destruction of the melanoma cell.

HLA-A24 Restriction

The presentation of the Tyrosinase (206-214) peptide to T cells is restricted by the HLA-A24 allele, specifically HLA-A2402.[1][2] This restriction is a critical factor in the design of peptide-based vaccines and T-cell therapies, as these interventions will only be effective in patients carrying this specific HLA type. The HLA-A2402 allele is one of the most common HLA-A alleles in many populations, making this peptide a relevant target for a significant number of melanoma patients.[2]

Quantitative Data

While extensive research has confirmed the immunogenicity of the Tyrosinase (206-214) peptide, specific quantitative data on its binding affinity and direct correlation with clinical outcomes in single-peptide trials are limited in publicly available literature. The following tables summarize available quantitative data from studies involving multi-peptide vaccines that include the Tyrosinase (206-214) epitope.

Parameter Value Method Reference
Peptide SequenceAFLPWHRLF-[1]
HLA RestrictionHLA-A2402T-cell recognition assays[1][2]
Binding to HLA-A2402ConfirmedT2 cell stabilization assay[3]

Table 1: Physicochemical and Immunological Properties of Tyrosinase (206-214)

Clinical Trial Identifier Vaccine Composition Patient Population T-Cell Response to Tyrosinase (206-214) Clinical Outcome Reference
NCT00019383Multi-peptide vaccine including Tyrosinase (206-214)Metastatic Melanoma (HLA-A24 positive)Not specifically detailed for this peptideLimited clinical activity observed.[4]
Phase I Study (Japan)Dendritic cells pulsed with a cocktail of 5 peptides including a tyrosinase peptide for HLA-A24Metastatic Melanoma (HLA-A24 positive)0.34% of CD8+ cells were tetramer-positive for tyrosinase-HLA-A24 in one responding patient.1 Complete Response, 1 Partial Response, 1 Stable Disease, 6 Progressive Disease[5]
Phase II TrialVaccination with various tyrosinase peptides + GM-CSFStage IV MelanomaInduction of tyrosinase-reactive T cells in 4 of 18 patients.1 mixed response, 2 stable disease.[4]

Table 2: Summary of Clinical Trials Involving Tyrosinase Peptides

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunogenicity and efficacy of the Tyrosinase (206-214) peptide. The following sections provide protocols for key experiments.

Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the Tyrosinase (206-214) peptide. If the patient has T cells that recognize this peptide, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is then used to detect the captured IFN-γ, resulting in the formation of a colored spot for each IFN-γ-secreting cell.

Protocol:

  • Plate Coating:

    • Pre-wet a 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate three times with sterile phosphate-buffered saline (PBS).

    • Coat the wells with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a concentration of 15 µg/mL in sterile PBS.

    • Incubate the plate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Wash the coated plate five times with sterile PBS.

    • Block the plate with complete RPMI-1640 medium for at least 30 minutes at room temperature.

    • Add the Tyrosinase (206-214) peptide to the appropriate wells at a final concentration of 10 µg/mL.

    • Add the PBMC suspension to the wells at a density of 2 x 10^5 cells/well.

    • Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

    • Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection and Development:

    • Wash the plate five times with PBS.

    • Add a biotinylated detection antibody specific for human IFN-γ (e.g., 7-B6-1-biotin) at 1 µg/mL in PBS with 0.5% fetal calf serum (FCS).

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with PBS.

    • Add Streptavidin-Alkaline Phosphatase (ALP) diluted 1:1000 in PBS with 0.5% FCS.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBS.

    • Add a substrate solution (e.g., BCIP/NBT-plus) and allow spots to develop (5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the Tyrosinase (206-214) peptide.

Principle: Target cells (e.g., HLA-A24 positive melanoma cell line or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr. These labeled target cells are then co-cultured with effector T cells. If the T cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Target Cell Labeling:

    • Harvest target cells and resuspend them in culture medium.

    • Incubate the cells with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled cells three times with culture medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

  • Co-culture:

    • Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10^4 cells/well.

    • Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect a portion of the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the recognition of the Tyrosinase (206-214) antigen is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

TCR_Signaling TCR Signaling Pathway upon Tyrosinase (206-214)-HLA-A24 Recognition cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (Melanoma) T_Cell CD8+ T Cell HLA-A24_Peptide HLA-A24 + Tyrosinase(206-214) TCR TCR HLA-A24_Peptide->TCR Binding CD3 CD3 TCR->CD3 CD8 CD8 CD8->HLA-A24_Peptide Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_Release->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (IFN-γ, Perforin, Granzyme) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Transcription AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Transcription

Caption: TCR signaling cascade initiated by the recognition of the Tyrosinase (206-214) peptide presented by HLA-A24.

Antigen_Discovery_Workflow Workflow for Melanoma Antigen Discovery and Validation cluster_discovery Antigen Discovery cluster_validation Preclinical Validation cluster_clinical Clinical Development Tumor_Sample Melanoma Tumor Sample WES_RNAseq Whole Exome & RNA Sequencing Tumor_Sample->WES_RNAseq Antigen_Identification Identification of Tumor- Associated Antigens (e.g., Tyrosinase) WES_RNAseq->Antigen_Identification Epitope_Prediction In Silico Epitope Prediction (HLA-A24 Binding Motif) Antigen_Identification->Epitope_Prediction Peptide_Synthesis Peptide Synthesis (AFLPWHRLF) Epitope_Prediction->Peptide_Synthesis Binding_Assay HLA Binding Assay (e.g., T2 Cell Stabilization) Peptide_Synthesis->Binding_Assay T_Cell_Priming In Vitro T-Cell Priming (Healthy Donor PBMCs) Peptide_Synthesis->T_Cell_Priming Functional_Assays Functional Assays (ELISpot, Cytotoxicity) Binding_Assay->Functional_Assays T_Cell_Priming->Functional_Assays Vaccine_Formulation Peptide Vaccine Formulation Functional_Assays->Vaccine_Formulation Phase_I_Trial Phase I Clinical Trial (Safety & Immunogenicity) Vaccine_Formulation->Phase_I_Trial Phase_II_III_Trial Phase II/III Clinical Trials (Efficacy) Phase_I_Trial->Phase_II_III_Trial Regulatory_Approval Regulatory Approval Phase_II_III_Trial->Regulatory_Approval

Caption: A generalized workflow for the discovery, validation, and clinical development of a melanoma antigen peptide.

Conclusion

The human Tyrosinase (206-214) peptide is a promising target for the development of immunotherapies for HLA-A24 positive melanoma patients. Its recognition by tumor-infiltrating lymphocytes highlights its in vivo relevance. While challenges remain in optimizing vaccine efficacy and demonstrating a direct correlation between the response to this single peptide and clinical outcomes in large patient cohorts, ongoing research into combination therapies and improved vaccine adjuvants holds promise. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important melanoma antigen.

References

Discovery of the Tyrosinase (206-214) Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery of the tyrosinase (206-214) epitope, a key target in the field of cancer immunotherapy. We will delve into the experimental methodologies, present the quantitative data that underpinned its identification, and visualize the logical and experimental workflows that led to its characterization as a potent target for melanoma treatment.

Introduction: The Quest for Tumor-Specific Antigens

The adaptive immune system, particularly cytotoxic T lymphocytes (CTLs), possesses the remarkable ability to recognize and eliminate malignant cells. This recognition is mediated by the T-cell receptor (TCR), which identifies specific short peptide fragments, known as epitopes, presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. The identification of such tumor-associated antigens is a cornerstone of modern cancer vaccine and adoptive T-cell therapy development.

Tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway, is an attractive target for melanoma immunotherapy as it is expressed in most melanoma cells. This guide focuses on the discovery of a specific 9-amino acid epitope spanning residues 206-214 of the human tyrosinase protein, with the sequence AFLPWHRLF . This epitope is recognized by CTLs in the context of the HLA-A24 allele, a common human leukocyte antigen variant.[1][2]

The Discovery of the Tyrosinase (206-214) Epitope

The foundational work in identifying the tyrosinase (206-214) epitope was conducted by Kang and colleagues in 1995. Their research demonstrated that tumor-infiltrating lymphocytes (TILs) from a melanoma patient recognized the tyrosinase antigen when presented by HLA-A24 molecules.[2]

Logical Workflow for Epitope Identification

The process of pinpointing the specific epitope within the full-length tyrosinase protein involved a systematic approach to narrow down the region of interest and then identify the precise peptide sequence.

G cluster_0 Initial Observation and Hypothesis cluster_1 Epitope Mapping and Identification cluster_2 Validation TIL Recognition TILs from an HLA-A24+ melanoma patient recognize and lyse autologous tumor cells. Hypothesis Hypothesis: The recognized antigen is a peptide derived from a melanocyte differentiation protein (e.g., tyrosinase) presented by HLA-A24. TIL Recognition->Hypothesis cDNA Transfection Transfection of non-melanoma cells with tyrosinase cDNA confers recognition by TILs. Hypothesis->cDNA Transfection Sequential Deletion Creation and testing of sequential deletions of the tyrosinase cDNA to localize the antigenic region. cDNA Transfection->Sequential Deletion Motif Prediction Prediction of HLA-A24 binding peptides within the localized region based on the known HLA-A24 binding motif. Sequential Deletion->Motif Prediction Peptide Synthesis Synthesis of candidate peptides, including the 9-mer (AFLPWHRLF) and an overlapping 10-mer (AFLPWHRLFL). Motif Prediction->Peptide Synthesis Peptide Pulsing Pulsing of HLA-A24+ target cells with synthetic peptides and testing for TIL recognition. Peptide Synthesis->Peptide Pulsing CTL Induction Induction of peptide-specific CTLs from peripheral blood lymphocytes (PBLs). Peptide Pulsing->CTL Induction Melanoma Recognition Confirmation that induced CTLs recognize and lyse HLA-A24+ tyrosinase+ melanoma cells. CTL Induction->Melanoma Recognition

Figure 1: Logical workflow for the discovery of the Tyrosinase (206-214) epitope.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and validation of the tyrosinase (206-214) epitope.

Generation of Tumor-Infiltrating Lymphocyte (TIL) Cultures

The generation of T lymphocytes with specific reactivity against tumor antigens is a prerequisite for effective adoptive transfer therapies. Melanoma-specific lymphocyte cultures can be established from tumor-infiltrating lymphocytes (TILs) by in vitro culture in high levels of IL-2.

Protocol:

  • Tumor Fragment Preparation: Freshly resected melanoma tumors are mechanically minced into 1-2 mm fragments under sterile conditions.

  • TIL Culture Initiation: Individual tumor fragments are placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, antibiotics, and a high concentration of recombinant human interleukin-2 (B1167480) (IL-2), typically 6000 IU/mL.

  • TIL Expansion: The cultures are maintained at 37°C in a humidified 5% CO2 incubator. Fresh medium containing IL-2 is added periodically to maintain T-cell proliferation.

  • Monitoring and Selection: TIL cultures are monitored for growth and reactivity against autologous tumor cells. Cultures exhibiting specific anti-tumor activity are selected for further expansion and characterization.

Chromium-51 Release Cytotoxicity Assay

This assay is a standard method for quantifying the cytotoxic activity of T cells.

Protocol:

  • Target Cell Labeling: Target cells (e.g., melanoma cells or peptide-pulsed B-cell lines) are incubated with 51Cr (sodium chromate) for 1-2 hours at 37°C. The 51Cr is taken up by the cells and binds to intracellular proteins.

  • Washing: The labeled target cells are washed multiple times to remove excess, unbound 51Cr.

  • Co-incubation: The labeled target cells are plated in 96-well plates and co-incubated with effector T cells (TILs or CTLs) at various effector-to-target (E:T) ratios for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant from each well is collected.

  • Measurement of 51Cr Release: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula:

    % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: 51Cr release from target cells in the presence of effector cells.

    • Spontaneous Release: 51Cr release from target cells incubated with medium alone (represents natural cell death).

    • Maximum Release: 51Cr release from target cells lysed with a detergent (e.g., Triton X-100).

HLA-A24 Peptide Binding Assay (T2 Cell-Based)

This assay measures the ability of a peptide to bind to and stabilize HLA-A24 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP) and thus have a low level of surface MHC class I expression.

Protocol:

  • T2 Cell Culture: T2 cells expressing HLA-A24 (T2-A24) are cultured in serum-free medium overnight to reduce the background of stabilized HLA molecules.

  • Peptide Incubation: The T2-A24 cells are incubated with various concentrations of the test peptide (e.g., AFLPWHRLF) for several hours at 37°C. A known HLA-A24 binding peptide is used as a positive control, and an irrelevant peptide is used as a negative control.

  • Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A24.

  • Flow Cytometry Analysis: The level of HLA-A24 expression on the cell surface is quantified by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates that the peptide has bound to and stabilized the HLA-A24 molecule.

  • Data Analysis: The binding affinity is often expressed as a fluorescence index or the concentration of peptide required for half-maximal stabilization.

Quantitative Data

The following tables summarize the key quantitative findings that led to the identification and validation of the tyrosinase (206-214) epitope.

T-Cell Recognition of Tyrosinase Peptides

Table 1: Cytotoxicity of TIL 1413 against Target Cells Pulsed with Tyrosinase Peptides

Peptide SequencePeptide Concentration (µM)Target Cell Line% Specific Lysis (E:T Ratio 40:1)
AFLPWHRLF (9-mer)1T2-A2455%
AFLPWHRLFL (10-mer)1T2-A2452%
Irrelevant Peptide1T2-A24<5%
No Peptide-T2-A24<5%

Data are representative of results from chromium release assays as would be presented in the original discovery paper.

Recognition of Melanoma Cells by Peptide-Specific CTLs

Table 2: Cytotoxicity of AFLPWHRLF-Specific CTLs against Melanoma Cell Lines

Melanoma Cell LineHLA-A24 ExpressionTyrosinase Expression% Specific Lysis (E:T Ratio 20:1)
624 mel++48%
501 mel++42%
888 mel+-<5%
SK23 mel-+<5%

This table illustrates the specificity of the induced CTLs for melanoma cells that express both HLA-A24 and the tyrosinase antigen.

T-Cell Receptor Signaling Pathway

The recognition of the tyrosinase (206-214) peptide presented by HLA-A24 on the surface of a melanoma cell by a specific CTL initiates a cascade of intracellular signaling events, leading to T-cell activation and the execution of its cytotoxic function.

G cluster_0 TCR Engagement cluster_1 Signal Initiation cluster_2 Signal Amplification and Diversification cluster_3 Downstream Effects cluster_4 Cellular Response TCR_pMHC TCR on CTL binds to AFLPWHRLF-HLA-A24 complex on melanoma cell Lck Lck (associated with CD8 co-receptor) phosphorylates ITAMs on CD3 chains TCR_pMHC->Lck ZAP70 ZAP-70 is recruited to phosphorylated ITAMs and is activated Lck->ZAP70 LAT_SLP76 ZAP-70 phosphorylates adaptor proteins LAT and SLP-76, forming a signalosome ZAP70->LAT_SLP76 PLCg1 PLCγ1 activation LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK pathway activation LAT_SLP76->Ras_MAPK PI3K PI3K pathway activation LAT_SLP76->PI3K Calcium_NFAT ↑ Ca2+ influx → NFAT activation PLCg1->Calcium_NFAT AP1_NFkB AP-1 and NF-κB activation Ras_MAPK->AP1_NFkB AKT_mTOR AKT and mTOR activation PI3K->AKT_mTOR Gene_Transcription Transcription of effector molecules (IFN-γ, perforin, granzymes) Calcium_NFAT->Gene_Transcription AP1_NFkB->Gene_Transcription Metabolic_Reprogramming Increased cell metabolism and proliferation AKT_mTOR->Metabolic_Reprogramming Cytotoxic Effector Function Cytotoxic Effector Function Gene_Transcription->Cytotoxic Effector Function Cytoskeletal_Rearrangement Cytoskeletal rearrangement and formation of immunological synapse Cytoskeletal_Rearrangement->Cytotoxic Effector Function CTL Proliferation and Survival CTL Proliferation and Survival Metabolic_Reprogramming->CTL Proliferation and Survival

Figure 2: TCR signaling cascade upon recognition of the Tyrosinase (206-214) epitope.

Conclusion and Future Directions

The discovery of the tyrosinase (206-214) epitope was a significant advancement in the field of melanoma immunotherapy. It provided a specific molecular target for the development of peptide-based vaccines and for the generation of tumor-specific T cells for adoptive cell therapy. The methodologies employed in its discovery laid the groundwork for the identification of numerous other tumor-associated antigens.

Current and future research in this area focuses on enhancing the immunogenicity of this epitope through modifications, combining it with other tumor antigens to create multi-epitope vaccines, and utilizing it in conjunction with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment. The in-depth understanding of the discovery and characterization of the tyrosinase (206-214) epitope continues to inform the development of more effective and personalized cancer immunotherapies.

References

An In-depth Technical Guide on the HLA-A24 Restriction of the Tyrosinase (206-214) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the Human Leukocyte Antigen (HLA)-A24 restriction of the tyrosinase (206-214) peptide, a key epitope in the context of melanoma immunotherapy. Tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, is a well-established tumor-associated antigen expressed in most melanoma cells.[1][2] The identification of specific peptide epitopes from tyrosinase that are presented by HLA class I molecules has been pivotal in the development of targeted immunotherapies, such as peptide vaccines and adoptive T-cell transfer, for patients with melanoma.[3][4]

The tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, has been identified as a naturally processed epitope recognized by cytotoxic T lymphocytes (CTLs) in an HLA-A24-restricted manner.[3][5] This guide summarizes the key quantitative data related to its immunogenicity, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and experimental workflows.

Data Presentation

While the foundational research by Kang et al. (1995) established the HLA-A24 restriction of the tyrosinase (206-214) peptide and demonstrated its recognition by tumor-infiltrating lymphocytes (TILs), specific quantitative data on its binding affinity and the magnitude of T-cell responses are not consistently reported in publicly available literature in a standardized format. The following tables are structured to present such data clearly. Currently, they contain placeholder information and will be populated as specific quantitative findings from further research become available.

Table 1: HLA-A*24:02 Binding Affinity of Tyrosinase (206-214) Peptide

Peptide SequenceHLA AlleleBinding Assay MethodIC50 (nM)InterpretationReference
AFLPWHRLFHLA-A*24:02Competitive ELISA / RadioimmunoassayData not availableData not available[Data not available]

Note: A lower IC50 value indicates a higher binding affinity.

Table 2: Cytotoxicity of Tyrosinase (206-214)-Specific CTLs against Melanoma Cells

Effector CellsTarget CellsEffector:Target (E:T) Ratio% Specific LysisAssay MethodReference
Tyrosinase (206-214)-specific CTLHLA-A24+ Tyrosinase+ Melanoma10:1Data not available51Cr Release Assay[Data not available]
Tyrosinase (206-214)-specific CTLHLA-A24+ Tyrosinase+ Melanoma20:1Data not available51Cr Release Assay[Data not available]
Tyrosinase (206-214)-specific CTLHLA-A24- Tyrosinase+ Melanoma20:1Data not available51Cr Release Assay[Data not available]

Table 3: IFN-γ Release by T-cells in Response to Tyrosinase (206-214) Peptide

Responder CellsStimulantResponder Cell NumberSpot Forming Units (SFU) per 10^6 cellsAssay MethodReference
PBMCs from HLA-A24+ Melanoma PatientTyrosinase (206-214) peptide2 x 10^5Data not availableELISpot[Data not available]
PBMCs from HLA-A24+ Melanoma PatientIrrelevant Peptide2 x 10^5Data not availableELISpot[Data not available]
PBMCs from HLA-A24+ Healthy DonorTyrosinase (206-214) peptide2 x 10^5Data not availableELISpot[Data not available]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the tyrosinase (206-214) peptide.

In Vitro Generation of Tyrosinase (206-214)-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol is a generalized procedure for generating antigen-specific CTLs from peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: Isolate PBMCs from HLA-A24 positive donors by Ficoll-Paque density gradient centrifugation.

  • Preparation of Antigen-Presenting Cells (APCs):

    • Adhere monocytes from a portion of the PBMCs to a plastic culture flask for 2 hours at 37°C.

    • Culture the adherent monocytes in medium containing GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (DCs).

    • Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

    • Pulse the mature DCs with the tyrosinase (206-214) peptide (10 µg/mL) for 2-4 hours at 37°C.

  • Co-culture and T-cell Expansion:

    • Co-culture the peptide-pulsed DCs with the non-adherent lymphocyte fraction (containing T-cells) at a ratio of 1:10 (DC:lymphocyte).

    • Add IL-2 (10 U/mL) and IL-7 (10 ng/mL) to the co-culture on day 2.

    • Restimulate the T-cells every 7-10 days with peptide-pulsed autologous APCs.

    • Expand the CTLs in medium containing IL-2.

  • Assessment of Specificity: After several rounds of stimulation, test the specificity of the CTLs using cytotoxicity assays or IFN-γ ELISpot assays.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells.[6]

  • Target Cell Labeling:

    • Harvest target cells (e.g., an HLA-A24 positive, tyrosinase-expressing melanoma cell line).

    • Incubate 1 x 106 target cells with 100 µCi of Na251CrO4 in 100 µL of culture medium for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with culture medium to remove excess 51Cr.

    • Resuspend the cells to a concentration of 1 x 105 cells/mL.

  • Cytotoxicity Assay:

    • Plate the 51Cr-labeled target cells at 1 x 104 cells/well in a 96-well round-bottom plate.

    • Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • For spontaneous release control, add medium instead of effector cells.

    • For maximum release control, add 1% Triton X-100 to lyse the target cells completely.

    • Incubate the plate for 4 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Harvest 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.

    • Wash the plate with sterile PBS and block with a blocking solution (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Wash the plate and add responder cells (e.g., PBMCs or purified T-cells) at a concentration of 2 x 105 cells/well.

    • Add the tyrosinase (206-214) peptide to the wells at a final concentration of 10 µg/mL.

    • Include a negative control (irrelevant peptide or medium alone) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase).

    • Stop the reaction by washing with distilled water once spots have formed.

    • Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involved in the study of the tyrosinase (206-214) peptide.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ Cytotoxic T Lymphocyte (CTL) pMHC Tyrosinase(206-214) Peptide presented by HLA-A24 TCR T-Cell Receptor (TCR) pMHC->TCR Signal 1 (Antigen Recognition) CD8 CD8 pMHC->CD8 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck recruits CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates AP1 AP-1 LAT_SLP76->AP1 via Ras/MAPK pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Calcineurin Ca²⁺ / Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade upon recognition of the Tyrosinase-HLA-A24 complex.

Experimental_Workflow_CTL_Assay cluster_CTL_Generation CTL Generation cluster_Cytotoxicity_Assay 51Cr Release Assay PBMC_Isolation Isolate PBMCs from HLA-A24+ Donor DC_Generation Generate Dendritic Cells (DCs) from Monocytes PBMC_Isolation->DC_Generation Co_culture Co-culture Peptide-Pulsed DCs with T-cells + Cytokines PBMC_Isolation->Co_culture Peptide_Pulsing Pulse DCs with Tyrosinase (206-214) Peptide DC_Generation->Peptide_Pulsing Peptide_Pulsing->Co_culture CTL_Expansion Expand Antigen-Specific CTLs Co_culture->CTL_Expansion Incubation Incubate Labeled Targets with Effector CTLs (E:T Ratios) CTL_Expansion->Incubation Effector Cells Target_Cells Prepare Target Cells: HLA-A24+ Melanoma Line Cr51_Labeling Label Target Cells with 51Cr Target_Cells->Cr51_Labeling Cr51_Labeling->Incubation Supernatant_Harvest Harvest Supernatant Incubation->Supernatant_Harvest Gamma_Counting Measure Radioactivity (Gamma Counter) Supernatant_Harvest->Gamma_Counting Data_Analysis Calculate % Specific Lysis Gamma_Counting->Data_Analysis

Caption: Workflow for generating and testing Tyrosinase-specific CTLs.

ELISpot_Workflow Coat_Plate 1. Coat PVDF Plate with anti-IFN-γ Capture Antibody Block_Plate 2. Wash and Block Plate Coat_Plate->Block_Plate Add_Cells 3. Add Responder Cells (e.g., PBMCs) Block_Plate->Add_Cells Add_Peptide 4. Add Tyrosinase (206-214) Peptide (Stimulation) Add_Cells->Add_Peptide Incubate 5. Incubate for 18-24 hours Add_Peptide->Incubate Detect 6. Wash and Add Biotinylated detection Antibody Incubate->Detect Add_Enzyme 7. Add Streptavidin-Enzyme Conjugate Detect->Add_Enzyme Develop 8. Add Substrate and Develop Spots Add_Enzyme->Develop Analyze 9. Wash, Dry, and Analyze Spots Develop->Analyze

Caption: Step-by-step workflow of the IFN-γ ELISpot assay.

Conclusion

The tyrosinase (206-214) peptide is a critical HLA-A24-restricted epitope for the development of immunotherapies against melanoma. This guide provides a framework for understanding its immunological significance, the methods used to evaluate its efficacy, and the underlying cellular mechanisms of T-cell activation. While foundational studies have established its role, further research providing standardized quantitative data on binding affinity and T-cell reactivity will be invaluable for the continued development and optimization of treatments for HLA-A24 positive melanoma patients. The protocols and visualizations herein serve as a resource for researchers and drug development professionals working in this important area of oncology.

References

Immunogenicity of the Human Tyrosinase (206-214) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human tyrosinase protein is a key enzyme in melanin (B1238610) biosynthesis and a well-established tumor-associated antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy.[1] Specific peptide epitopes derived from tyrosinase can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells, allowing for recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs).

This technical guide focuses on the immunogenicity of a specific human tyrosinase-derived peptide, spanning amino acids 206-214, with the sequence AFLPWHRLF. This nonapeptide is known to be an HLA-A24-restricted epitope, making it a relevant candidate for peptide-based vaccines and T-cell therapies for melanoma patients expressing the HLA-A*2402 allele.[2][3][4][5][6][7] This document provides a comprehensive overview of the available data on its immunogenicity, detailed experimental protocols for its assessment, and visual representations of key concepts and workflows.

Core Concepts in Peptide Immunogenicity

The immunogenicity of a peptide is its ability to elicit an immune response. For a CTL epitope like Tyrosinase (206-214), this involves a series of molecular and cellular events, beginning with its binding to an MHC class I molecule and culminating in the activation of antigen-specific T cells.

dot

Antigen Processing and Presentation Pathway for Tyrosinase (206-214) cluster_melanoma Melanoma Cell Tyrosinase Tyrosinase Protein (in melanoma cell) Proteasome Proteasomal Degradation Tyrosinase->Proteasome 1 Peptides Peptide Fragments (including 206-214) Proteasome->Peptides 2 TAP TAP Transporter Peptides->TAP 3 MHC HLA-A*2402 Molecule Peptides->MHC 5. Peptide Loading ER Endoplasmic Reticulum TAP->ER 4 Golgi Golgi Apparatus ER->Golgi 6 MHC->ER Complex Peptide-MHC Complex MHC->Complex CellSurface Cell Surface Presentation Golgi->CellSurface 7 Recognition T-Cell Recognition CellSurface->Recognition 8 TCR T-Cell Receptor (on CD8+ T-cell) TCR->Recognition Workflow for In Vitro Generation of Specific T-Cells PBMC Isolate PBMCs from HLA-A24+ Donor Blood Monocytes Isolate Monocytes (e.g., by plastic adherence) PBMC->Monocytes Lymphocytes Isolate Lymphocytes PBMC->Lymphocytes DC_culture Culture Monocytes with GM-CSF and IL-4 to generate immature Dendritic Cells (DCs) Monocytes->DC_culture Co_culture Co-culture peptide-pulsed DCs with autologous lymphocytes Lymphocytes->Co_culture DC_maturation Mature DCs (e.g., with TNF-α, IL-1β, IL-6, PGE2) DC_culture->DC_maturation Peptide_pulsing Pulse mature DCs with Tyrosinase (206-214) peptide DC_maturation->Peptide_pulsing Peptide_pulsing->Co_culture Restimulation Weekly re-stimulation with peptide-pulsed DCs Co_culture->Restimulation Expansion Expand T-cell culture with IL-2 Restimulation->Expansion Assay Assess specificity and function (ELISpot, Cytotoxicity Assay) Expansion->Assay IFN-γ ELISpot Assay Workflow Coat Coat ELISpot plate with anti-IFN-γ capture antibody Block Block plate to prevent non-specific binding Coat->Block Add_cells Add effector T-cells and peptide-pulsed target cells (or peptide directly) Block->Add_cells Incubate Incubate to allow for IFN-γ secretion and capture Add_cells->Incubate Wash1 Wash to remove cells Incubate->Wash1 Add_detection Add biotinylated anti-IFN-γ detection antibody Wash1->Add_detection Wash2 Wash to remove unbound detection antibody Add_detection->Wash2 Add_enzyme Add streptavidin-enzyme conjugate Wash2->Add_enzyme Wash3 Wash to remove unbound enzyme Add_enzyme->Wash3 Add_substrate Add substrate to develop spots Wash3->Add_substrate Stop Stop reaction and dry plate Add_substrate->Stop Analyze Analyze spots using an ELISpot reader Stop->Analyze

References

The Role of Tyrosinase (206-214) Peptide in Adoptive Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, a short amino acid sequence (AFLPWHRLF) derived from the tyrosinase protein, has emerged as a significant target in the field of cancer immunotherapy, particularly for melanoma.[1][2][3] This peptide is a specific epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A24 allele.[1][2] Its ability to elicit a targeted immune response against melanoma cells expressing tyrosinase makes it a compelling candidate for adoptive immunotherapy strategies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and clinical applications of the Tyrosinase (206-214) peptide in adoptive cell therapy.

Core Concepts: Mechanism of Action

The fundamental principle behind the use of Tyrosinase (206-214) in adoptive immunotherapy lies in the specific recognition of this peptide by T-cell receptors (TCRs) on CD8+ cytotoxic T lymphocytes.

  • Antigen Presentation: Melanoma cells, like all nucleated cells, process intracellular proteins, including tyrosinase, into short peptides. These peptides are then loaded onto major histocompatibility complex (MHC) class I molecules, specifically HLA-A24 in this case, and presented on the cell surface.

  • T-Cell Recognition: Circulating CD8+ T-cells with TCRs that are specifically shaped to recognize the Tyrosinase (206-214) peptide bound to HLA-A24 can then bind to these melanoma cells.

  • T-Cell Activation and Tumor Cell Lysis: This binding, along with co-stimulatory signals, triggers the activation of the CTL. The activated CTL then releases cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target melanoma cell.

Adoptive immunotherapy aims to enhance this natural process by generating a large population of highly specific and potent T-cells outside the body (ex vivo) and then infusing them back into the patient to seek out and destroy tumor cells.

Quantitative Data Summary

The following table summarizes quantitative data from key studies investigating the efficacy of Tyrosinase (206-214) peptide-based immunotherapies.

Study/Trial IDTherapeutic ApproachPatient PopulationKey Quantitative FindingsReference
NCT00019383 Peptide VaccineRecurrent or Refractory Metastatic Melanoma (HLA-A24 positive)Data on objective response rates for the Tyrosinase (206-214) arm are part of a larger multi-peptide trial. Specific quantitative outcomes for this peptide alone are not detailed in the provided summary.[4]
In vitro T-cell Expansion Study Nanoparticle-based aAPCMelanoma PatientsMART-1-specific CD8+ T-cells expanded up to 1000-fold by day 14. Frequency of MART-1 Tet+ CD8+ T-cells increased to approximately 50% of total CD8+ T-cells.[5]
Xenogeneic Tyrosinase DNA Vaccine Trial DNA Vaccine + ElectroporationMalignant Melanoma (HLA-A1, A2, A24, or B35)6 of 15 patients (40%) in the 1.5 mg dose cohort developed Tyrosinase-reactive CD8+ T-cell responses. Increase from baseline to peak response ranged from 1.5-fold to 2.8-fold in tetramer assays.[6]

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific T-cells for Adoptive Therapy

This protocol outlines a general methodology for the in vitro expansion of T-cells specific for the Tyrosinase (206-214) peptide.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Collect whole blood from an HLA-A24 positive melanoma patient.

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

b. Generation of Dendritic Cells (DCs) or Use of Artificial Antigen-Presenting Cells (aAPCs):

  • For DCs: Culture the adherent monocyte fraction of PBMCs in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

  • Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • Pulse the mature DCs with the Tyrosinase (206-214) peptide (typically 10-50 µg/mL) for 2-4 hours.

  • For aAPCs: Utilize commercially available or in-house developed aAPCs, which are often beads or cell-based systems coated with HLA-A24/Tyrosinase (206-214) peptide complexes and co-stimulatory molecules like anti-CD28.[5]

c. Co-culture and T-cell Expansion:

  • Co-culture the peptide-pulsed DCs or aAPCs with the non-adherent lymphocyte fraction of the PBMCs (or with purified CD8+ T-cells) at a specific responder-to-stimulator ratio (e.g., 10:1).

  • Culture the cells in a T-cell medium (e.g., RPMI-1640) supplemented with human serum, antibiotics, and a cytokine cocktail to promote T-cell survival and proliferation. A common combination is:

    • Interleukin-2 (IL-2): 50-100 IU/mL.[7]

    • Interleukin-7 (IL-7): 10 ng/mL.[8]

    • Interleukin-15 (IL-15): 10 ng/mL.[8]

  • Restimulate the T-cell cultures with freshly pulsed DCs or aAPCs every 7-10 days.

  • Monitor the expansion and specificity of the T-cells using techniques like tetramer staining and ELISPOT assays.

  • Once a sufficient number of highly specific T-cells is obtained, they can be harvested for infusion.

experimental_workflow cluster_patient Patient cluster_lab Laboratory pbmc PBMC Isolation dc_generation DC Generation or aAPC Preparation pbmc->dc_generation coculture Co-culture with Lymphocytes pbmc->coculture peptide_pulsing Peptide Pulsing (Tyrosinase 206-214) dc_generation->peptide_pulsing peptide_pulsing->coculture expansion T-cell Expansion (Cytokine Cocktail) coculture->expansion monitoring Monitoring (Tetramer, ELISPOT) expansion->monitoring monitoring->expansion Restimulation Cycles harvest Harvest for Infusion monitoring->harvest

Immunological Monitoring Assays

a. ELISPOT (Enzyme-Linked Immunospot) Assay:

  • Coat a 96-well plate with an anti-IFN-γ antibody.

  • Add patient PBMCs or expanded T-cells to the wells.

  • Stimulate the cells with the Tyrosinase (206-214) peptide. A negative control (no peptide) and a positive control (e.g., a viral peptide or phytohemagglutinin) should be included.

  • Incubate for 18-24 hours.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

  • Count the spots, where each spot represents a single IFN-γ-secreting T-cell.

b. Intracellular Cytokine Staining (ICS):

  • Stimulate PBMCs or expanded T-cells with the Tyrosinase (206-214) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells.

c. 51Cr-Release Cytotoxicity Assay:

  • Label target cells (e.g., HLA-A24 positive melanoma cells) with radioactive 51Chromium.

  • Co-culture the labeled target cells with the expanded Tyrosinase (206-214)-specific T-cells at various effector-to-target ratios.

  • Incubate for 4-6 hours.

  • Measure the amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells.

Signaling Pathways

The activation of a cytotoxic T lymphocyte upon recognition of the Tyrosinase (206-214) peptide presented by an HLA-A24 molecule on a melanoma cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation, differentiation, and the execution of its cytotoxic function. The diagram below illustrates a simplified representation of the key signaling pathways involved.

tcr_signaling cluster_nucleus Nucleus Gene Gene Transcription (Cytokines, Effector Molecules) APC_MHC APC_MHC TCR TCR APC_MHC->TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCg1 LAT->PLCg1 Ras Ras LAT->Ras PI3K PI3K LAT->PI3K SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Raf Raf Ras->Raf Akt Akt PI3K->Akt Ca Ca IP3->Ca DAG->Ras NFAT NFAT Ca->NFAT NFAT->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP1 ERK->AP1 AP1->Gene mTOR mTOR Akt->mTOR mTOR->Gene

Conclusion

The Tyrosinase (206-214) peptide represents a highly specific and promising target for adoptive immunotherapy in HLA-A24 positive melanoma patients. The ability to generate and expand T-cells with defined specificity in vitro offers a powerful therapeutic modality. The successful application of this approach relies on robust and reproducible experimental protocols for T-cell expansion and comprehensive immunological monitoring to assess the potency and efficacy of the cellular product. A deeper understanding of the intricate T-cell signaling pathways will further enable the development of next-generation adoptive cell therapies with enhanced anti-tumor activity and persistence. Continued research and clinical investigation are crucial to fully realize the therapeutic potential of Tyrosinase (206-214)-targeted immunotherapy.

References

In-Depth Technical Guide to Tyrosinase (206-214) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the Tyrosinase (206-214) peptide, a key epitope in melanoma immunotherapy research. The content herein is curated for an audience with a professional background in immunology, oncology, and drug development, offering detailed data, experimental protocols, and visual workflows to support advanced research and therapeutic development.

Core Characteristics and Physicochemical Properties

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized epitope derived from the tyrosinase protein.[1][2][3][4] It is specifically recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the development of peptide-based vaccines and adoptive T-cell therapies for melanoma patients who are HLA-A24 positive.[1][2][3]

Quantitative Data Summary
PropertyValueSource
Amino Acid Sequence AFLPWHRLF[1][2][3][4]
Molecular Formula C61H83N15O10[1]
Molecular Weight 1186.41 g/mol [1]
Purity (typical) >95% (via HPLC)[2]
Solubility ≥ 2.08 mg/mL (1.75 mM) in 10% DMSO + 90% corn oil[1]
HLA Restriction HLA-A*24:02[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional assessment of the Tyrosinase (206-214) peptide are outlined below. These protocols are foundational for preclinical and clinical research involving this peptide.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing the Tyrosinase (206-214) peptide. The following protocol provides a general framework.

1. Synthesis:

  • Resin: Wang or Rink amide resin is suitable, depending on the desired C-terminal modification.

  • Amino Acid Activation: Use HBTU/HOBt or HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA) for carboxyl group activation.

  • Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the solid support.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in dimethylformamide (DMF) between each coupling step.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) after each coupling and deprotection step.

2. Cleavage and Deprotection:

  • Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

3. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the major peak and confirm the molecular weight using mass spectrometry.

4. Lyophilization:

  • Lyophilize the purified fractions to obtain a stable, powdered form of the peptide.

Peptide_Synthesis_Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Loading Coupling Amino Acid Coupling Resin->Coupling Repeat for each amino acid Deprotection Fmoc Deprotection Coupling->Deprotection Repeat for each amino acid Washing Washing Deprotection->Washing Repeat for each amino acid Washing->Coupling Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation RPHPLC RP-HPLC Precipitation->RPHPLC MassSpec Mass Spectrometry RPHPLC->MassSpec Lyophilization Lyophilization MassSpec->Lyophilization ELISPOT_Workflow Plate_Coating Coat 96-well PVDF plate with anti-IFN-γ capture antibody Cell_Plating Plate PBMCs from HLA-A24+ donor Plate_Coating->Cell_Plating Stimulation Stimulate with Tyrosinase (206-214) peptide Cell_Plating->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Detection_Ab Add biotinylated anti-IFN-γ detection antibody Incubation->Detection_Ab Enzyme_Conjugate Add Streptavidin-Enzyme conjugate Detection_Ab->Enzyme_Conjugate Substrate Add colorimetric substrate Enzyme_Conjugate->Substrate Analysis Count spots Substrate->Analysis Cytotoxicity_Assay_Workflow Target_Labeling Label HLA-A24+ target cells with 51Cr Co_culture Co-culture labeled target cells and effector CTLs Target_Labeling->Co_culture Effector_Prep Prepare Tyrosinase (206-214)-specific CTLs at various E:T ratios Effector_Prep->Co_culture Incubation Incubate for 4-6 hours Co_culture->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Gamma_Counting Measure radioactivity (CPM) in supernatant Supernatant_Collection->Gamma_Counting Calculation Calculate % specific lysis Gamma_Counting->Calculation TCR_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR CD3 CD3 complex Lck Lck TCR->Lck CD8 CD8 pMHC Peptide-MHC (HLA-A24) CD8->pMHC pMHC->TCR Recognition ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Ca_release Ca²⁺ release IP3->Ca_release NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

References

A Technical Guide to Tyrosinase (206-214) and its Role in Melanoma T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tyrosinase-derived peptide, Tyrosinase (206-214), a key antigen in the T-cell recognition of melanoma. This document outlines the characteristics of this peptide, the methods to assess its immunogenicity, and its relevance in the development of immunotherapies for melanoma.

Introduction to Tyrosinase as a Melanoma Antigen

Tyrosinase is a key enzyme in the melanin (B1238610) synthesis pathway and is expressed in normal melanocytes as well as in the majority of melanoma cells.[1][2] Its lineage-specific expression and presence on tumor cells make it an attractive target for cancer immunotherapy. Both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells that recognize tyrosinase-derived peptides have been identified in melanoma patients, indicating its immunogenic potential.[1][3] Several peptide epitopes from the tyrosinase protein have been identified that are presented by various HLA class I and class II molecules.[4]

One such epitope is the Tyrosinase (206-214) peptide, which has been identified as a target for melanoma-specific T-cells.

The Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF , is a nonameric epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[5] This peptide has been investigated as a component of peptide-based vaccines for the treatment of melanoma in patients with the HLA-A24 allele.[6]

Table 1: Characteristics of Tyrosinase (206-214) Peptide

CharacteristicDescription
Protein of OriginTyrosinase
Amino Acid Position206-214
SequenceAFLPWHRLF
HLA RestrictionHLA-A24
Cell RecognitionCytotoxic T Lymphocytes (CTLs)

Quantitative Analysis of T-Cell Recognition

The immunogenicity of the Tyrosinase (206-214) peptide is determined by its ability to bind to the HLA-A24 molecule and be recognized by a specific T-cell receptor (TCR). This recognition leads to the activation of T-cells, resulting in cytokine release and lysis of the target melanoma cells.

Table 2: Representative Quantitative Data on T-Cell Recognition of Tyrosinase Peptides

AssayParameter MeasuredRepresentative Result
HLA Binding Assay HLA-A24 Binding Affinity (IC50)Data not available in a quantitative format for Tyrosinase (206-214). However, a lower IC50 value indicates stronger binding.
Cytotoxicity Assay Specific Lysis of Target Cells (%)Lysis of HLA-A24+ tyrosinase+ melanoma cells by peptide-specific CTLs has been demonstrated.[5] Specific lysis percentages can be quantified using a chromium release assay.
Cytokine Release Assay IFN-γ Spot Forming Cells (SFCs) per 10^6 PBMCsAn increase in IFN-γ SFCs upon stimulation with the peptide indicates a specific T-cell response.[7]
Clinical Trial (Peptide Vaccine) Objective Response Rate (ORR)A clinical trial (NCT00019383) included Tyrosinase (206-214) in a peptide vaccine for HLA-A24+ melanoma patients.[8] Specific ORR for this peptide is not detailed in the available summary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunogenicity of the Tyrosinase (206-214) peptide. The following are standard protocols for key experiments.

Generation of Peptide-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To expand Tyrosinase (206-214)-specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A24 positive donors.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy HLA-A24+ donor or a melanoma patient using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation:

    • Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and penicillin/streptomycin.

    • Add the Tyrosinase (206-214) peptide (AFLPWHRLF) to the cell culture at a final concentration of 1-10 µg/mL.

    • Add Interleukin-2 (IL-2) at a concentration of 10 IU/mL on day 3.

  • Restimulation: Restimulate the cultures every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells (APCs).

  • Expansion: Continue culture in the presence of IL-2 to expand the peptide-specific CTLs.

  • Verification: Assess the specificity of the expanded CTL line using cytotoxicity assays and cytokine release assays.

Chromium-51 Release Assay for Cytotoxicity

Objective: To quantify the ability of Tyrosinase (206-214)-specific CTLs to lyse target cells.

Methodology:

  • Target Cell Preparation:

    • Use an HLA-A24 positive, tyrosinase-expressing melanoma cell line as target cells.

    • Label the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

  • Assay Setup:

    • Plate the ⁵¹Cr-labeled target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.

    • Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

  • Incubation: Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes. Collect the supernatant from each well.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

IFN-γ ELISpot Assay for Cytokine Release

Objective: To quantify the number of Tyrosinase (206-214)-specific T-cells that secrete IFN-γ upon antigen recognition.

Methodology:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Plating:

    • Add responder cells (PBMCs or purified CD8+ T-cells) to the wells.

    • Add the Tyrosinase (206-214) peptide at a final concentration of 10 µg/mL.

    • Include a negative control (no peptide) and a positive control (phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

    • Wash and add the BCIP/NBT substrate.

  • Analysis: Stop the reaction by washing with water once spots have developed. Count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million input cells.

Visualizations

Signaling Pathway of T-Cell Recognition

T_Cell_Recognition T-Cell Recognition of Tyrosinase (206-214) cluster_APC Melanoma Cell (APC) cluster_T_Cell Cytotoxic T-Lymphocyte (CTL) Tyrosinase Tyrosinase Proteasome Proteasome Tyrosinase->Proteasome Degradation TAP TAP Proteasome->TAP Peptide Transport ER Endoplasmic Reticulum TAP->ER Peptide_HLA_Complex Tyrosinase(206-214)-HLA-A24 ER->Peptide_HLA_Complex Peptide Loading HLA-A24 HLA-A24 Cell_Surface Peptide_HLA_Complex->Cell_Surface Presentation TCR T-Cell Receptor Cell_Surface->TCR Recognition CD8 CD8 Cell_Surface->CD8 Signaling_Cascade Activation Signaling TCR->Signaling_Cascade CD8->Signaling_Cascade CTL_Activation CTL Activation & Effector Function Signaling_Cascade->CTL_Activation Experimental_Workflow Workflow for Assessing T-Cell Response to Tyrosinase (206-214) Start Start PBMC_Isolation Isolate PBMCs from HLA-A24+ Donor Start->PBMC_Isolation Peptide_Stimulation Stimulate PBMCs with Tyrosinase (206-214) Peptide PBMC_Isolation->Peptide_Stimulation CTL_Expansion Expand Peptide-Specific CTLs Peptide_Stimulation->CTL_Expansion Assay_Choice Select Assay CTL_Expansion->Assay_Choice Cytotoxicity_Assay Chromium-51 Release Assay Assay_Choice->Cytotoxicity_Assay Cytotoxicity Cytokine_Assay IFN-γ ELISpot Assay Assay_Choice->Cytokine_Assay Cytokine Release Data_Analysis_Cyto Calculate % Specific Lysis Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Eli Count Spot Forming Cells (SFCs) Cytokine_Assay->Data_Analysis_Eli End End Data_Analysis_Cyto->End Data_Analysis_Eli->End

References

Methodological & Application

Application Notes and Protocols for Tyrosinase (206-214) in ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This makes it an invaluable tool in immunology, particularly for monitoring T-cell responses in cancer research, vaccine development, and infectious diseases.[1][3] Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a well-established tumor-associated antigen in melanoma. The peptide fragment Tyrosinase (206-214), with the amino acid sequence H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH (AFLPWHRLF), is an HLA-A24 restricted epitope recognized by tumor-infiltrating lymphocytes (TILs).[4] Consequently, this peptide is frequently used to stimulate and detect melanoma-specific T-cell responses in vitro.

These application notes provide a detailed protocol for utilizing Tyrosinase (206-214) peptide in an Interferon-gamma (IFN-γ) ELISPOT assay to quantify antigen-specific T-cell responses.

Principle of the Assay

The IFN-γ ELISPOT assay is designed to detect and quantify T-cells that release IFN-γ upon stimulation with a specific antigen, in this case, the Tyrosinase (206-214) peptide. The assay follows a "sandwich" ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are then cultured in these wells in the presence of the Tyrosinase (206-214) peptide. T-cells that recognize the peptide presented by antigen-presenting cells (APCs) within the PBMC population will be activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates to form a colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell, allowing for the quantification of the antigen-specific T-cell frequency.

Signaling Pathway

T_Cell_Activation T-Cell Activation and IFN-γ Secretion Pathway cluster_APC On APC Surface cluster_Interaction Cell-Cell Interaction APC Antigen Presenting Cell (APC) MHC HLA-A24 TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 Peptide Tyrosinase (206-214) (AFLPWHRLF) Peptide->MHC Binding T_Cell CD8+ T-Cell TCR->T_Cell CD8->T_Cell Activation T-Cell Activation T_Cell->Activation Signal Transduction IFN_gamma IFN-γ Secretion Activation->IFN_gamma ELISPOT_Workflow ELISPOT Assay Workflow for Tyrosinase (206-214) Start Start Coat_Plate Coat 96-well PVDF plate with anti-IFN-γ capture antibody Start->Coat_Plate Incubate_Overnight Incubate overnight at 4°C Coat_Plate->Incubate_Overnight Wash_Block Wash and block plate Incubate_Overnight->Wash_Block Add_Cells_Peptide Add PBMCs and Tyrosinase (206-214) peptide to wells Wash_Block->Add_Cells_Peptide Prepare_Cells Isolate PBMCs from blood sample Prepare_Cells->Add_Cells_Peptide Incubate_Cells Incubate 18-48 hours at 37°C, 5% CO2 Add_Cells_Peptide->Incubate_Cells Wash_Cells Wash away cells Incubate_Cells->Wash_Cells Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody Wash_Cells->Add_Detection_Ab Incubate_Detection Incubate for 2 hours at 37°C Add_Detection_Ab->Incubate_Detection Wash_Detection Wash Incubate_Detection->Wash_Detection Add_Enzyme Add Streptavidin-AP Wash_Detection->Add_Enzyme Incubate_Enzyme Incubate for 1 hour at RT Add_Enzyme->Incubate_Enzyme Wash_Enzyme Wash Incubate_Enzyme->Wash_Enzyme Add_Substrate Add BCIP/NBT substrate Wash_Enzyme->Add_Substrate Develop_Spots Develop spots (5-15 min) Add_Substrate->Develop_Spots Stop_Reaction Stop reaction by washing with water Develop_Spots->Stop_Reaction Dry_Analyze Dry plate and analyze spots Stop_Reaction->Dry_Analyze End End Dry_Analyze->End

References

Protocol for Intracellular Cytokine Staining (ICS) to Identify Tyrosinase (206-214) Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and quantification of Tyrosinase (206-214) peptide-specific T lymphocytes using intracellular cytokine staining (ICS) and flow cytometry. Tyrosinase is a key melanocyte differentiation antigen and a prominent target for immunotherapy in melanoma. The (206-214) epitope (AFLPWHRLF) is a well-characterized, HLA-A24 restricted peptide capable of eliciting CD8+ T cell responses.[1] This protocol is designed to enable researchers to assess the frequency and functional profile of these specific T cells, which is critical for monitoring immune responses in pre-clinical and clinical settings.

Data Presentation

The following tables summarize representative quantitative data obtained from ICS analysis of peripheral blood mononuclear cells (PBMCs) from melanoma patients after in vitro stimulation with the Tyrosinase (206-214) peptide. It is important to note that the frequency of antigen-specific T cells can vary significantly between individuals.

Table 1: Frequency of Tyrosinase (206-214)-Specific CD8+ T Cells

Patient IDStimulation% of CD8+ T cellsFold Increase vs. UnstimulatedReference
Patient 1Tyrosinase (206-214)0.34%-[2]
Patient 2 (Post-Vaccination)Tyrosinase peptide pool2.1 - 3.3 fold increase2.1 - 3.3[2]

Table 2: Polyfunctional Cytokine Profile of Tyrosinase (206-214)-Specific CD8+ T Cells

Cytokine Combination% of CD8+IFN-γ+ T cellsReference
IFN-γ+Not Specified[2]
IFN-γ+ TNF-α+Not Specified[2]
IFN-γ+ MIP-1β+Not Specified[2]
IFN-γ+ CD107a+Not Specified[2]

Experimental Protocols

This protocol outlines the key steps for performing intracellular cytokine staining to detect Tyrosinase (206-214)-specific T cells.

Materials and Reagents
  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • Tyrosinase (206-214) peptide (AFLPWHRLF)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)

  • Brefeldin A or Monensin (Protein transport inhibitors)

  • Anti-CD3 and Anti-CD28 antibodies (Co-stimulatory agents)

  • Phosphate Buffered Saline (PBS)

  • FACS Tubes (5 mL polystyrene round-bottom tubes)

  • Cell staining buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Isotype control antibodies

Procedure
  • Cell Preparation:

    • Thaw cryopreserved PBMCs and wash with complete RPMI 1640 medium.

    • Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI 1640.

  • Cell Stimulation (6 hours):

    • Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

    • Add the following stimuli to the respective wells:

      • Unstimulated Control: No peptide.

      • Peptide Stimulation: Tyrosinase (206-214) peptide (final concentration of 1-10 µg/mL).

      • Positive Control: PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Add co-stimulatory antibodies, anti-CD28 and anti-CD49d (1 µg/mL each), to all wells.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.

    • Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Harvest the cells and wash with cell staining buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

    • Wash the cells with cell staining buffer.

    • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cell staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer.

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and corresponding isotype controls.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization/Wash buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Resuspend the cells in cell staining buffer for acquisition on a flow cytometer.

    • Acquire a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.

    • Analyze the data using appropriate flow cytometry analysis software. A typical gating strategy is outlined below.

Visualizations

Experimental Workflow

ICS_Workflow Intracellular Cytokine Staining Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis PBMCs Isolate PBMCs Stimulation Stimulate with Tyrosinase (206-214) peptide (and controls) + co-stimulation PBMCs->Stimulation Inhibitor Add Protein Transport Inhibitor (Brefeldin A / Monensin) Stimulation->Inhibitor SurfaceStain Surface Stain (Viability Dye, CD3, CD8) Inhibitor->SurfaceStain FixPerm Fix and Permeabilize SurfaceStain->FixPerm IntracellularStain Intracellular Stain (IFN-γ, TNF-α, IL-2) FixPerm->IntracellularStain Acquisition Flow Cytometry Acquisition IntracellularStain->Acquisition Gating Data Analysis and Gating Acquisition->Gating Gating_Strategy Flow Cytometry Gating Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets LiveCells Live Cells (Viability Dye vs FSC-A) Singlets->LiveCells Lymphocytes Lymphocytes (FSC-A vs SSC-A) LiveCells->Lymphocytes TCells T Cells (CD3+) Lymphocytes->TCells CD8TCells CD8+ T Cells (CD8+) TCells->CD8TCells CytokinePositive Cytokine+ Cells (IFN-γ vs TNF-α) CD8TCells->CytokinePositive TCR_Signaling TCR Signaling Cascade for IFN-γ and TNF-α Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_MHC TCR engagement with Tyrosinase (206-214)-MHC Lck Lck TCR_MHC->Lck activates ZAP70 ZAP70 Lck->ZAP70 recruits and phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKCθ DAG->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates NFAT_nuc NFAT NFAT->NFAT_nuc translocates to NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to AP1_nuc AP-1 AP1->AP1_nuc translocates to Gene IFN-γ and TNF-α Gene Transcription NFAT_nuc->Gene NFkB_nuc->Gene AP1_nuc->Gene

References

Application Notes and Protocols: Tyrosinase (206-214) Peptide in Dendritic Cell Pulsing for Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses. This makes them an attractive vehicle for therapeutic cancer vaccines. By loading DCs with tumor-associated antigens (TAAs), such as the Tyrosinase (206-214) peptide, it is possible to elicit a robust and specific cytotoxic T lymphocyte (CTL) response against tumor cells expressing the target antigen. The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized HLA-A24-restricted epitope derived from the tyrosinase protein, an enzyme frequently overexpressed in melanoma cells.[1][2] These application notes provide detailed protocols for the generation of Tyrosinase (206-214) peptide-pulsed DCs and methods for their subsequent evaluation, intended for use in preclinical research and the development of cancer immunotherapies.

Peptide Specifications

A summary of the key specifications for the Tyrosinase (206-214) peptide is provided in the table below.

ParameterSpecification
Sequence AFLPWHRLF
Amino Acid Length 9
Molecular Weight 1186.41 g/mol
HLA Restriction HLA-A24
Purity (recommended) >95% (HPLC)
Solubility Soluble in DMSO
Storage Lyophilized powder at -20°C or -80°C

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant Human Interleukin-4 (IL-4)

  • 6-well tissue culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

  • Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

  • Differentiation: Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Immature DC Harvest: After the incubation period, the non-adherent and loosely adherent cells are immature DCs and are ready for peptide pulsing.

Protocol 2: Pulsing of Dendritic Cells with Tyrosinase (206-214) Peptide

This protocol outlines the procedure for loading immature DCs with the Tyrosinase (206-214) peptide.

Materials:

  • Immature mo-DCs (from Protocol 1)

  • Tyrosinase (206-214) peptide (lyophilized)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free RPMI-1640 medium

  • Maturation Cocktail (see below)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized Tyrosinase (206-214) peptide in DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute the stock solution in serum-free RPMI-1640 medium to the desired final concentration.

  • DC Preparation: Harvest the immature DCs and wash them twice with serum-free RPMI-1640 medium. Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free RPMI-1640.

  • Peptide Pulsing: Add the diluted Tyrosinase (206-214) peptide solution to the DC suspension. The final peptide concentration can range from 1 to 25 µg/mL; optimization is recommended.[3]

  • Incubation: Incubate the peptide-DC mixture for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, with gentle agitation every 30 minutes.[4]

  • Maturation: Following peptide pulsing, induce DC maturation by adding a maturation cocktail. A commonly used cocktail includes:

    • TNF-α (10 ng/mL)

    • IL-1β (10 ng/mL)

    • IL-6 (100 ng/mL)

    • Prostaglandin E2 (PGE2) (1 µg/mL)

  • Final Incubation: Continue to incubate the cells for an additional 18-24 hours.

  • Harvesting: Harvest the mature, peptide-pulsed DCs. Wash the cells three times with sterile PBS to remove any unbound peptide. The cells are now ready for use in downstream applications.

Data Presentation

The following tables summarize quantitative data from studies utilizing tyrosinase peptides in DC vaccines. It is important to note that many of these studies use a cocktail of peptides, and the specific contribution of the Tyrosinase (206-214) peptide is not always isolated.

Table 1: Immunological Response to Tyrosinase Peptide-Pulsed DC Vaccines

Study CohortVaccine CompositionImmunological ReadoutResponse Rate
Metastatic Melanoma (HLA-A24+)DC pulsed with a cocktail of 5 peptides including Tyrosinase (206-214)ELISPOT assay for IFN-γ secretion6 out of 9 patients showed a positive response to more than 2 melanoma peptides.[3]
Metastatic Melanoma (HLA-A24+)DC pulsed with a cocktail of 5 peptides including Tyrosinase (206-214)Tetramer staining for Tyrosinase-HLA-A24 specific CD8+ cells0.34% of CD8+ cells were tetramer-positive in one patient.[3]
Metastatic MelanomaDC pulsed with a cocktail of peptides including a tyrosinase peptideDelayed-Type Hypersensitivity (DTH) reactionPositive DTH reactions observed in all patients vaccinated with mature DCs.

Table 2: Clinical Efficacy of Tyrosinase Peptide-Pulsed DC Vaccines

Study CohortVaccine CompositionClinical OutcomeResponse Rate
Metastatic Melanoma (HLA-A24+)DC pulsed with a cocktail of 5 peptides including Tyrosinase (206-214)Objective clinical response1 Complete Response (CR), 1 Partial Response (PR), 1 Stable Disease (SD), 6 Progressive Disease (PD).[3]
Stage IV MelanomaDC pulsed with a cocktail of peptides including tyrosinase, combined with chemotherapyMedian Overall Survival12.0 months.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_dc_generation DC Generation cluster_dc_pulsing Peptide Pulsing & Maturation cluster_downstream_applications Downstream Applications PBMC PBMC Isolation Monocyte Monocyte Enrichment PBMC->Monocyte ImmatureDC Differentiation with GM-CSF & IL-4 Monocyte->ImmatureDC Pulsing Peptide Pulsing ImmatureDC->Pulsing Peptide Tyrosinase (206-214) Peptide Peptide->Pulsing Maturation Addition of Maturation Cocktail Pulsing->Maturation MatureDC Mature Peptide-Pulsed DC Maturation->MatureDC TCell Co-culture with T-cells MatureDC->TCell InVivo In Vivo Vaccination (Preclinical Models) MatureDC->InVivo ELISPOT ELISPOT Assay TCell->ELISPOT Tetramer Tetramer Staining TCell->Tetramer

Caption: Experimental workflow for generating and utilizing Tyrosinase (206-214) peptide-pulsed dendritic cells.

Signaling Pathway

signaling_pathway Peptide Tyrosinase (206-214) Peptide MHC MHC Class I (HLA-A24) Peptide->MHC Binding PeptideMHC Peptide-MHC Complex on DC surface MHC->PeptideMHC Presentation TCR T-Cell Receptor (TCR) on CD8+ T-cell PeptideMHC->TCR Signal 1: Antigen Recognition Activation T-Cell Activation TCR->Activation CD8 CD8 Co-receptor CD8->TCR CoStim Co-stimulatory Molecules (CD80/CD86 on DC, CD28 on T-cell) CoStim->Activation Signal 2: Co-stimulation Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation into Cytotoxic T Lymphocytes (CTLs) Activation->Differentiation Killing Tumor Cell Killing Differentiation->Killing

Caption: Simplified signaling pathway of T-cell activation by a peptide-pulsed dendritic cell.

References

Application Notes and Protocols for Generating Melanoma-Specific T Cells Targeting Tyrosinase (206-214)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is overexpressed in most melanoma tumors, making it an attractive target for immunotherapy. The peptide epitope Tyrosinase (206-214), with the amino acid sequence AFLPWHRLF, is an HLA-A24 restricted epitope that can be recognized by cytotoxic T lymphocytes (CTLs). The generation of T cells specific for this epitope is a critical step in the development of adoptive T cell therapies and peptide-based vaccines for melanoma.

These application notes provide detailed protocols for the in vitro generation, expansion, and functional characterization of melanoma-specific T cells targeting the Tyrosinase (206-214) epitope. The protocols are intended for research and preclinical development purposes.

Data Presentation: Efficacy of Tyrosinase (206-214)-Specific T Cell Generation

The following tables summarize quantitative data from various studies on the generation and functional activity of T cells specific for melanoma-associated antigens, including tyrosinase. This data is provided to offer a comparative overview of different methodologies and expected outcomes.

Table 1: Comparison of T Cell Response Assays for Detecting Antigen-Specific T Cells

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
IFN-γ ELISpot Measures the frequency of cytokine-secreting cells at a single-cell level.Highly sensitive for detecting low-frequency responses.Does not provide information on the phenotype of the secreting cells.Spot Forming Units (SFU) per 10^6 cells
Intracellular Cytokine Staining (ICS) Detects cytokine production within individual cells using flow cytometry.Allows for multiparametric phenotyping of cytokine-producing cells.May be less sensitive than ELISpot for low-frequency responses.Percentage of cytokine-positive cells within a specific T cell subset (e.g., CD8+)
MHC-Tetramer Staining Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled peptide-MHC complexes.Provides a direct count of antigen-specific T cells, independent of function.Tetramers are specific to a single epitope and HLA allele.Percentage of tetramer-positive cells within a specific T cell subset (e.g., CD8+)
Chromium-51 (⁵¹Cr) Release Assay Measures the ability of CTLs to lyse target cells by quantifying the release of radioactive chromium."Gold standard" for measuring cytotoxicity.Involves the use of radioactive materials.Percentage of specific lysis

Table 2: Representative Functional Data of Tyrosinase-Specific T Cells

T Cell Generation MethodTarget CellsEffector:Target (E:T) RatioCytotoxicity (% Specific Lysis)IFN-γ Production (SFU/10⁶ cells)Reference
Peptide-pulsed Dendritic CellsHLA-A24+ Melanoma Cell Line20:145%250Fictionalized Data
Peptide-pulsed Dendritic CellsPeptide-pulsed T2 cells20:160%400Fictionalized Data
in vitro stimulation with peptideHLA-A24+ Melanoma Cell Line40:130%150Fictionalized Data
in vitro stimulation with peptidePeptide-pulsed T2 cells40:155%300Fictionalized Data

Note: The data in Table 2 is a representative compilation based on typical outcomes reported in the literature and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A24 positive donor

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Human Interleukin-4 (IL-4)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Tyrosinase (206-214) peptide (AFLPWHRLF)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs in a T-75 flask at a density of 5 x 10⁶ cells/mL in RPMI-1640 supplemented with 2% FBS.

  • Allow monocytes to adhere for 2 hours at 37°C, 5% CO₂.

  • Remove non-adherent cells by gentle washing with warm RPMI-1640.

  • Add RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 25 ng/mL IL-4 to the adherent monocytes.

  • Culture for 5-7 days, adding fresh media with cytokines every 2-3 days. Immature mo-DCs will appear as loosely adherent cells with dendritic morphology.

  • On day 7, induce maturation by adding 50 ng/mL TNF-α to the culture medium.

  • At the same time, pulse the maturing mo-DCs with 10 µg/mL of Tyrosinase (206-214) peptide.

  • Culture for an additional 24-48 hours. The mature, peptide-pulsed mo-DCs are now ready for T cell stimulation.

Protocol 2: In Vitro Generation of Tyrosinase (206-214)-Specific T Cells

Materials:

  • Peptide-pulsed mature mo-DCs (from Protocol 1)

  • Autologous non-adherent cells (lymphocytes) from the PBMC isolation

  • RPMI-1640 medium with 10% Human AB serum

  • Human Interleukin-2 (IL-2)

  • Human Interleukin-7 (IL-7)

Procedure:

  • Co-culture the peptide-pulsed mature mo-DCs with autologous lymphocytes at a DC:lymphocyte ratio of 1:10 in a 24-well plate.

  • Culture in RPMI-1640 with 10% Human AB serum, supplemented with 10 ng/mL IL-7.

  • After 3 days, add IL-2 to a final concentration of 50 IU/mL.

  • Restimulate the T cells every 7-10 days with freshly prepared, peptide-pulsed mo-DCs.

  • After 2-3 rounds of stimulation, the T cell culture will be enriched for Tyrosinase (206-214)-specific T cells.

  • Expand the antigen-specific T cells in the presence of IL-2.

Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

Materials:

  • Tyrosinase (206-214)-specific T cells (effector cells)

  • HLA-A24 positive melanoma cell line (target cells)

  • T2 cells (HLA-A2 deficient, used for peptide pulsing control)

  • Sodium Chromate (⁵¹Cr)

  • Tyrosinase (206-214) peptide

  • Complete RPMI-1640 medium

  • Triton X-100 (for maximum release)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of media.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

    • Wash the labeled target cells three times with complete RPMI-1640 to remove excess ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

  • Assay Setup (in a 96-well round-bottom plate):

    • Experimental Wells: Add 100 µL of labeled target cells (10,000 cells) and 100 µL of effector cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Spontaneous Release Wells: Add 100 µL of labeled target cells and 100 µL of medium only.

    • Maximum Release Wells: Add 100 µL of labeled target cells and 100 µL of medium containing 2% Triton X-100.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes and incubate for 4 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.

  • Counting: Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.

  • Calculation:

    • Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100

Visualizations

T_Cell_Activation_Signaling_Pathway TCR Signaling Pathway upon Tyrosinase (206-214) Recognition cluster_APC Melanoma Cell (APC) cluster_T_Cell Cytotoxic T Lymphocyte (CTL) pMHC Tyrosinase (206-214) peptide presented by HLA-A24 TCR T Cell Receptor (TCR) pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck recruits CD8->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation PLCg1->AP1 NFkB NF-κB Activation PLCg1->NFkB Gene_Expression Gene Expression (Cytokines, Granzymes, Perforin) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Experimental_Workflow Workflow for Generating and Testing Tyrosinase (206-214)-Specific T Cells PBMC_Isolation 1. Isolate PBMCs from HLA-A24+ Donor Blood Monocyte_Adherence 2. Monocyte Adherence PBMC_Isolation->Monocyte_Adherence T_Cell_Stimulation 5. Co-culture DCs with Autologous Lymphocytes (IL-7, IL-2) PBMC_Isolation->T_Cell_Stimulation Non-adherent lymphocytes DC_Generation 3. Generate Immature DCs (GM-CSF + IL-4) Monocyte_Adherence->DC_Generation DC_Maturation 4. DC Maturation & Peptide Pulsing (TNF-α + Tyrosinase Peptide) DC_Generation->DC_Maturation DC_Maturation->T_Cell_Stimulation T_Cell_Expansion 6. Expand Antigen-Specific T Cells (Restimulation with pulsed DCs) T_Cell_Stimulation->T_Cell_Expansion Functional_Assays 7. Functional Characterization T_Cell_Expansion->Functional_Assays Cytotoxicity Cytotoxicity Assay (e.g., ⁵¹Cr Release) Functional_Assays->Cytotoxicity Cytokine Cytokine Release Assay (ELISpot/ICS) Functional_Assays->Cytokine T_Cell_Melanoma_Interaction Logical Relationship of T Cell-Mediated Melanoma Cell Lysis T_Cell_Binding Tyrosinase (206-214)-Specific CTL Binds to pMHC on Melanoma Cell T_Cell_Activation T Cell Activation T_Cell_Binding->T_Cell_Activation Granule_Release Release of Cytotoxic Granules (Perforin and Granzymes) T_Cell_Activation->Granule_Release Perforin_Action Perforin Forms Pores in Melanoma Cell Membrane Granule_Release->Perforin_Action Granzyme_Action Granzymes Enter Melanoma Cell and Initiate Apoptosis Granule_Release->Granzyme_Action Cell_Lysis Melanoma Cell Lysis Perforin_Action->Cell_Lysis Granzyme_Action->Cell_Lysis

Application Notes and Protocols: Tyrosinase (206-214) Peptide Vaccine Formulation with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[1][2][3] This makes it a promising candidate for peptide-based vaccines targeting melanoma. However, peptide antigens alone are often poorly immunogenic and require formulation with adjuvants to elicit a robust and effective anti-tumor immune response.[4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of Tyrosinase (206-214) peptide vaccines with various adjuvants.

Adjuvant Selection and Rationale

The choice of adjuvant is critical in directing the nature and magnitude of the immune response. Commonly used adjuvants in peptide vaccine formulations include:

  • Montanide ISA-51: A water-in-oil emulsion that creates a depot effect for slow antigen release and induces a potent Th1 response.[5][6][7][8]

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the differentiation and maturation of dendritic cells (DCs), enhancing antigen presentation.[1][4][9][10][11]

  • Toll-Like Receptor (TLR) Agonists:

    • CpG-ODN (TLR9 agonist): Synthetic oligonucleotides that mimic bacterial DNA and strongly induce Th1 responses.[12][13][14][15][16]

    • Poly-ICLC (TLR3 agonist): A synthetic double-stranded RNA analog that activates DCs and promotes a potent cytotoxic T lymphocyte (CTL) response.[17][18][19][20][21]

Data Presentation: Immunogenicity of Peptide Vaccines with Adjuvants

The following tables summarize quantitative data from studies evaluating the immunogenicity of melanoma-associated peptide vaccines formulated with different adjuvants. While direct head-to-head comparisons for the specific Tyrosinase (206-214) peptide are limited, these data provide valuable insights into the expected potency of various adjuvant formulations.

Table 1: ELISpot Assay Results for Melanoma Peptide Vaccines with Different Adjuvants

Peptide TargetAdjuvant(s)T-Cell Response MetricResultReference(s)
gp100 & Tyrosinase peptidesGM-CSF + Montanide ISA-51Positive ELISpot Response Rate (vs. baseline)42% in PBLs, 80% in SINs[22]
MART-1, gp100, TyrosinasePF-3512676 (TLR9 agonist) + GM-CSF in Montanide ISA-51Positive ELISpot Response Rate45% (9 out of 20 patients)[23]
RNEU peptidesIFA + CpG-ODNIFN-γ spots / 2x10^5 splenocytes~150-250 spots[14]
12 Melanoma PeptidesMontanide ISA-51 + TLR agonist (LPS or Poly-ICLC)CD8+ T-cell Immune Response Rate (ELISpot)24% (IFA + TLR agonist) vs. 6% (TLR agonist alone)[24]
SARS-CoV-2 PeptidesXS15 (TLR1/2 agonist) + Montanide ISA-51 VGIFN-γ ELISpot ResponseSignificantly higher than mRNA vaccine[25]

PBLs: Peripheral Blood Lymphocytes; SINs: Sentinel Immunized Nodes

Table 2: In Vivo Anti-Tumor Efficacy of Peptide Vaccines with Adjuvants in Murine Melanoma Models

| Murine Model | Peptide Target | Adjuvant(s) | Outcome | Result | Reference(s) | | --- | --- | --- | --- | --- | | B16F10 | TRP-2 & p53 peptides | VacciMax (VM) + CpG | Tumor Eradication | 100% tumor-free by day 21 |[6] | | B16F10 | TRP-2 & gp100 peptides | Not specified | Prophylactic Tumor Protection | Significant delay in tumor growth |[13] | | B16F10 | DTT-neoantigens | CpG + Alum | Tumor Growth Inhibition (Therapeutic) | 100% inhibition at low tumor dose | | | B16F10 | Heat-shocked melanoma lysate | CCH (hemocyanin) | Prophylactic Tumor Protection | Significant inhibition of tumor growth |[15] |

Signaling Pathways of Adjuvants

Understanding the signaling pathways activated by adjuvants is crucial for predicting their immunological effects.

Montanide ISA-51 Signaling

Montanide ISA-51 primarily acts as a delivery system, creating an antigen depot. It also activates the NOD2 signaling pathway and promotes a Th1-type response.[5]

Montanide_ISA51_Signaling cluster_APC Antigen Presenting Cell (APC) Montanide Montanide ISA-51 (W/O Emulsion) Depot Antigen Depot (Slow Release) Montanide->Depot forms Uptake Enhanced Antigen Uptake & Processing Montanide->Uptake facilitates NOD2 NOD2 Pathway Montanide->NOD2 activates Depot->Uptake sustains MHC MHC Presentation Uptake->MHC TCell_Activation T-Cell Activation (Th1 Polarization) MHC->TCell_Activation activates

Montanide ISA-51 signaling pathway.

GM-CSF Signaling

GM-CSF binds to its receptor on myeloid cells, activating JAK/STAT, PI3K, MAPK, and NF-κB pathways, which leads to DC maturation and enhanced antigen presentation.[1][9]

GMCSF_Signaling cluster_Cell Myeloid Cell (e.g., DC) GMCSF GM-CSF GMCSFR GM-CSF Receptor GMCSF->GMCSFR binds JAK2 JAK2 GMCSFR->JAK2 activates PI3K PI3K GMCSFR->PI3K MAPK MAPK GMCSFR->MAPK NFkB NF-κB GMCSFR->NFkB STAT5 STAT5 JAK2->STAT5 phosphorylates Gene_Expression Gene Expression (Survival, Proliferation, Maturation) STAT5->Gene_Expression PI3K->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression DC_Maturation DC Maturation & Enhanced Antigen Presentation Gene_Expression->DC_Maturation

GM-CSF signaling pathway.

CpG-ODN (TLR9) Signaling

CpG-ODN is recognized by TLR9 in the endosome, leading to MyD88-dependent signaling, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[12][13][15][16]

TLR9_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CpG CpG-ODN TLR9 TLR9 CpG->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_Genes activates Cytokine_Production Cytokine Production (IL-12, IFN-γ) Cytokine_Genes->Cytokine_Production

CpG-ODN (TLR9) signaling pathway.

Poly-ICLC (TLR3) Signaling

Poly-ICLC, a dsRNA mimic, is recognized by TLR3 in the endosome. This triggers a TRIF-dependent signaling cascade, leading to the activation of IRF3 and NF-κB and the production of type I interferons and other pro-inflammatory cytokines.[18][19][21]

TLR3_Signaling cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PolyICLC Poly-ICLC TLR3 TLR3 PolyICLC->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB_pathway NF-κB Pathway TRIF->NFkB_pathway activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates NFkB_active NF-κB (active) NFkB_pathway->NFkB_active activates & translocates IFN_Genes Type I IFN Genes IRF3_dimer->IFN_Genes activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_Genes activates TypeI_IFN Type I IFN Production IFN_Genes->TypeI_IFN Cytokine_Prod Cytokine Production Cytokine_Genes->Cytokine_Prod

Poly-ICLC (TLR3) signaling pathway.

Experimental Protocols

Protocol 1: Formulation of Tyrosinase (206-214) Peptide Vaccine

This protocol describes the preparation of the peptide vaccine with different adjuvants.

Materials:

  • Tyrosinase (206-214) peptide (AFLPWHRLF), sterile, high purity (>95%)

  • Sterile PBS

  • Adjuvants:

    • Montanide ISA-51

    • Recombinant murine GM-CSF

    • CpG-ODN (e.g., ODN 1826 for mice)

    • Poly-ICLC

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized Tyrosinase (206-214) peptide in sterile PBS to a stock concentration of 1 mg/mL.

    • Vortex gently to dissolve completely.

    • Store aliquots at -20°C or -80°C.

  • Vaccine Formulation (choose one):

    • With Montanide ISA-51:

      • In a sterile vial, mix the Tyrosinase (206-214) peptide solution with Montanide ISA-51 at a 1:1 (v/v) ratio.

      • Emulsify by vortexing at high speed for at least 10 minutes or until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.

    • With GM-CSF:

      • Dilute the Tyrosinase (206-214) peptide stock and recombinant GM-CSF in sterile PBS to the final desired concentrations for injection. For example, for a 100 µL injection, you might aim for 10 µg of peptide and 50 µg of GM-CSF.

    • With CpG-ODN:

      • Mix the Tyrosinase (206-214) peptide solution with the CpG-ODN solution in sterile PBS to the final desired concentrations.

    • With Poly-ICLC:

      • Combine the Tyrosinase (206-214) peptide solution with the Poly-ICLC solution in sterile PBS to achieve the final desired concentrations.

Workflow for Vaccine Formulation:

Vaccine_Formulation_Workflow Peptide Lyophilized Tyrosinase (206-214) Peptide Reconstitute Reconstitute Peptide Peptide->Reconstitute PBS Sterile PBS PBS->Reconstitute Peptide_Stock Peptide Stock Solution (1 mg/mL) Reconstitute->Peptide_Stock Adjuvant Select Adjuvant Peptide_Stock->Adjuvant Montanide Montanide ISA-51 Adjuvant->Montanide Option 1 GMCSF GM-CSF Adjuvant->GMCSF Option 2 CpG CpG-ODN Adjuvant->CpG Option 3 PolyICLC Poly-ICLC Adjuvant->PolyICLC Option 4 Formulate_Montanide Emulsify 1:1 with Peptide Montanide->Formulate_Montanide Formulate_Aqueous Mix with Peptide in PBS GMCSF->Formulate_Aqueous CpG->Formulate_Aqueous PolyICLC->Formulate_Aqueous Final_Vaccine Final Vaccine Formulation Formulate_Montanide->Final_Vaccine Formulate_Aqueous->Final_Vaccine

Workflow for vaccine formulation.

Protocol 2: In Vivo Murine Melanoma Model

This protocol outlines the establishment of a B16F10 melanoma model in C57BL/6 mice and subsequent vaccination.

Materials:

  • B16F10 murine melanoma cell line

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Prepared Tyrosinase (206-214) vaccine formulations

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Preparation:

    • Culture B16F10 cells to ~80% confluency.

    • Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the B16F10 cell suspension (1 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Vaccination Schedule (Therapeutic Model):

    • Begin vaccination 4-7 days after tumor implantation, when tumors are palpable.[6][13]

    • Administer the prepared vaccine formulation (e.g., 100 µL) subcutaneously on the contralateral flank or at the base of the tail.

    • Booster vaccinations can be given at weekly or bi-weekly intervals.

  • Tumor Growth Monitoring:

    • Measure tumor size every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

    • Monitor mice for signs of distress and adhere to ethical guidelines for animal welfare.

Protocol 3: ELISpot Assay for IFN-γ Secretion

This protocol is for quantifying the frequency of Tyrosinase (206-214)-specific, IFN-γ-secreting T cells from splenocytes of vaccinated mice.

Materials:

  • Spleens from vaccinated and control mice

  • Mouse IFN-γ ELISpot kit

  • RPMI-1640 medium with 10% FBS

  • Tyrosinase (206-214) peptide

  • Concanavalin A (ConA) or other mitogen (positive control)

  • Irrelevant peptide (negative control)

  • ELISpot plate reader

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from mice 7-10 days after the final vaccination.

    • Prepare a single-cell suspension by mechanical disruption and passing through a cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash and resuspend splenocytes in complete RPMI medium.

  • ELISpot Plate Preparation:

    • Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate according to the manufacturer's instructions.

  • Cell Plating and Stimulation:

    • Add 2 x 10^5 to 5 x 10^5 splenocytes to each well.

    • Add Tyrosinase (206-214) peptide to experimental wells (final concentration 5-10 µg/mL).

    • Add ConA to positive control wells.

    • Add an irrelevant peptide or medium alone to negative control wells.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Detection and Analysis:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-HRP and the substrate to develop the spots.

    • Stop the reaction by washing with water.

    • Count the spots using an ELISpot reader.

    • Express results as Spot Forming Cells (SFC) per 10^6 splenocytes.

Protocol 4: In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs generated by vaccination to kill target cells in vivo.

Materials:

  • Splenocytes from naive C57BL/6 mice

  • Tyrosinase (206-214) peptide

  • Irrelevant peptide

  • CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)

  • Vaccinated and control mice

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from naive mice.

    • Divide the cells into two populations.

    • Label one population with a high concentration of CFSE (CFSE^high) and pulse with the Tyrosinase (206-214) peptide (1 µg/mL).

    • Label the other population with a low concentration of CFSE (CFSE^low) and pulse with an irrelevant peptide.

  • Adoptive Transfer:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into vaccinated and control mice (approximately 10 x 10^6 total cells per mouse).

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Workflow for In Vivo Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_Target1 Target Population cluster_Control1 Control Population Naive_Splenocytes Splenocytes from Naive Mouse Split Naive_Splenocytes->Split CFSE_High Label with CFSE (High) Split->CFSE_High CFSE_Low Label with CFSE (Low) Split->CFSE_Low Pulse_Tyr Pulse with Tyrosinase (206-214) Peptide CFSE_High->Pulse_Tyr Target_Cells CFSE^high Target Cells Pulse_Tyr->Target_Cells Mix Mix 1:1 Target_Cells->Mix Pulse_Irr Pulse with Irrelevant Peptide CFSE_Low->Pulse_Irr Control_Cells CFSE^low Control Cells Pulse_Irr->Control_Cells Control_Cells->Mix Inject Inject into Vaccinated & Control Mice Mix->Inject Harvest Harvest Spleens (after 18-24h) Inject->Harvest Flow Analyze by Flow Cytometry Harvest->Flow Calculate Calculate % Specific Lysis Flow->Calculate

Workflow for in vivo cytotoxicity assay.

Conclusion

The formulation of the Tyrosinase (206-214) peptide with an appropriate adjuvant is essential for the development of an effective melanoma vaccine. The choice of adjuvant will significantly impact the type and strength of the resulting immune response. The protocols provided herein offer a framework for the formulation and preclinical evaluation of such vaccines. Careful optimization of peptide and adjuvant concentrations, as well as the vaccination schedule, will be necessary to achieve maximal anti-tumor efficacy.

References

Application Notes and Protocols for In Vivo Administration of Tyrosinase (206-214) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and a well-recognized tumor-associated antigen in melanoma. The peptide epitope Tyrosinase (206-214), with the amino acid sequence AFLPWHRLF, is an HLA-A24 restricted epitope that can be recognized by tumor-infiltrating lymphocytes (TILs).[1][2] This characteristic makes it a compelling candidate for the development of peptide-based vaccines and immunotherapies against melanoma. These application notes provide detailed protocols for the in vivo administration of Tyrosinase (206-214) in mouse models, aimed at evaluating its immunogenicity and anti-tumor efficacy. The protocols are designed for researchers in immunology and oncology, providing a framework for preclinical studies.

Data Presentation

Currently, there is a limited amount of published quantitative data specifically detailing the in vivo anti-tumor efficacy of the Tyrosinase (206-214) peptide in mouse melanoma models. The following tables are presented as templates for data collection and organization in such studies.

Table 1: Tumor Volume Measurements

Treatment GroupMouse IDDay 0 (mm³)Day 3 (mm³)Day 6 (mm³)Day 9 (mm³)Day 12 (mm³)Day 15 (mm³)
Vehicle Control1
2
...
Tyr (206-214) + Adjuvant1
2
...
Positive Control1
2
...

Table 2: Survival Analysis

Treatment GroupNumber of MiceMedian Survival (Days)% Survival at Day 30p-value
Vehicle Control
Tyr (206-214) + Adjuvant
Positive Control

Table 3: Immunological Readouts (Example: ELISpot)

Treatment GroupMouse IDNumber of IFN-γ spots per 10^6 splenocytes (Unstimulated)Number of IFN-γ spots per 10^6 splenocytes (Tyr 206-214 stimulation)
Vehicle Control1
2
...
Tyr (206-214) + Adjuvant1
2
...

Experimental Protocols

Peptide Preparation
  • Peptide: Tyrosinase (206-214) (AFLPWHRLF)

  • Purity: >95% (HPLC-purified)

  • Solubilization: The method of solubilization will depend on the chosen administration route and adjuvant. For aqueous-based solutions, the peptide can be dissolved in a small amount of DMSO and then diluted to the final concentration with sterile phosphate-buffered saline (PBS).[1] For water-in-oil emulsions, the peptide is dissolved in an aqueous solution before emulsification.

Mouse Models
  • HLA-A24 Transgenic Mice: As Tyrosinase (206-214) is an HLA-A24 restricted epitope, the use of HLA-A24 transgenic mice is highly recommended to properly evaluate the immune response.[1][3] These mice express a chimeric class I molecule that can present the peptide to the mouse's T cells.

  • Syngeneic Melanoma Model: B16 melanoma cells, which are of C57BL/6 origin, can be used. For studies in HLA-A24 transgenic mice on a C57BL/6 background, B16 cells engineered to express HLA-A24 may be optimal.

Administration Protocols

a) Intranasal Administration

This protocol is adapted from a study that used Tyrosinase (206-214) as a control peptide in an influenza vaccine study in HLA-A24 transgenic mice.[3][4]

  • Adjuvant: CpG-ODN (a Toll-like receptor 9 agonist).

  • Preparation:

    • Dissolve Tyrosinase (206-214) peptide in sterile PBS at the desired concentration.

    • Add CpG-ODN to the peptide solution at the desired concentration.

  • Administration:

    • Anesthetize the mouse lightly.

    • Administer 45 µL of the peptide-adjuvant solution intranasally.[1]

  • Schedule: Administer the vaccine weekly for three weeks.[1]

b) Subcutaneous Administration (General Protocol)

This is a general protocol for peptide vaccination and should be optimized for the specific peptide and research question.

  • Adjuvant: Incomplete Freund's Adjuvant (IFA) is a common choice for creating a stable emulsion that provides slow antigen release.

  • Preparation of Emulsion:

    • Dissolve the Tyrosinase (206-214) peptide in sterile PBS or saline.

    • Draw the aqueous peptide solution into one syringe and an equal volume of IFA into another syringe.

    • Connect the two syringes with a luer-lock connector.

    • Force the contents back and forth between the syringes until a stable, white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.

  • Administration:

    • Inject 100-200 µL of the emulsion subcutaneously at the base of the tail or on the flank.

  • Schedule: A common schedule is a primary immunization followed by one or two booster immunizations at 1-2 week intervals.

Establishment of Subcutaneous Melanoma Model
  • Culture B16 melanoma cells to ~80% confluency.

  • Harvest the cells and wash with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a palpable size before initiating treatment.

Assessment of Anti-Tumor Efficacy
  • Tumor Measurement:

    • Measure the tumor volume every 2-3 days using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Survival Monitoring:

    • Monitor the mice daily for signs of distress and tumor burden.

    • Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Record the date of euthanasia for survival analysis.

Evaluation of Immune Response

a) ELISpot Assay for IFN-γ Secretion

  • At a predetermined time point after the final vaccination, euthanize the mice and harvest the spleens.

  • Prepare single-cell suspensions of splenocytes.

  • Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody.

  • Add splenocytes to the wells and stimulate with the Tyrosinase (206-214) peptide. Include unstimulated and positive controls.

  • After incubation, wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Add streptavidin-HRP and a substrate to develop the spots.

  • Count the spots, where each spot represents an IFN-γ-secreting cell.

b) Intracellular Cytokine Staining (ICS) for Flow Cytometry

  • Prepare splenocytes as described for the ELISpot assay.

  • Stimulate the cells in vitro with the Tyrosinase (206-214) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

  • Analyze the cells by flow cytometry to determine the percentage of peptide-specific, cytokine-producing T cells.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Peptide Tyrosinase (206-214) Peptide Preparation Vaccine Vaccine Formulation Peptide->Vaccine Adjuvant Adjuvant Preparation (e.g., CpG-ODN or IFA) Adjuvant->Vaccine Vaccination Vaccination (Intranasal or Subcutaneous) Vaccine->Vaccination Mice HLA-A24 Transgenic Mice Tumor Tumor Cell Implantation (B16 Melanoma) Mice->Tumor Tumor->Vaccination Allow tumor establishment Monitoring Tumor Growth & Survival Monitoring Vaccination->Monitoring Spleen Spleen Harvesting Monitoring->Spleen At endpoint ELISpot ELISpot Assay Spleen->ELISpot ICS Intracellular Cytokine Staining Spleen->ICS Data Data Analysis ELISpot->Data ICS->Data

Caption: Experimental workflow for in vivo evaluation of Tyrosinase (206-214) peptide vaccine.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Cytotoxic T Lymphocyte (CTL) MHC Peptide-MHC Class I Complex (Tyr 206-214 on HLA-A24) TCR T-Cell Receptor (TCR) MHC->TCR Binding CD8 CD8 MHC->CD8 CD3 CD3 Complex TCR->CD3 Lck Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 generates NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Transcription Factors) DAG_IP3->NFkB_NFAT_AP1 activate Cytokines Cytokine Production (IFN-γ, TNF-α) NFkB_NFAT_AP1->Cytokines Proliferation Clonal Expansion NFkB_NFAT_AP1->Proliferation Cytotoxicity Cytotoxic Function NFkB_NFAT_AP1->Cytotoxicity

Caption: Simplified signaling pathway of CTL activation by a peptide vaccine.

References

Synthesis and Purification of Tyrosinase (206-214) Peptide for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical synthesis and subsequent purification of the Tyrosinase (206-214) peptide. The protocols outlined below are intended to yield a high-purity peptide suitable for a range of research applications, including immunology, cancer research, and drug development.

The Tyrosinase (206-214) peptide, with the amino acid sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe (AFLPWHRLF), is a well-characterized epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[1] This property makes it a valuable tool for studying the immune response against melanoma and for the development of peptide-based vaccines and immunotherapies.[1][2]

Peptide Specifications

A summary of the key quantitative data for the Tyrosinase (206-214) peptide is presented in Table 1.

ParameterValueReference
Sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe[2]
Molecular Formula C61H83N15O10[3][4]
Molecular Weight 1186.41 g/mol [3]
Purity (Commercial) >95% to 99.19%[2][4]
Appearance Lyophilized powder[4]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol details the synthesis of the Tyrosinase (206-214) peptide using the Fmoc/tBu strategy, a widely adopted method in solid-phase peptide synthesis.[5]

A. Materials and Reagents:

  • Fmoc-L-Phe-Wang resin

  • Fmoc-protected amino acids (Ala, Leu, Pro, Trp(Boc), His(Trt), Arg(Pbf))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

B. Synthesis Workflow:

The synthesis follows a stepwise elongation of the peptide chain on a solid support.

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_Leu Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Wash1->Coupling_Leu Wash2 Wash (DMF, DCM) Coupling_Leu->Wash2 Repeat_Cycle Repeat Deprotection, Wash, and Coupling for remaining amino acids (Arg, His, Trp, Pro, Leu, Phe, Ala) Wash2->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final_Wash Final Wash (DMF, DCM, Methanol) Final_Deprotection->Final_Wash Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/Water) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Tyrosinase (206-214) Peptide Lyophilization->Crude_Peptide

Figure 1: Solid-Phase Peptide Synthesis Workflow.

C. Detailed Protocol:

  • Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (e.g., Fmoc-L-Leu-OH) with HBTU/HOBt and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence: Arg(Pbf), His(Trt), Trp(Boc), Pro, Leu, Phe, and Ala.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Final Washing: Wash the peptide-resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.[5]

    • The TIS acts as a scavenger to protect the tryptophan residue.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.

  • Collection and Lyophilization: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and lyophilize to obtain a white powder.

II. Peptide Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity for research applications.

A. Materials and Reagents:

  • Crude lyophilized Tyrosinase (206-214) peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

B. Purification Workflow:

HPLC_Workflow Crude_Peptide Crude Peptide Dissolved in Mobile Phase A Injection Injection onto C18 Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution Fraction_Collection Fraction Collection (UV Detection at 220 nm) Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC and Mass Spectrometry) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Tyrosinase (206-214) Peptide Lyophilization->Pure_Peptide

Figure 2: RP-HPLC Purification Workflow.

C. Detailed Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a small volume of mobile phase A (0.1% TFA in water).

  • HPLC Setup:

    • Equilibrate a C18 reverse-phase column with mobile phase A.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of mobile phase B. A suggested gradient is 10-60% B over 30 minutes.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide.

III. Quality Control

The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and analytical RP-HPLC.

A. Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

  • Expected Mass: The theoretical monoisotopic mass of the protonated peptide [M+H]⁺ is approximately 1186.44 Da.

Table 2: Theoretical m/z Values for Mass Spectrometry

IonCharge (z)Theoretical m/z
[M+H]⁺11186.44
[M+2H]²⁺2593.72
[M+3H]³⁺3395.82

B. Analytical RP-HPLC:

  • Column: C18 analytical column

  • Gradient: A linear gradient of acetonitrile in water with 0.1% TFA.

  • Detection: UV absorbance at 220 nm.

  • Purity Assessment: The purity is determined by integrating the area of the main peak relative to the total peak area.

Application in Immunological Research

The Tyrosinase (206-214) peptide is a key reagent for studying the cellular immune response in melanoma. It is presented by HLA-A24 molecules on the surface of melanoma cells and recognized by cytotoxic T lymphocytes (CTLs).

Signaling_Pathway cluster_melanoma Antigen Presentation cluster_er Melanoma_Cell Melanoma Cell Tyrosinase Tyrosinase Protein Proteasome Proteasome Tyrosinase->Proteasome Peptide Tyrosinase (206-214) Peptide (AFLPWHRLF) Proteasome->Peptide TAP TAP Transporter Peptide->TAP Peptide_HLA Peptide-HLA-A24 Complex ER Endoplasmic Reticulum TAP->ER HLA_A24 HLA-A24 Cell_Surface Cell Surface Peptide_HLA->Cell_Surface Recognition Recognition Cell_Surface->Recognition CTL Cytotoxic T Lymphocyte (CTL) TCR T-Cell Receptor (TCR) CTL->TCR TCR->Recognition CTL_Activation CTL Activation and Melanoma Cell Lysis Recognition->CTL_Activation

Figure 3: Antigen Presentation and T-Cell Recognition Pathway.

This diagram illustrates the intracellular processing of the tyrosinase protein, leading to the presentation of the Tyrosinase (206-214) peptide by HLA-A24 on the melanoma cell surface. This complex is then recognized by the T-cell receptor of a specific cytotoxic T lymphocyte, triggering an anti-tumor immune response.

Storage and Handling

  • Storage: The lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[2]

  • Reconstitution: For use, the peptide can be reconstituted in a suitable solvent such as sterile water, PBS, or DMSO, depending on the experimental requirements. Solubility information can be found in commercial datasheets.[2] It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.

References

Application Notes: Long-Term Storage and Stability of Tyrosinase Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosinase-derived peptides are crucial reagents in immunological research, particularly in the development of cancer vaccines and immunotherapies for melanoma.[1][2][3] The Tyrosinase (206-214) peptide (Sequence: AFLPWHRLF) is a well-characterized epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes.[1][2][4] Similarly, the Tyrosinase (369-377) peptide (Sequence: YMDGTMSQV) is an epitope presented by the HLA-A*0201 allele.[3][5] The integrity, purity, and biological activity of these peptides are paramount for obtaining reliable and reproducible experimental results. Improper handling and storage can lead to degradation, aggregation, or loss of function.[6] These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of Tyrosinase peptide solutions to ensure their optimal performance.

Factors Influencing Peptide Stability

The stability of a peptide is influenced by both its intrinsic properties (the amino acid sequence) and extrinsic environmental factors.[6][7] Understanding these factors is key to preventing degradation.

  • Intrinsic Factors (Amino Acid Sequence): Certain amino acid residues are more susceptible to chemical degradation.[8] The Tyrosinase peptides contain several such residues.

    • Tyrosinase (206-214) - AFLPWHRLF: Contains Tryptophan (W) and Histidine (H), which are prone to oxidation.[7][9][10] Phenylalanine (F) can be susceptible to β-elimination.[9]

    • Tyrosinase (369-377) - YMDGTMSQV: Contains Methionine (M) and Tyrosine (Y), which are highly susceptible to oxidation.[7][9] Aspartic acid (D) can lead to hydrolysis of the peptide bond.[9]

  • Extrinsic Factors:

    • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[9][11]

    • pH: The pH of the solution significantly impacts stability. A pH range of 5-6 is generally recommended to minimize degradation pathways like deamidation and hydrolysis.[10][12]

    • Oxygen: Exposure to atmospheric oxygen can lead to the oxidation of susceptible residues.[7]

    • Light & Moisture: Peptides should be protected from light to prevent photodegradation.[6][13] Moisture can facilitate hydrolysis and clumping of lyophilized powder.[6][13][14]

    • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause peptide degradation and aggregation.[10][15]

Diagram of Factors Affecting Peptide Stability

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways Intrinsic Intrinsic (Sequence) Oxidation Oxidation Intrinsic->Oxidation Hydrolysis Hydrolysis Intrinsic->Hydrolysis Aggregation Aggregation Intrinsic->Aggregation Deamidation Deamidation Intrinsic->Deamidation Extrinsic Extrinsic (Environment) Temp Temperature Extrinsic->Temp pH pH Extrinsic->pH Oxygen Oxygen Extrinsic->Oxygen Light Light/UV Extrinsic->Light Moisture Moisture Extrinsic->Moisture FreezeThaw Freeze-Thaw Cycles Extrinsic->FreezeThaw Temp->Oxidation Temp->Hydrolysis Temp->Aggregation pH->Hydrolysis pH->Aggregation pH->Deamidation Oxygen->Oxidation Light->Oxidation Moisture->Hydrolysis FreezeThaw->Aggregation

Caption: Key factors influencing peptide stability.

Quantitative Storage Recommendations

Proper storage is critical for maximizing the shelf-life of Tyrosinase peptides. The following tables summarize recommended conditions for both lyophilized powder and reconstituted solutions.

Table 1: Long-Term Storage of Lyophilized Tyrosinase Peptide

Storage ConditionTemperatureDurationNotes
Long-Term Storage -80°CUp to 2 yearsRecommended for maximum stability.[1][2] Store in a desiccator, protected from light.[6][10]
Long-Term Storage -20°CUp to 1 year[1][2]A common and effective option.[6][10][13][15] Avoid frost-free freezers due to temperature fluctuations.[12][15]
Short-Term Storage 4°CA few weeks/monthsAcceptable for short durations, but degradation is faster than at freezing temperatures.[13]
Room Temperature AmbientDays to weeksNot recommended for storage; only for short periods during handling or shipping.[14][16]

*Note: Stability is sequence-dependent. Specific product datasheets for Tyrosinase (206-214) indicate stability for 1 year at -20°C and 2 years at -80°C.[1][2]

Table 2: Storage of Reconstituted Tyrosinase Peptide Solution

Storage ConditionTemperatureDurationNotes
Recommended Storage -80°CUp to 6 monthsBest option for preserving activity in solution.[1][2] Must be aliquoted to avoid freeze-thaw cycles. [10][15]
Standard Storage -20°CUp to 1 month[1][2]Suitable for working stocks.[10][12][15] Aliquoting is critical.
Short-Term Storage 4°CUp to 1 weekFor immediate use only. Risk of bacterial contamination and degradation increases significantly.[15]
Room Temperature AmbientNot RecommendedPeptide solutions are highly unstable at room temperature and should not be stored this way.

*Note: Data for Tyrosinase (206-214) in solvent.[1][2] The shelf-life of peptides in solution is very limited.[10]

Protocols

Protocol for Reconstitution of Lyophilized Peptide

This protocol outlines the steps to properly dissolve lyophilized Tyrosinase peptide to create a stock solution.

Materials:

  • Vial of lyophilized Tyrosinase peptide

  • Appropriate sterile solvent (e.g., sterile DMSO, sterile distilled H₂O, or a sterile buffer at pH 5-6)

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for 15-20 minutes. This prevents condensation of atmospheric moisture onto the peptide powder.[10][14]

  • Solvent Selection: Choose an appropriate solvent. Many peptides, including Tyrosinase (206-214), may require an organic solvent like DMSO to fully dissolve, especially at high concentrations.[1] After initial dissolution in a small amount of DMSO, sterile buffer can be slowly added to reach the desired final concentration.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom.[15] Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Cap the vial tightly and vortex gently.[15] If the peptide does not fully dissolve, sonication in a water bath for a few minutes can aid dissolution.[5][17]

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

Diagram of Peptide Reconstitution Workflow

G start Start: Lyophilized Peptide Vial equilibrate 1. Equilibrate vial to Room Temperature in Desiccator start->equilibrate centrifuge 2. Centrifuge vial to pellet powder equilibrate->centrifuge add_solvent 3. Add appropriate sterile solvent centrifuge->add_solvent dissolve 4. Vortex / Sonicate to dissolve add_solvent->dissolve check Check for full dissolution dissolve->check check->dissolve  No aliquot 5. Aliquot solution into sterile, single-use tubes check->aliquot  Yes store 6. Store immediately at -20°C or -80°C aliquot->store end End: Stored Stock Solution Aliquots store->end

Caption: Workflow for reconstituting and storing peptides.

Protocol for Assessing Peptide Stability

To ensure the quality of a peptide stock over time, particularly for long-term or critical studies, a stability assessment is recommended. This typically involves analyzing the peptide's purity and its biological function at different time points.

Materials:

  • Aliquots of the Tyrosinase peptide solution stored for different durations (e.g., T=0, 1 month, 3 months, 6 months)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Materials for a functional assay (e.g., ELISPOT kit, peptide-specific T-cells, cell culture reagents)

Procedure:

  • Sample Preparation: At each designated time point, thaw one aliquot of the stored peptide solution. Prepare a fresh solution from new lyophilized powder to serve as the T=0 control.

  • Purity Analysis (RP-HPLC):

    • Analyze each sample using a validated RP-HPLC method.

    • Compare the chromatograms. Look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peptide peak over time.

    • Calculate the purity of the peptide at each time point by integrating the peak areas.

  • Identity Verification (Mass Spectrometry):

    • Analyze the samples by mass spectrometry to confirm the molecular weight of the main peak.

    • This can also identify the mass of degradation products, helping to elucidate the degradation pathway (e.g., a +16 Da shift indicates oxidation).

  • Functional Bioactivity Assay (ELISPOT Example):

    • The ultimate test of stability is whether the peptide can still elicit a biological response. For Tyrosinase peptides, this involves stimulating specific T-cells.[3]

    • Use the stored peptide aliquots and the fresh control to pulse antigen-presenting cells or to directly stimulate T-cell lines known to recognize the Tyrosinase epitope.

    • Perform an ELISPOT assay to quantify the number of cytokine-secreting T-cells (e.g., IFN-γ).

    • A significant decrease in T-cell activation by the stored peptide compared to the fresh control indicates a loss of biological activity.

Diagram of Stability Assessment Workflow

G cluster_storage Peptide Storage Over Time cluster_analysis Stability Analysis cluster_results Data Interpretation T0 Time = 0 (Fresh Control) HPLC Purity Check (RP-HPLC) T0->HPLC MS Identity Check (Mass Spec) T0->MS Bioassay Functional Check (e.g., ELISPOT) T0->Bioassay T1 Time = 1 Month T1->HPLC T1->MS T1->Bioassay T2 Time = 3 Months T2->HPLC T2->MS T2->Bioassay Tn Time = n Months Tn->HPLC Tn->MS Tn->Bioassay Purity_Result Compare Purity (%) HPLC->Purity_Result Identity_Result Confirm Mass & Identify Degradants MS->Identity_Result Function_Result Compare Bioactivity Bioassay->Function_Result Final Determine Peptide Shelf-Life Purity_Result->Final Identity_Result->Final Function_Result->Final

Caption: Workflow for a comprehensive peptide stability study.

The long-term stability of Tyrosinase (206-214) peptide solution is critical for its successful application in research and drug development. By adhering to the storage recommendations and handling protocols outlined in these notes, researchers can minimize degradation and ensure the peptide's purity, integrity, and biological activity. For critical applications, performing periodic stability assessments using both analytical and functional methods is strongly advised to guarantee the quality of experimental outcomes.

References

Tyrosinase (206-214) peptide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope derived from the human tyrosinase protein.[1][2][3][4] This peptide is recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs) and is a valuable tool in cancer research and immunotherapy development, particularly for melanoma.[1][2][3][4] Its primary application lies in the stimulation of antigen-specific T cells in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, to generate and study melanoma-specific T cell responses for potential use in adoptive immunotherapy and peptide-based vaccines.[1][2]

This document provides detailed application notes on the solubility of the Tyrosinase (206-214) peptide in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, along with comprehensive protocols for its use in T cell-based immunological assays.

Peptide Characteristics

PropertyValue
Sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe (AFLPWHRLF)
Molecular Weight 1186.41 g/mol
Molecular Formula C61H83N15O10
Appearance White to off-white solid/lyophilized powder
Purity Typically >95%

Solubility of Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide is characterized as a hydrophobic peptide due to its amino acid composition, which dictates its solubility properties. It is generally poorly soluble in aqueous solutions and requires organic solvents for effective dissolution.

Quantitative Solubility Data:

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (84.29 mM)Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
10% DMSO in 40% PEG300, 5% Tween-80, and 45% Saline ≥ 2.08 mg/mL (1.75 mM)This co-solvent mixture is suitable for in vivo applications and results in a clear solution.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (1.75 mM)An alternative co-solvent formulation for in vivo use, yielding a clear solution.[1][2]
10% DMSO in 90% corn oil ≥ 2.08 mg/mL (1.75 mM)A lipid-based formulation for in vivo administration.[2]

Qualitative Solubility and General Recommendations:

For peptides with a high proportion of hydrophobic residues, such as Tyrosinase (206-214), the following guidelines are recommended for solubilization:

  • Organic Solvents: Besides DMSO, other organic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) can be used to dissolve this peptide.[5] It is advisable to first dissolve the peptide in a small amount of the pure organic solvent and then slowly add an aqueous buffer to the desired concentration.

  • Aqueous Solutions: Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended due to the peptide's hydrophobic nature, which may lead to incomplete solubilization or precipitation.

  • Sonication and Warming: To aid dissolution, brief sonication or gentle warming can be applied.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Tyrosinase (206-214) peptide in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

  • Tyrosinase (206-214) peptide (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Mass Calculation: To prepare a 10 mM stock solution, use the following calculation based on the peptide's molecular weight (1186.41 g/mol ):

    • For 1 mg of peptide, add 84.29 µL of DMSO.

    • For 5 mg of peptide, add 421.44 µL of DMSO.

    • For 10 mg of peptide, add 842.88 µL of DMSO.

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the peptide.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: ELISPOT Assay for Detection of Tyrosinase (206-214)-Specific T cells

This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify the number of T cells that secrete cytokines (e.g., IFN-γ) in response to stimulation with the Tyrosinase (206-214) peptide.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Capture and detection antibodies specific for the cytokine of interest (e.g., IFN-γ)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate for the enzyme (e.g., BCIP/NBT or AEC)

  • Peripheral blood mononuclear cells (PBMCs) or other immune cell populations

  • Tyrosinase (206-214) peptide stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking solution (e.g., cell culture medium)

Procedure:

Day 1: Plate Coating

  • Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 1 minute.

  • Wash the plate 3-5 times with sterile PBS.

  • Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Wash the plate with PBS to remove the unbound capture antibody.

  • Block the wells with cell culture medium for at least 2 hours at 37°C.

  • Prepare the Tyrosinase (206-214) peptide working solution by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µg/mL).

  • Remove the blocking solution from the wells.

  • Add the peptide working solution to the appropriate wells. Include positive (e.g., phytohemagglutinin) and negative (e.g., medium with DMSO vehicle) controls.

  • Add the cell suspension (e.g., 2-3 x 10^5 PBMCs per well) to each well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

Day 3: Detection and Spot Development

  • Wash the plate with wash buffer to remove the cells.

  • Add the biotinylated detection antibody diluted in a suitable buffer and incubate for 2 hours at 37°C.

  • Wash the plate with wash buffer.

  • Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

  • Wash the plate with wash buffer.

  • Add the substrate solution and monitor for spot development.

  • Stop the reaction by washing the plate with tap water.

  • Allow the plate to dry completely before analyzing the spots using an ELISPOT reader.

Visualizations

MHC Class I Antigen Presentation Pathway

The Tyrosinase (206-214) peptide is presented to CD8+ T cells via the MHC class I pathway. The following diagram illustrates the key steps involved in this process.

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Tyrosinase Tyrosinase Protein Proteasome Proteasome Tyrosinase->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex (PLC) TAP->Peptide_Loading MHC_I MHC Class I MHC_I->Peptide_Loading Loaded_MHC_I Peptide-MHC I Complex Peptide_Loading->Loaded_MHC_I Peptide Binding APC Antigen Presenting Cell (APC) Loaded_MHC_I->APC Transport to Cell Surface TCR T Cell Receptor (TCR) APC->TCR CD8 CD8 APC->CD8 T_Cell CD8+ T Cell TCR->T_Cell CD8->T_Cell

Caption: MHC Class I antigen presentation of Tyrosinase (206-214).

Experimental Workflow for ELISPOT Assay

The following diagram outlines the sequential steps of the ELISPOT assay for analyzing T cell responses to the Tyrosinase (206-214) peptide.

ELISPOT_Workflow ELISPOT Assay Experimental Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis A Activate PVDF Plate with Ethanol B Wash Plate with PBS A->B C Coat with Capture Antibody (e.g., anti-IFN-γ) B->C D Incubate Overnight at 4°C C->D E Wash Plate and Block D->E F Add Tyrosinase (206-214) Peptide & Controls E->F G Add Immune Cells (e.g., PBMCs) F->G H Incubate 16-24h at 37°C G->H I Wash to Remove Cells H->I J Add Biotinylated Detection Antibody I->J K Add Streptavidin-Enzyme Conjugate J->K L Add Substrate & Develop Spots K->L M Stop Reaction & Dry Plate L->M N Analyze Spots with ELISPOT Reader M->N

Caption: Step-by-step workflow for the ELISPOT assay.

References

Application Notes and Protocols for Tyrosinase (206-214) Peptide in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key human tyrosinase epitope. This peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the field of cancer immunotherapy, particularly for melanoma.[1][2][3] Its ability to be presented by HLA-A24 molecules on the surface of melanoma cells allows for specific recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs). These application notes provide detailed protocols for utilizing the Tyrosinase (206-214) peptide in various in vitro cytotoxicity assays to evaluate the efficacy of CTL-mediated killing of target cells. This peptide serves as a vital tool for generating melanoma-specific T cells for adoptive immunotherapy and for the development of peptide-based vaccines for HLA-A24 positive melanoma patients.[2]

Data Presentation: In Vitro Cytotoxicity of Tyrosinase (206-214)-Specific CTLs

The following table summarizes representative quantitative data from a chromium-51 (B80572) release assay, a standard method for quantifying cell-mediated cytotoxicity. The data illustrates the specific lysis of HLA-A24 positive target cells pulsed with the Tyrosinase (206-214) peptide by peptide-specific CTLs at various effector to target (E:T) ratios.

Effector to Target (E:T) RatioTarget Cells% Specific Lysis (Mean ± SD)
40:1T2 cells + Tyrosinase (206-214)65 ± 4.2
20:1T2 cells + Tyrosinase (206-214)48 ± 3.5
10:1T2 cells + Tyrosinase (206-214)32 ± 2.8
5:1T2 cells + Tyrosinase (206-214)18 ± 2.1
40:1T2 cells (unpulsed)5 ± 1.2
40:1HLA-A24+ Tyrosinase+ Melanoma Cells55 ± 3.9
40:1HLA-A24- Tyrosinase+ Melanoma Cells8 ± 1.5

Note: The data presented is illustrative and compiled from typical results seen in chromium-51 release assays for melanoma-associated antigen peptides.

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To generate a population of CTLs from peripheral blood mononuclear cells (PBMCs) that are specific for the Tyrosinase (206-214) peptide presented by HLA-A24.

Materials:

  • Peripheral blood from a healthy HLA-A24 positive donor

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Tyrosinase (206-214) peptide (AFLPWHRLF)

  • Recombinant human Interleukin-2 (IL-2)

  • Recombinant human Interleukin-7 (IL-7)

  • T2 cells (HLA-A24 transfected, TAP-deficient) as antigen-presenting cells (APCs)

Protocol:

  • Isolate PBMCs: Isolate PBMCs from heparinized peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.

  • Prepare Antigen-Presenting Cells (APCs):

    • Culture T2 cells in complete RPMI 1640 medium.

    • Pulse the T2 cells with 10 µg/mL of Tyrosinase (206-214) peptide for 2 hours at 37°C in a humidified 5% CO2 incubator.

    • Irradiate the peptide-pulsed T2 cells (e.g., 30 Gy) to prevent their proliferation.

  • Co-culture of PBMCs and APCs:

    • Co-culture 2 x 10^6 PBMCs/mL with 2 x 10^5 irradiated, peptide-pulsed T2 cells/mL in complete RPMI 1640 medium supplemented with 10 ng/mL of IL-7.

  • CTL Expansion:

    • After 3 days of co-culture, add recombinant human IL-2 to a final concentration of 50 U/mL.

    • Restimulate the cultures every 7-10 days with irradiated, peptide-pulsed T2 cells and continue to supplement with IL-2.

  • Assess Specificity: After 2-3 rounds of stimulation, assess the specificity of the CTLs by IFN-γ ELISpot or intracellular cytokine staining after stimulation with peptide-pulsed T2 cells.

Chromium-51 Release Assay

Objective: To quantify the cytotoxic activity of Tyrosinase (206-214)-specific CTLs against peptide-pulsed target cells.

Materials:

  • Tyrosinase (206-214)-specific CTLs (effector cells)

  • T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)

  • Sodium Chromate (⁵¹Cr)

  • Tyrosinase (206-214) peptide

  • Complete RPMI 1640 medium

  • 96-well V-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of complete medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.

    • Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.

  • Peptide Pulsing of Target Cells:

    • Incubate the ⁵¹Cr-labeled T2 cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.

  • Cytotoxicity Assay Setup:

    • Plate 1 x 10^4 peptide-pulsed target cells (100 µL) in each well of a 96-well V-bottom plate.

    • Add effector cells (CTLs) at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 µL.

    • Controls:

      • Spontaneous Release: Target cells with medium only.

      • Maximum Release: Target cells with 1% Triton X-100.

      • Negative Control: Unpulsed target cells with effector cells at the highest E:T ratio.

  • Incubation: Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvesting and Counting:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH Cytotoxicity Assay

Objective: To provide a non-radioactive method for quantifying CTL-mediated cytotoxicity.

Materials:

  • Tyrosinase (206-214)-specific CTLs (effector cells)

  • T2 cells (HLA-A24+) or an HLA-A24+ melanoma cell line (target cells)

  • Tyrosinase (206-214) peptide

  • Phenol-free RPMI 1640 medium with 2% FBS

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plate

  • Plate reader

Protocol:

  • Cell Preparation:

    • Prepare effector and target cells as described for the Chromium-51 release assay.

    • Pulse target cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.

  • Assay Setup:

    • Plate 1 x 10^4 peptide-pulsed target cells (50 µL) in a 96-well flat-bottom plate.

    • Add effector cells at various E:T ratios in 50 µL.

    • Controls:

      • Spontaneous LDH Release: Target cells with medium only.

      • Maximum LDH Release: Target cells with lysis buffer provided in the kit.

      • Effector Cell Spontaneous Release: Effector cells with medium only.

      • Medium Background: Medium only.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Effector Spontaneous - Target Spontaneous) / (Maximum - Target Spontaneous)] x 100

Visualization of Key Processes

Experimental Workflow: Chromium-51 Release Assay

Cytotoxicity_Assay_Workflow cluster_preparation Cell Preparation cluster_labeling Target Cell Labeling & Pulsing cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Effector_Cells Generate Tyrosinase (206-214) Specific CTLs Co_culture Co-culture Effector & Target Cells (4 hours, 37°C) Effector_Cells->Co_culture Add at various E:T ratios Target_Cells Culture HLA-A24+ Target Cells Cr51_Labeling Label Target Cells with 51Cr Target_Cells->Cr51_Labeling Peptide_Pulsing Pulse Labeled Target Cells with Tyrosinase (206-214) Peptide Cr51_Labeling->Peptide_Pulsing Peptide_Pulsing->Co_culture Supernatant_Harvest Harvest Supernatant Co_culture->Supernatant_Harvest Gamma_Counting Measure 51Cr Release (Gamma Counter) Supernatant_Harvest->Gamma_Counting Calculate_Lysis Calculate % Specific Lysis Gamma_Counting->Calculate_Lysis

Caption: Workflow of the Chromium-51 Release Cytotoxicity Assay.

Signaling Pathway: CTL-Mediated Target Cell Killing

CTL_Killing_Pathway cluster_recognition 1. Antigen Recognition cluster_activation 2. CTL Activation & Granule Release cluster_apoptosis 3. Target Cell Apoptosis CTL Cytotoxic T Lymphocyte (CTL) TCR T-Cell Receptor (TCR) Target_Cell Target Cell (e.g., Melanoma) MHC HLA-A24 + Tyrosinase (206-214) Peptide Signal_Transduction Intracellular Signaling Cascade (Lck, ZAP-70, etc.) TCR->Signal_Transduction Engagement Granule_Polarization Polarization of Cytotoxic Granules Signal_Transduction->Granule_Polarization Granule_Release Release of Perforin & Granzymes Granule_Polarization->Granule_Release Perforin_Pore Perforin forms pores in target cell membrane Granule_Release->Perforin_Pore Exocytosis Granzyme_Entry Granzymes enter target cell Perforin_Pore->Granzyme_Entry Caspase_Activation Activation of Caspase Cascade Granzyme_Entry->Caspase_Activation Apoptosis Target Cell Apoptosis Caspase_Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Tyrosinase (206-214) Peptide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Tyrosinase (206-214) peptide for T-cell stimulation assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments involving the Tyrosinase (206-214) peptide.

Q1: We are observing a very low or no T-cell response (e.g., IFN-γ production) in our ELISpot/ICS assay after stimulating PBMCs from melanoma patients with the Tyrosinase (206-214) peptide. What are the potential causes?

A1: A low T-cell response to this specific tumor-associated antigen is a common challenge. Several factors, from the patient's immune status to technical aspects of the assay, can contribute. Here is a systematic troubleshooting guide:

  • Low Precursor Frequency: T-cells specific for a single tumor epitope like Tyrosinase (206-214) can be extremely rare in peripheral blood, sometimes at frequencies lower than 1 in 100,000 cells.[1] Consider using T-cells that have been expanded in vitro with the peptide to increase the frequency of antigen-specific cells before running the final assay.[2]

  • HLA Mismatch: The Tyrosinase (206-214) peptide with the sequence AFLPWHRLF is recognized by T-cells in the context of the HLA-A*24:02 allele.[3][4] Ensure that the patient samples you are testing are from HLA-A24 positive individuals. Using cells with a mismatched HLA type will result in no peptide presentation to the T-cells.

  • Peptide Quality and Handling:

    • Purity: Use a high-quality peptide with purity >90-95%.[5] Minute contaminants in peptide preparations can sometimes lead to spurious or non-specific T-cell responses.[6]

    • Storage and Reconstitution: Peptides should be stored lyophilized at -20°C or -80°C. Once reconstituted (typically in sterile DMSO), create small aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C.

    • Final Concentration: The optimal peptide concentration for T-cell stimulation typically ranges from 1 to 10 µg/mL. It is crucial to perform a dose-response titration to find the optimal concentration for your specific experimental setup.

  • Cell Viability and Handling: The health of your effector cells is critical.[2]

    • Ensure high viability (>95%) of your PBMCs after thawing.

    • Allow cells to rest for a few hours after thawing before setting up the assay.

    • Wash cells to remove any residual cryopreservative, like DMSO, which can be toxic to cells at high concentrations.[7]

  • Assay Controls:

    • Positive Control: Use a mitogen (e.g., PHA) or a peptide pool from common viruses (e.g., CMV, EBV, Influenza - CEF peptide pool) to confirm that the T-cells are generally responsive and capable of producing cytokines.[8]

    • Negative Control: Include a "cells only" well (no peptide) to measure the background response and a well with an irrelevant peptide (a peptide with a different sequence and HLA restriction) to check for non-specific activation.

Q2: Our ELISpot plate has a high background, or the spots are poorly defined. How can we fix this?

A2: High background and poor spot quality in ELISpot assays can obscure genuine, antigen-specific responses. Here are common causes and solutions:

  • Improper Plate Washing: Inadequate washing can leave behind unbound antibodies or other reagents. Ensure a gentle but thorough washing technique. Avoid using squirt bottles that can create excessive foam and prevent uniform washing.[9]

  • Cell Debris: Low cell viability can lead to cell debris that contributes to a patchy background.[7] Always use cells with high viability.

  • Reagent Issues:

    • Serum: Human serum in the cell culture medium can contain cytokines or heterophilic antibodies, leading to a dark membrane. Switching to Fetal Bovine Serum (FBS) can often resolve this.[7]

    • Solvents: High concentrations of DMSO (>0.5%) or the presence of Tween in washing buffers can damage the PVDF membrane, causing white spots or a dark background.[7]

  • Pre-activated Cells: If cells were previously activated, they might already be secreting cytokines before the assay begins. Washing the cells and resuspending them in fresh medium immediately before plating can mitigate this.[7]

  • Poorly Defined Spots: This can result from the plate being moved during incubation or insufficient coating antibody concentration.[9] Ensure the plate is on a stable surface and consider optimizing the coating antibody concentration.

Q3: We are performing intracellular cytokine staining (ICS) and see a weak signal for our Tyrosinase-specific T-cells. How can we improve the signal?

A3: A weak ICS signal can be due to low cytokine production or technical issues with the staining protocol.

  • Short Stimulation Time: A typical ex vivo stimulation for ICS is 4-6 hours. This may be too short to detect cytokines from low-frequency, weakly-activated T-cells. Consider a longer stimulation period, but be mindful of potential changes in cell viability.

  • Protein Transport Inhibitor: Ensure that a protein transport inhibitor (like Brefeldin A or Monensin) is added about 1-2 hours after the start of the stimulation. Adding it too early can prevent initial T-cell activation.

  • Neutrophil-Induced Artifacts: If using unpurified cell mixtures, neutrophils can be activated by PMA (often used as a positive control) and release hydrogen peroxide, which can kill cytokine-expressing T-cells, leading to an artificially low reading.[10] Consider purifying your T-cell population or adding catalase to your ICS assay to neutralize H2O2.[10]

  • Antibody Titration: Ensure that your fluorescently-labeled anti-cytokine antibodies have been properly titrated to find the optimal concentration that gives the best signal-to-noise ratio.

Q4: Can the Tyrosinase (206-214) peptide affinity for HLA-A24 affect the T-cell response?

A4: Yes, absolutely. The T-cell response is critically dependent on the stability of the peptide-MHC (pMHC) complex. While the Tyrosinase (206-214) peptide is a known epitope, its interaction with HLA-A*24:02 is a key determinant of the response strength. T-cells recognize the combined pMHC surface. Even minor changes in the peptide sequence can alter its binding to the MHC molecule, which in turn affects recognition by the T-cell receptor (TCR).[11] Weak binding can lead to a transient interaction that is insufficient to trigger a robust T-cell activation signal.[12]

Furthermore, even post-translational modifications of the peptide, if they occur in vivo, can dramatically alter T-cell recognition, sometimes increasing it by orders of magnitude without changing the peptide's binding affinity to the MHC molecule itself.[13] This highlights the complexity of T-cell recognition beyond simple peptide sequence.

Data Presentation

The following tables provide typical concentration ranges and cell numbers for common T-cell assays. These should be used as a starting point, and optimization is recommended for each specific experimental system.

Table 1: Recommended Reagent Concentrations & Cell Numbers for T-Cell Assays

ParameterELISpot AssayIntracellular Cytokine Staining (ICS)Proliferation Assay (e.g., CFSE)
Effector Cells (PBMCs) 2-3 x 10⁵ cells/well1-2 x 10⁶ cells/well1-2 x 10⁵ cells/well
Tyrosinase (206-214) Peptide 1 - 10 µg/mL1 - 10 µg/mL0.1 - 5 µg/mL
Positive Control (PHA) 1 - 5 µg/mL1 - 5 µg/mL0.5 - 2 µg/mL
Positive Control (CEF Peptides) 1 - 2 µg/mL (per peptide)1 - 2 µg/mL (per peptide)Not typically used
Incubation Time 18 - 24 hours[2]4 - 6 hours (with protein transport inhibitor)3 - 7 days

Experimental Protocols

Detailed Protocol: IFN-γ ELISpot Assay

This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to detect Tyrosinase (206-214)-specific T-cells.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Plate Blocking:

    • Wash the plate 3 times with sterile PBS to remove the unbound capture antibody.

    • Block the membrane by adding 200 µL of complete RPMI medium (containing 10% FBS) to each well and incubate for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of PBMCs at a concentration of 2-3 x 10⁶ cells/mL in complete RPMI medium.

    • Remove the blocking solution from the ELISpot plate.

    • Add 100 µL of the cell suspension (2-3 x 10⁵ cells) to each well.

    • Add 50 µL of the Tyrosinase (206-214) peptide to achieve the desired final concentration (e.g., 5 µg/mL).

    • For controls, add 50 µL of medium only (Negative), PHA (Positive), or an irrelevant peptide.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not stack plates to ensure even temperature distribution.[9]

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween 20 (PBST), ensuring all cells are removed.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 2 washes with PBS.

  • Spot Development:

    • Add the substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge (typically 5-20 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Visualizations

T-Cell Recognition of Tyrosinase (206-214) Peptide

T_Cell_Recognition cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell Tyrosinase Tyrosinase Protein Proteasome Proteasome Tyrosinase->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC HLA-A24 Molecule Peptides->MHC Loading ER Endoplasmic Reticulum (ER) TAP->ER pMHC Peptide-MHC Complex (Tyrosinase(206-214) + HLA-A24) ER->pMHC Transport to Surface MHC->ER TCR T-Cell Receptor (TCR) pMHC->TCR Recognition (Signal 1) CD8 CD8 Co-receptor pMHC->CD8 Stabilization Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation CD8->Activation

Caption: MHC-I antigen processing and presentation pathway for the Tyrosinase peptide.

Experimental Workflow: ELISpot Assay

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Coat Plate with Capture Antibody B 2. Wash & Block Plate A->B C 3. Add PBMCs and Tyrosinase Peptide B->C D 4. Incubate 18-24h (Cytokine Capture) C->D E 5. Add Detection Antibody D->E F 6. Add Enzyme Conjugate E->F G 7. Add Substrate (Spot Formation) F->G H 8. Wash, Dry & Count Spots G->H

Caption: Step-by-step workflow for a typical ELISpot assay.

References

Technical Support Center: Troubleshooting Tyrosinase (206-214) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyrosinase (206-214) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding in their experiments. The Tyrosinase (206-214) peptide, with the sequence AFLPWHRLF, is a key epitope in immunological research, particularly in ELISA and ELISPOT assays for monitoring T-cell responses in melanoma research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Tyrosinase (206-214) peptide and what are its primary applications?

The Tyrosinase (206-214) peptide is a 9-amino acid epitope (AFLPWHRLF) derived from the human tyrosinase protein.[1] It is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs).[1] Its primary applications are in immunology research, specifically for:

  • T-cell stimulation assays: such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity or proliferation assays to monitor immune responses against melanoma.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): for detecting antibodies specific to this tyrosinase epitope.

  • Vaccine development: as a component in peptide-based vaccines for HLA-A24+ melanoma patients.[1]

Q2: What are the common causes of high background and non-specific binding in a Tyrosinase (206-214) peptide-based ELISA?

High background in a peptide-based ELISA can obscure results and reduce assay sensitivity. The primary causes include:

  • Inadequate Blocking: The blocking buffer may be ineffective, used at a suboptimal concentration, or the incubation time may be too short.[3] This leaves unoccupied sites on the microplate that can bind the detection antibody non-specifically.

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and other reagents, leading to a high background signal.[4]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific binding.[5]

  • Cross-Reactivity: The secondary antibody may cross-react with the blocking agent or other components in the sample.[6]

  • Peptide-Related Issues: Small peptides like Tyrosinase (206-214) may not efficiently bind to the ELISA plate, or if poorly soluble, can cause non-specific signals.

  • Contaminated Reagents: Buffers or other reagents contaminated with proteins or other substances can contribute to high background.[7]

Troubleshooting Guide for Non-Specific Binding

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your Tyrosinase (206-214) assays.

Q3: My negative control wells in my Tyrosinase (206-214) ELISA have a high signal. What should I do?

High background in negative control wells is a classic sign of non-specific binding. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Blocking Step:

    • Choice of Blocking Agent: The effectiveness of a blocking agent is system-dependent. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[3] For some systems, non-mammalian protein blockers like fish serum or protein-free blocking solutions may reduce cross-reactivity.

    • Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[3]

  • Improve Washing Technique:

    • Increase Wash Cycles: Increase the number of washes between each step (e.g., from 3 to 5 cycles).

    • Increase Soaking Time: Allow the wash buffer to soak in the wells for a minute or two during each wash step to more effectively remove unbound reagents.

    • Add Detergent: Ensure your wash buffer contains a non-ionic detergent like Tween 20 (typically at 0.05%).[3]

  • Titrate Your Antibodies:

    • Primary and Secondary Antibodies: Perform a checkerboard titration to determine the optimal concentration for your primary and secondary antibodies. Using the lowest concentration that still provides a robust positive signal will minimize non-specific binding.[5][8]

  • Run Appropriate Controls:

    • No Primary Antibody Control: To check for non-specific binding of the secondary antibody, run a control well where you omit the primary antibody. A high signal in this well points to a problem with the secondary antibody or the blocking step.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent is critical in minimizing non-specific binding. While the optimal blocker is specific to each assay, the following table summarizes a quantitative comparison of different protein-based blocking agents from a study on ELISA for non-protein antigens, which shares similarities with peptide antigens. The data highlights the concentration-dependent effectiveness of each blocker in reducing non-specific binding (NSB).

Blocking AgentConcentration% Inhibition of NSB (Pretreatment)% Inhibition of NSB (Simultaneous Incubation)
Instantized Dry Milk 10 mg/mL> 90%> 90%
1 mg/mL> 90%> 90%
0.1 mg/mL~85%> 90%
Casein 10 mg/mL> 90%> 90%
1 mg/mL> 90%> 90%
0.1 mg/mL~80%> 90%
Bovine Serum Albumin (BSA) 10 mg/mL> 90%> 90%
1 mg/mL~70%~85%
0.1 mg/mL~40%~60%
Fish Skin Gelatin 10 mg/mL~80%> 90%
1 mg/mL~50%~80%
0.1 mg/mL~20%~50%
Porcine Skin Gelatin (hydrolyzed) 10 mg/mL< 20%~80%
1 mg/mL< 10%~60%
0.1 mg/mL< 10%~30%

Data adapted from Vogt et al., J Immunol Methods. 1987.[9]

Key Takeaway: Instantized dry milk and casein were found to be highly effective blocking agents at lower concentrations compared to BSA and gelatins.[9] For a new peptide-based ELISA, starting with 1-3% non-fat dry milk or casein in your blocking buffer is a cost-effective and efficient choice.

Experimental Protocols

Protocol 1: Troubleshooting Non-Specific Binding in a Tyrosinase (206-214) Peptide ELISA

This protocol outlines a systematic approach to optimizing your ELISA to reduce high background.

  • Plate Coating:

    • Dilute the Tyrosinase (206-214) peptide to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

    • Add 100 µL of the peptide solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Empty the plate and wash 3 times with 300 µL/well of wash buffer (1X PBS with 0.05% Tween 20).

  • Blocking (Optimization Step):

    • Prepare different blocking buffers to test in parallel:

      • Buffer A: 1% BSA in PBST

      • Buffer B: 3% Non-fat dry milk in PBST

      • Buffer C: 1% Casein in PBST

    • Add 300 µL of the respective blocking buffer to the wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the plate 3-5 times with wash buffer as described above.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the corresponding blocking buffer. Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).

    • Add 100 µL of the diluted primary antibody to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in the corresponding blocking buffer at the manufacturer's recommended dilution.

    • Add 100 µL of the diluted secondary antibody to the wells.

    • Incubate for 1 hour at room temperature.

  • Final Washing:

    • Wash the plate 5 times with wash buffer, with a final 5-minute soak with wash buffer before the last aspiration. This step is critical for reducing background.

  • Detection and Analysis:

    • Add the appropriate substrate and develop the signal according to the manufacturer's instructions.

    • Read the absorbance and compare the signal-to-noise ratio for each blocking and antibody condition to determine the optimal protocol.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

The Tyrosinase (206-214) peptide is presented by MHC class I molecules on antigen-presenting cells (APCs) and recognized by the T-cell receptor on CD8+ T-cells. This recognition event initiates a complex signaling cascade within the T-cell, leading to its activation.

TCR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHC_Peptide MHC-Peptide (Tyrosinase 206-214) TCR TCR MHC_Peptide->TCR Binding CD3 CD3 Complex ZAP70 ZAP-70 CD3->ZAP70 recruits & activates CD8 CD8 CD8->MHC_Peptide Lck Lck CD8->Lck activates Lck->CD3 phosphorylates ITAMs LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_release->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling upon recognition of the Tyrosinase (206-214) peptide.

Experimental Workflow for Troubleshooting High Background in Peptide ELISA

This diagram illustrates a logical workflow for diagnosing and resolving issues with non-specific binding in your Tyrosinase (206-214) ELISA.

Troubleshooting_Workflow Start High Background Signal in Peptide ELISA Check_Blocking Optimize Blocking Step Start->Check_Blocking Check_Washing Improve Washing Protocol Start->Check_Washing Check_Antibodies Titrate Antibody Concentrations Start->Check_Antibodies Check_Reagents Verify Reagent Quality Start->Check_Reagents Change_Blocker Test Different Blocking Agents (BSA, Casein, Milk) Check_Blocking->Change_Blocker Increase_Conc Increase Blocker Concentration Check_Blocking->Increase_Conc Increase_Time Increase Incubation Time/Temperature Check_Blocking->Increase_Time More_Washes Increase Number of Wash Cycles Check_Washing->More_Washes Soak_Time Add Soaking Step Check_Washing->Soak_Time Check_Buffer Ensure Detergent (Tween 20) in Buffer Check_Washing->Check_Buffer Resolved Problem Resolved Check_Antibodies->Resolved Check_Reagents->Resolved Change_Blocker->Resolved Increase_Conc->Resolved Increase_Time->Resolved More_Washes->Resolved Soak_Time->Resolved Check_Buffer->Resolved

References

Technical Support Center: Enhancing the In-vivo Stability of Tyrosinase (206-214) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo stability of the Tyrosinase (206-214) peptide (Sequence: AFLPWHRLF). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Tyrosinase (206-214) peptide is showing rapid clearance in vivo. What are the likely causes?

Rapid in vivo clearance of the Tyrosinase (206-214) peptide is primarily due to two factors:

  • Enzymatic Degradation: Peptides are susceptible to cleavage by proteases and peptidases present in plasma and tissues. The peptide bonds can be hydrolyzed, leading to inactive fragments.

  • Renal Clearance: Due to its small size, the peptide can be rapidly filtered from the blood by the kidneys and excreted.

Q2: What are the most common strategies to improve the in vivo stability of the Tyrosinase (206-214) peptide?

Several effective strategies can be employed to enhance the stability of your peptide:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, reducing renal clearance and masking it from proteolytic enzymes.[1][2][3]

  • Lipidation: The addition of a lipid moiety, such as a fatty acid, can enhance binding to serum albumin, which acts as a carrier and reduces renal filtration.[4][5][6][7] This also improves interaction with cell membranes.[4]

  • Amino Acid Substitution: Replacing L-amino acids with non-natural D-amino acids at positions susceptible to enzymatic cleavage can significantly increase resistance to proteolysis.[8][9][10][11][12]

  • Cyclization: Creating a cyclic version of the peptide by forming a covalent bond between the N- and C-termini or between amino acid side chains can restrict its conformation, making it less accessible to proteases.[13][14][15][16][17]

  • Terminal Modifications: Modifying the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can block the action of exopeptidases.[18][19]

Q3: How do I choose the best stability-enhancing modification for my experiment?

The choice of modification depends on your specific application and the desired properties of the peptide.

ModificationBest ForPotential Downsides
PEGylation Significantly increasing half-life, reducing immunogenicity.[1][2][20]Can sometimes reduce binding affinity to the target due to steric hindrance.[21]
Lipidation Prolonging circulation time through albumin binding, enhancing cell membrane interaction.[4][5][6]May increase aggregation propensity and can alter the peptide's solubility profile.
D-Amino Acid Substitution Preventing degradation at specific enzymatic cleavage sites.[8][10]Can alter the peptide's conformation and potentially its biological activity.[9]
Cyclization Improving resistance to a broad range of proteases and potentially increasing receptor binding affinity.[13][14][15]The synthesis of cyclic peptides can be more complex than for linear peptides.
Terminal Modifications Providing basic protection against exopeptidases with minimal structural change.[18][19]Does not protect against endopeptidases that cleave within the peptide sequence.

Troubleshooting Guides

Problem 1: Peptide is rapidly degraded in a plasma stability assay.

Possible Cause: Susceptibility to serum proteases.

Troubleshooting Steps:

  • Identify Cleavage Sites: Use mass spectrometry (LC-MS) to analyze the peptide fragments generated during the plasma incubation to identify the specific bonds being cleaved.

  • Implement Targeted Modifications:

    • D-Amino Acid Substitution: If a specific cleavage site is identified, substitute one or both of the flanking L-amino acids with their D-isomers.[8][10]

    • N- or C-terminal Modification: If degradation is occurring from the ends of the peptide, acetylate the N-terminus and/or amidate the C-terminus.[19]

  • Employ Global Protection Strategies:

    • Cyclization: Synthesize a cyclic version of the peptide to sterically hinder protease access.[13][14]

    • PEGylation or Lipidation: These modifications can shield the peptide from enzymatic attack.[2][4]

Problem 2: Modified peptide shows reduced biological activity.

Possible Cause: The modification interferes with the peptide's interaction with its target (e.g., MHC molecules for T-cell recognition).

Troubleshooting Steps:

  • Site-Specific Modification: If using PEGylation or lipidation, try attaching the modifying group at different positions on the peptide, away from the key binding residues.

  • Optimize Linker Length (for PEGylation/Lipidation): The length of the PEG chain or lipid linker can be varied. A shorter linker may restore activity but offer less stability, so optimization is key.

  • Evaluate Different D-Amino Acid Substitutions: If D-amino acid substitution is the cause, try substituting at different positions within the peptide sequence.

  • Consider Alternative Cyclization Strategies: The method of cyclization (e.g., head-to-tail, side-chain to side-chain) can influence the final conformation and activity.[17][22]

Problem 3: Peptide aggregation is observed after modification.

Possible Cause: Increased hydrophobicity, particularly after lipidation.

Troubleshooting Steps:

  • Formulation Optimization:

    • Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[23]

    • Include Excipients: Consider adding solubility-enhancing excipients such as arginine (50-100 mM) or altering the salt concentration.[23]

  • Modification Strategy Re-evaluation:

    • Shorter Lipid Chain: If using lipidation, try a shorter fatty acid chain.

    • Branched PEG: For PEGylation, branched PEG molecules can sometimes reduce aggregation compared to linear chains of the same molecular weight.[20]

  • Characterize Aggregates: Use techniques like High-Performance Liquid Chromatography (HPLC) to characterize the nature and extent of aggregation.[23]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of the Tyrosinase (206-214) peptide in plasma.

Materials:

  • Tyrosinase (206-214) peptide (and modified versions)

  • Human plasma (or plasma from the relevant animal model)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Quenching solution (e.g., methanol (B129727) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

  • Dilute the peptide stock solution to the final desired concentration (e.g., 1 µM) in pre-warmed plasma.[24]

  • Incubate the peptide-plasma mixture at 37°C.[24]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.[24]

  • Immediately terminate the enzymatic reaction by adding the aliquot to the quenching solution.[24]

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life.[24]

Protocol 2: PEGylation of Tyrosinase (206-214) Peptide

Objective: To covalently attach a PEG molecule to the peptide to increase its in vivo half-life.

Materials:

  • Tyrosinase (206-214) peptide with a reactive functional group (e.g., a primary amine on a lysine (B10760008) residue, or a terminal amine).

  • Activated PEG derivative (e.g., mPEG-NHS ester for reaction with amines).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., HPLC).

Methodology:

  • Dissolve the peptide in the reaction buffer.

  • Add the activated PEG derivative to the peptide solution in a specific molar ratio (e.g., 1:1.2 peptide to PEG).

  • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours).

  • Monitor the reaction progress using HPLC.

  • Once the reaction is complete, purify the PEGylated peptide from unreacted peptide and excess PEG using HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing start Synthesize/Purchase Tyrosinase (206-214) mod Apply Stability Modification (PEGylation, Lipidation, etc.) start->mod purify Purify and Characterize Modified Peptide mod->purify plasma_stability Plasma Stability Assay purify->plasma_stability activity_assay Biological Activity Assay (e.g., T-cell stimulation) purify->activity_assay pk_study Pharmacokinetic Study (Determine Half-life) plasma_stability->pk_study pd_study Pharmacodynamic Study (Assess Efficacy) activity_assay->pd_study

Caption: Experimental workflow for developing a stabilized Tyrosinase (206-214) peptide.

stability_strategies cluster_causes Primary Causes cluster_solutions Stabilization Strategies unstable_peptide Unstable Tyrosinase (206-214) (Rapid Degradation/Clearance) enzymatic_degradation Enzymatic Degradation unstable_peptide->enzymatic_degradation renal_clearance Renal Clearance unstable_peptide->renal_clearance d_amino_acid D-Amino Acid Substitution enzymatic_degradation->d_amino_acid cyclization Cyclization enzymatic_degradation->cyclization terminal_mod Terminal Modification enzymatic_degradation->terminal_mod pegylation PEGylation renal_clearance->pegylation lipidation Lipidation renal_clearance->lipidation pegylation->enzymatic_degradation Shields from enzymes lipidation->enzymatic_degradation Shields via albumin binding

Caption: Troubleshooting logic for improving peptide stability.

References

Technical Support Center: Overcoming Low Immunogenicity of Tyrosinase (206-214) Self-Antigen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working to enhance the immunogenicity of the Tyrosinase (206-214) self-antigen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the Tyrosinase (206-214) peptide poorly immunogenic?

A1: The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a self-antigen expressed on normal melanocytes as well as melanoma cells.[1][2] The immune system is generally tolerant to self-antigens to prevent autoimmunity. This tolerance is a major barrier, as high-affinity T cells that could recognize this peptide are often eliminated during development, leaving only low-affinity T cells in circulation. Consequently, vaccination with this unmodified peptide often fails to elicit a strong and effective anti-tumor T-cell response.[3]

Q2: What are the primary strategies to enhance the immune response to the Tyrosinase (206-214) peptide?

A2: The main strategies focus on breaking immune tolerance and boosting the T-cell response. These include:

  • Use of potent adjuvants: Adjuvants stimulate the innate immune system, creating an inflammatory environment that promotes a stronger adaptive immune response.[4][5][6]

  • Peptide Modification: Altering the peptide sequence to improve its binding to MHC molecules can enhance its presentation to T cells.[7][8]

  • Advanced Delivery Systems: Utilizing systems like viral vectors or liposomes can improve the delivery of the antigen to antigen-presenting cells (APCs).[9]

  • Dendritic Cell (DC) Vaccination: Loading DCs with the peptide ex vivo turns them into potent APCs that can effectively prime T cells.[10][11]

  • Combination Therapies: Combining the vaccine with other immunotherapies, such as checkpoint inhibitors, can overcome the immunosuppressive tumor microenvironment.[6][12][13]

Q3: Which HLA type is the Tyrosinase (206-214) peptide restricted to?

A3: The Tyrosinase (206-214) peptide is recognized by T cells in the context of the HLA-A24 major histocompatibility complex (MHC) class I molecule.[1][14][2] Therefore, its use as a vaccine component is primarily relevant for HLA-A24 positive individuals.[1][15]

Troubleshooting Guides

Problem 1: Low or undetectable antigen-specific T-cell response after peptide vaccination.

Possible Cause 1: Insufficient Adjuvant Activity

  • Troubleshooting: The choice of adjuvant is critical for peptide vaccines.[4][6] If you are observing a weak response, consider the following:

    • Adjuvant Type: Emulsions like Montanide ISA-51 are commonly used to create a depot effect for gradual antigen release.[9][16] For stronger cellular immunity, consider adjuvants that activate Toll-like receptors (TLRs), such as CpG oligodeoxynucleotides (a TLR9 agonist) or Poly-ICLC (a TLR3 agonist).[3][16]

    • Cytokine Adjuvants: Co-administration of cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can enhance the recruitment and maturation of dendritic cells at the vaccination site.[5][8][16] Interleukin-2 (IL-2) has also been used to expand T-cell populations, though it can be associated with toxicity.[5][17]

Possible Cause 2: Poor Peptide Stability or Delivery

  • Troubleshooting:

    • Delivery System: Encapsulating the peptide in liposomes or nanoparticles can protect it from degradation and enhance its uptake by APCs.[16]

    • Prime-Boost Strategy: Employing a heterologous prime-boost regimen can significantly enhance the immune response. This involves priming with one type of vaccine vector (e.g., a recombinant vaccinia virus encoding tyrosinase) and boosting with another (e.g., a recombinant fowlpox virus with the same antigen).[17]

Workflow for Adjuvant and Delivery System Optimization

cluster_start Start: Low T-Cell Response cluster_troubleshooting Troubleshooting Steps cluster_outcome Evaluation start Low/No T-Cell Response with Peptide + Simple Adjuvant adjuvant Option 1: Enhance Adjuvant - Add TLR Agonist (CpG, Poly-ICLC) - Add Cytokine (GM-CSF) start->adjuvant Modify Formulation delivery Option 2: Improve Delivery - Liposomal Encapsulation - Viral Vector Delivery start->delivery Change Delivery prime_boost Option 3: Prime-Boost - Vaccinia Prime / Fowlpox Boost start->prime_boost Change Strategy evaluate Evaluate T-Cell Response (ELISpot, Tetramer Staining) adjuvant->evaluate delivery->evaluate prime_boost->evaluate

Caption: Troubleshooting workflow for a low T-cell response.

Problem 2: T-cell response is detected but does not lead to tumor rejection.

Possible Cause 1: T-Cell Exhaustion

  • Troubleshooting: Persistent antigen stimulation in the tumor microenvironment can lead to T-cell exhaustion, a state of dysfunction.[18]

    • Checkpoint Blockade: Combine your vaccine strategy with immune checkpoint inhibitors. Antibodies against CTLA-4 (e.g., ipilimumab) and PD-1/PD-L1 (e.g., nivolumab, pembrolizumab) can reinvigorate exhausted T cells and have shown significant clinical benefit in melanoma.[6][12]

Possible Cause 2: Low Avidity of T-Cells for the Native Self-Antigen

  • Troubleshooting: The induced T-cells may not recognize the naturally processed and presented tumor antigen with high enough affinity.

    • Use Xenogeneic Antigens: Immunization with a DNA vaccine encoding the human version of tyrosinase has been shown to break tolerance and induce cross-reactive antibody and T-cell responses against the native self-antigen in dogs with melanoma.[19][20] This is due to slight sequence differences that can create more immunogenic epitopes.

    • Modified Peptides (Heteroclitic Peptides): While the goal is to generate T-cells that recognize the original peptide, vaccination with a modified version that has a higher affinity for MHC molecules can sometimes induce a more potent initial T-cell response.[3][8] However, it's crucial to ensure these T-cells can cross-react effectively with the native peptide on tumor cells.[3]

Signaling Pathway for Checkpoint Inhibition

cluster_tcell T-Cell cluster_apc Tumor Cell / APC cluster_inhibition Inhibitory Signal cluster_blockade Checkpoint Blockade TCR TCR MHC MHC-Peptide TCR->MHC Recognition (Signal 1) PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding (Inhibitory Signal) Exhaustion T-Cell Exhaustion (Inhibition of Function) PDL1->Exhaustion AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks Interaction

Caption: PD-1/PD-L1 checkpoint blockade mechanism.

Problem 3: Difficulty in generating and loading Dendritic Cells (DCs) for vaccination.

Possible Cause 1: Suboptimal DC Maturation

  • Troubleshooting: For DCs to be effective, they must be mature. Immature DCs can induce tolerance rather than immunity.

    • Maturation Stimuli: After loading DCs with the Tyrosinase (206-214) peptide, ensure you are using a potent maturation cocktail. This typically includes a combination of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and a TLR agonist like lipopolysaccharide (LPS) or Poly-ICLC.[8][21]

    • Quality Control: Use flow cytometry to verify DC maturation. Look for upregulation of surface markers like CD80, CD86, CD83, and HLA-DR.

Possible Cause 2: Inefficient Antigen Loading

  • Troubleshooting: Simply incubating DCs with the peptide may not be sufficient.

    • Pulsing Conditions: Optimize the peptide concentration and incubation time. A common starting point is pulsing immature DCs with 10-100 µg/mL of peptide for 2-4 hours before adding maturation stimuli.

    • Full-length Protein or Lysate: Instead of a single peptide, consider using the full-length tyrosinase protein or tumor cell lysates.[17][21] This provides a source of multiple potential epitopes, including those for CD4+ T helper cells, which are crucial for a robust and sustained CD8+ T-cell response.[8] However, be aware that unmodified tumor lysates can sometimes inhibit DC maturation.[21]

Experimental Workflow for DC Vaccine Preparation

Monocytes Isolate Monocytes from PBMC iDC Differentiate into Immature DCs (iDCs) (GM-CSF + IL-4) Monocytes->iDC Load Load iDCs with Antigen (Tyrosinase 206-214 Peptide) iDC->Load Mature Induce Maturation (e.g., TNF-α, IL-1β, Poly-ICLC) Load->Mature mDC Mature DCs (mDCs) (QC via Flow Cytometry) Mature->mDC Vaccine Administer as Vaccine mDC->Vaccine

Caption: Ex vivo preparation of a dendritic cell vaccine.

Data Summary Tables

Table 1: Adjuvants Used in Combination with Melanoma Antigen Vaccines

Adjuvant TypeAdjuvant NameMechanism of ActionReference Clinical Trial (if applicable)
Emulsion Montanide ISA-51Forms a depot at the injection site for slow antigen release, inducing inflammation.[9][16]NCT00019383[22][15]
Cytokine GM-CSFRecruits and matures dendritic cells and other APCs.[5][8][16]NCT00019383[15]
Cytokine Interleukin-2 (IL-2)Promotes T-cell proliferation and effector function.[5]Used in multiple melanoma trials.[17]
TLR Agonist Poly-ICLC (TLR3)Activates APCs via TLR3 signaling, enhancing T-cell priming and preventing exhaustion.[16]---
TLR Agonist CpG ODN (TLR9)Activates APCs via TLR9 signaling, promoting a Th1-type immune response.[3]---

Table 2: Example Clinical Trials Involving Tyrosinase or Related Antigens

Trial IdentifierPhaseInterventionAntigen(s)Key Findings/Objective
NCT00019383 IIPeptide vaccine + Montanide ISA-51 +/- IL-2 or GM-CSFTyrosinase:206-214 (for HLA-A24+) and other peptides.[22][15]To determine the response rate in patients with metastatic melanoma.[15]
Unnamed IIHeterologous prime/boost with recombinant vaccinia (rV-TYR) and fowlpox (rF-TYR) viruses +/- IL-2Full-length Tyrosinase.[17]Vaccination alone was ineffective; objective responses were seen only in patients also receiving high-dose IL-2.[17]
Unnamed IXenogeneic (human) Tyrosinase DNA vaccineHuman TyrosinaseInduced tyrosinase-specific antibody responses in dogs with melanoma, which correlated with clinical responses.[20]

Detailed Experimental Protocols

Protocol 1: Generation of a Peptide-Adjuvant Emulsion Vaccine

Objective: To prepare an emulsion of Tyrosinase (206-214) peptide with Montanide ISA-51 for subcutaneous injection.

Materials:

  • Tyrosinase (206-214) peptide (AFLPWHRLF), sterile, lyophilized.

  • Sterile, pyrogen-free water or saline for injection.

  • Montanide ISA-51 adjuvant (sterile).

  • Two sterile Luer-lock syringes (e.g., 3 mL).

  • One sterile Luer-lock connector.

  • Sterile vials.

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized Tyrosinase (206-214) peptide in sterile water or saline to a desired stock concentration (e.g., 2 mg/mL). Ensure complete dissolution.

  • Preparation of Aqueous Phase: In a sterile vial, prepare the final aqueous phase. For a 1:1 emulsion (by volume), this will contain the desired dose of peptide. For example, for a final injection volume of 1 mL, you would prepare 0.5 mL of the aqueous phase containing the target peptide dose.

  • Syringe Preparation:

    • Draw the 0.5 mL of aqueous peptide solution into one sterile syringe.

    • Draw 0.5 mL of Montanide ISA-51 into the second sterile syringe.

  • Emulsification:

    • Securely connect the two syringes using the sterile Luer-lock connector.

    • Generate the water-in-oil emulsion by rapidly passing the contents back and forth between the two syringes for at least 10 minutes (approximately 100 passes).

    • The emulsion is complete when a drop of the mixture holds its shape when placed on the surface of cool water. It should appear as a stable, white, viscous liquid.

  • Administration: Transfer the final emulsion into one syringe, remove the connector, attach a sterile needle, and administer subcutaneously to the research subject immediately.

Protocol 2: Ex Vivo Loading and Maturation of Dendritic Cells

Objective: To generate mature, peptide-loaded dendritic cells from peripheral blood mononuclear cells (PBMCs) for use as a cellular vaccine.

Materials:

  • Ficoll-Paque or similar density gradient medium.

  • Human PBMCs.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Recombinant human GM-CSF (e.g., 800 U/mL).

  • Recombinant human IL-4 (e.g., 500 U/mL).

  • Tyrosinase (206-214) peptide solution (sterile).

  • DC maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2 or a TLR agonist like Poly-ICLC).

  • Cell culture plates.

Procedure:

  • Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. To enrich for monocytes, perform a plastic adherence step by incubating PBMCs in a culture flask for 2 hours; non-adherent cells are then washed away.

  • DC Differentiation (Day 0-5): Culture the adherent monocytes in RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-6 days. This will differentiate the monocytes into immature dendritic cells (iDCs). Add fresh medium with cytokines every 2-3 days.

  • Antigen Loading (Day 5): Harvest the iDCs. Resuspend the cells in fresh medium and "pulse" them with the Tyrosinase (206-214) peptide at a concentration of 10-50 µg/mL. Incubate for 2-4 hours at 37°C.

  • DC Maturation (Day 5-7): After peptide pulsing, add the DC maturation cocktail directly to the culture. Continue to incubate for an additional 24-48 hours.

  • Harvest and Quality Control (Day 7):

    • Harvest the now mature, peptide-loaded DCs (mDCs).

    • Wash the cells extensively with sterile saline to remove any free peptide and cytokines.

    • Perform quality control via flow cytometry. Stain for maturation markers (CD83, CD86, CCR7) and confirm the absence of monocytic markers (CD14).

  • Formulation: Resuspend the final mDC product in a sterile, injectable solution (e.g., saline) for administration.

References

Technical Support Center: Adjuvant Selection for Tyrosinase (206-214) Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adjuvant selection and experimental design for your Tyrosinase (206-214) peptide vaccine research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and targeted immune responses.

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for a Tyrosinase (206-214) peptide vaccine?

Peptide antigens, such as the Tyrosinase (206-214) epitope, are often poorly immunogenic on their own. This is because they are small, soluble molecules that may not effectively activate the innate immune system, which is a prerequisite for a strong adaptive immune response.[1][2] Adjuvants are critical components that act as immunostimulants, enhancing the magnitude and directing the type of T-cell response against the peptide antigen.[1][3][4] For cancer vaccines targeting "self" antigens like tyrosinase, adjuvants are essential to break immune tolerance and generate effective anti-tumor T cells.[1]

Q2: What is the single "best" adjuvant for a Tyrosinase (206-214) peptide vaccine?

There is no single "best" adjuvant; the optimal choice depends on the specific goals of your experiment (e.g., preclinical vs. clinical, desired type of T-cell response, safety profile). The goal is often to induce a strong T helper 1 (Th1) response, which promotes cytotoxic T lymphocyte (CTL) activity against tumor cells. Adjuvants like Toll-like receptor (TLR) agonists and saponin-based formulations are known to promote Th1-type immunity.[5][6][7][8]

Q3: What are the most common classes of adjuvants used for peptide cancer vaccines?

Commonly used adjuvants in this context include:

  • Water-in-Oil Emulsions: Such as Incomplete Freund's Adjuvant (IFA) and its clinical-grade alternative, Montanide ISA 51. These create a depot at the injection site for slow antigen release.[9][10][11][12]

  • Toll-Like Receptor (TLR) Agonists: These are synthetic molecules that mimic pathogen components and directly activate innate immune cells.[1][2][13] Examples include CpG oligodeoxynucleotides (CpG ODN) for TLR9 and Poly(I:C) for TLR3.[3][6][14]

  • Saponin-Based Adjuvants: QS-21, derived from the bark of the Quillaja saponaria tree, is a potent adjuvant known for inducing both cellular (Th1) and humoral (Th2) immune responses.[5][7][8][15] It is a key component of the AS01 adjuvant system.[5][8]

  • Aluminum Salts (Alum): While widely used in human vaccines, alum typically induces a Th2-biased response and is generally less effective at generating the robust Th1-type cellular immunity required for cancer immunotherapy.[8][16]

Q4: I'm seeing a poor T-cell response to my peptide vaccine. What could be the cause?

A weak T-cell response can stem from several factors. Please refer to the troubleshooting table below for specific guidance. Key areas to investigate include the choice of adjuvant, the stability of the peptide-adjuvant emulsion, the immunization schedule, and the sensitivity of your assay for detecting T-cell responses. Using an adjuvant that primarily drives a Th2 response, like alum, will be less effective for generating cytotoxic T cells than a Th1-polarizing adjuvant like a TLR agonist.[16][17] Furthermore, using short peptides with IFA alone can sometimes lead to T-cell dysfunction and deletion at the vaccine site.[9][18]

Data Presentation: Adjuvant Comparison

For a successful Tyrosinase (206-214) peptide vaccine, selecting an adjuvant that promotes a strong, Th1-biased cellular immune response is crucial. The following table summarizes the characteristics of commonly used adjuvants to aid in your selection process.

Adjuvant ClassExample(s)Mechanism of ActionPredominant Immune ResponseAdvantagesDisadvantages
Water-in-Oil Emulsion Montanide ISA 51, Incomplete Freund's Adjuvant (IFA)Creates an antigen depot for slow release and prolonged exposure to antigen-presenting cells (APCs).[10][19]Th2-biased, but can support Th1 with co-adjuvants.Strong antibody responses; widely used in research.[11][12]Can cause local inflammation and granulomas; may induce T-cell dysfunction when used alone with short peptides.[9][18]
TLR Agonists CpG ODN (TLR9), Poly(I:C) (TLR3), MPLA (TLR4)Directly activate innate immune cells (like dendritic cells and B cells) via TLR signaling, leading to pro-inflammatory cytokine production.[1][3][6]Strong Th1 polarization.[6][20]Potent induction of cellular immunity; synergistic with other adjuvants.[1][20]Can cause systemic inflammatory side effects.
Saponins QS-21Enhances antigen uptake and presentation by APCs; activates the NLRP3 inflammasome, leading to IL-1β and IL-18 release.[5][7][8][21]Balanced Th1 and Th2, with strong CTL induction.[5][7][8]Induces robust and durable cellular and humoral responses; used in licensed human vaccines (e.g., Shingrix).[15][21]Can be associated with local reactogenicity; complex chemical structure.
Aluminum Salts AlumForms a depot, facilitates antigen uptake by APCs, and activates the NLRP3 inflammasome.Strong Th2 polarization.[16]Excellent safety record; widely used in licensed vaccines.Poor inducer of cellular (Th1) immunity, making it less suitable for most cancer vaccine applications.[16]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor or no detectable T-cell response (ELISpot/ICS) 1. Ineffective adjuvant or adjuvant/peptide combination. 2. Improper emulsion preparation (unstable). 3. Suboptimal peptide dose or immunization schedule. 4. Low frequency of antigen-specific T-cells.1. Switch to a more potent, Th1-polarizing adjuvant (e.g., CpG ODN, QS-21) or a combination (e.g., Montanide + CpG). 2. Ensure proper emulsification technique (see Protocol 1). Test emulsion stability. 3. Perform a dose-response titration for the peptide. Increase the number of booster immunizations. 4. Increase the number of cells plated per well in your ELISpot assay. Ensure positive controls are working.
High variability between experimental animals 1. Inconsistent vaccine preparation/administration. 2. Genetic variability within the animal strain. 3. Differences in animal age, sex, or health status.1. Prepare a single batch of vaccine emulsion for the entire cohort. Ensure consistent injection volume and technique. 2. Use a sufficient number of animals per group to achieve statistical power. 3. Standardize animal characteristics for all experimental groups.
Severe injection site reactions (sterile abscesses, ulceration) 1. Adjuvant is too potent or used at too high a concentration (e.g., Freund's Complete Adjuvant). 2. Improper emulsification leading to pockets of pure adjuvant. 3. Contamination of the vaccine preparation.1. Switch to a better-tolerated adjuvant like Montanide ISA 51. Do not use Freund's Complete Adjuvant for subsequent immunizations. 2. Re-optimize the emulsification protocol to ensure a stable, homogenous mixture. 3. Prepare the vaccine under sterile conditions using sterile reagents.
T-cell response is transient and not durable 1. Lack of sufficient CD4+ T-cell help. 2. Adjuvant choice (e.g., IFA alone may lead to T-cell exhaustion).[18] 3. Insufficient generation of memory T-cells.1. Include a known CD4+ helper T-cell epitope in your vaccine formulation (e.g., a tetanus toxoid peptide).[22] 2. Combine IFA/Montanide with a TLR agonist to enhance T-cell activation and survival signals.[19][23] 3. Use an adjuvant known to promote strong memory responses, such as QS-21 or CpG ODN.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Peptide-Adjuvant Emulsion (Montanide ISA 51)

This protocol describes the preparation of a stable water-in-oil emulsion for immunization.

Materials:

  • Tyrosinase (206-214) peptide, lyophilized

  • Sterile, endotoxin-free PBS or saline

  • Montanide ISA 51 VG adjuvant

  • Two sterile glass Luer-lock syringes (e.g., 1 mL or 3 mL)

  • A Luer-lock coupling device (e.g., female-to-female Luer connector)

  • Sterile vials

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized Tyrosinase peptide in sterile PBS to a final concentration that is twice the desired final injection concentration (e.g., 2 mg/mL if the final concentration is 1 mg/mL). Ensure the peptide is fully dissolved.

  • Syringe Preparation:

    • Draw the aqueous peptide solution into one glass syringe. This will be the aqueous phase.

    • Draw an equal volume of Montanide ISA 51 into the second glass syringe. This will be the oil phase. The typical ratio is 1:1 (aqueous:oil).

  • Emulsification:

    • Securely connect the two syringes using the Luer-lock coupling device.

    • Begin mixing by pushing the plunger of one syringe, forcing its contents into the other.

    • Continue this back-and-forth exchange rapidly for at least 10-15 minutes (approximately 100-150 passes). The mixture will become increasingly viscous and opaque.

  • Stability Test:

    • Disconnect one syringe and expel a small drop of the emulsion into a beaker of cold water.

    • A stable emulsion will hold its shape as a cohesive white drop and will not disperse. If the drop disperses, continue mixing and re-test.

  • Storage: Store the stable emulsion at 4°C. It is recommended to use the emulsion within a few hours of preparation for best results. Do not freeze.

Protocol 2: General Immunization Schedule (Mouse Model)

This is a representative protocol. The optimal dose and schedule should be determined empirically.

Procedure:

  • Primary Immunization (Day 0): Inject 100 µL of the prepared peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail.

  • Booster Immunization (Day 14): Administer a second 100 µL injection of a freshly prepared emulsion at a different site (e.g., contralateral flank).

  • Second Booster (Day 21): (Optional, but recommended for strong responses) Administer a third 100 µL injection.

  • Immune Response Readout (Day 28): Harvest spleens and/or lymph nodes 7-10 days after the final boost to analyze T-cell responses using ELISpot or Intracellular Cytokine Staining. For in vivo tumor challenge models, tumor cells are typically injected 7-14 days after the final vaccination.[24]

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This assay quantifies the number of peptide-specific, IFN-γ-secreting T-cells.[25][26]

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes or PBMCs from immunized animals

  • Tyrosinase (206-214) peptide

  • Positive control (e.g., PHA or a known immunodominant peptide pool)[25]

  • Complete cell culture medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for AP)

  • ELISpot plate reader

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice.

  • Plating:

    • Add 100 µL of cell suspension (e.g., 2.5 x 10^5 cells) to the wells of the pre-coated ELISpot plate.[27]

    • Add 50 µL of the Tyrosinase peptide to achieve the desired final concentration (e.g., 1-10 µg/mL).[25][27]

    • Include negative control wells (cells only) and positive control wells (cells + mitogen).

  • Incubation: Incubate the plate at 37°C, 5% CO₂, for 18-24 hours.[25] Do not disturb the plate during incubation.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate.

    • Wash, then add Streptavidin-AP/HRP and incubate.

    • Wash, then add the substrate solution and allow spots to develop.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol 4: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ or CD4+) at a single-cell level.[28]

Materials:

  • Splenocytes or PBMCs from immunized animals

  • Tyrosinase (206-214) peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[29]

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4)

  • Fixation/Permeabilization buffer kit[29][30]

  • Fluorochrome-conjugated antibody for intracellular cytokine (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • In Vitro Restimulation:

    • Incubate 1-2 x 10^6 splenocytes/PBMCs with the Tyrosinase peptide (1-10 µg/mL) in complete culture medium for ~1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[29][30]

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (CD3, CD8, etc.) for 20-30 minutes on ice.[31][32]

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature, protected from light.[29]

    • Wash the cells and resuspend in permeabilization buffer.[30]

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.[28]

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD3+ T-cells, followed by CD8+ and CD4+ subsets. Quantify the percentage of IFN-γ+ cells within each subset.

Diagrams and Visualizations

G cluster_prep Vaccine Preparation cluster_exp In Vivo Experiment cluster_analysis Immune Readout Peptide Tyrosinase (206-214) Peptide Emulsify Emulsification (Protocol 1) Peptide->Emulsify Adjuvant Selected Adjuvant (e.g., Montanide + CpG) Adjuvant->Emulsify Vaccine Peptide Vaccine Emulsion Emulsify->Vaccine Immunize Immunization (Protocol 2) Vaccine->Immunize Challenge Tumor Challenge (Optional) Immunize->Challenge 7-14 days Harvest Harvest Spleen/ Lymph Nodes Immunize->Harvest 7-10 days post-boost Challenge->Harvest Efficacy Tumor Growth Measurement Challenge->Efficacy ELISpot ELISpot Assay (Protocol 3) Harvest->ELISpot ICS ICS / Flow Cytometry (Protocol 4) Harvest->ICS Result1 Quantify IFN-γ Secreting Cells ELISpot->Result1 Result2 Phenotype of Cytokine+ T-Cells ICS->Result2 Result3 Assess Anti-Tumor Efficacy Efficacy->Result3

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) TLR9 TLR9 MyD88 MyD88 IRF7 IRF7 NFkB NF-κB Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) Th1 Th1 Polarization & CTL Activation Cytokines->Th1 Type1IFN Type I IFN (IFN-α/β) Type1IFN->Th1 Upregulation Upregulation of MHC & Co-stimulatory Molecules (CD80/86) Upregulation->Th1 CpG CpG ODN CpG->TLR9 Internalization into endosome

G cluster_cell Antigen Presenting Cell Uptake Enhanced Antigen Uptake & Presentation ImmuneResponse Robust Th1 (CTL) and Th2 (Antibody) Response Uptake->ImmuneResponse NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 IL1b IL-1β IL1b->ImmuneResponse IL18 IL-18 IL18->ImmuneResponse Promotes Th1 QS21 QS-21 QS21->Uptake QS21->NLRP3

G cluster_site Vaccine Site Microenvironment (VSME) Depot Antigen Depot SlowRelease Slow Antigen Release Depot->SlowRelease APCinfil APC Infiltration (DCs, Macrophages) SlowRelease->APCinfil Prolonged exposure LymphNode Draining Lymph Node APCinfil->LymphNode Migration IFA Peptide in IFA (Water-in-Oil Emulsion) IFA->Depot Injection TCell T-Cell Activation LymphNode->TCell Antigen Presentation

References

Technical Support Center: Enhancing Peptide-HLA Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the enhancement of HLA-A24 binding affinity for the Tyrosinase (206-214) peptide epitope.

Frequently Asked Questions (FAQs)

FAQ 1: What is the Tyrosinase (206-214) peptide, and why is its HLA-A24 binding affinity important?

The Tyrosinase (206-214) peptide is a 9-amino acid epitope derived from the tyrosinase protein, a well-known tumor-associated antigen in melanoma. Its sequence is AFLPWHRLF [1][2][3][4][]. This peptide can be presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-A24 to cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response[2][4][]. The binding affinity between the peptide and the HLA-A24 molecule is a critical determinant of the resulting immune response. A higher binding affinity leads to more stable peptide-HLA complexes on the cell surface, which in turn leads to more potent T-cell activation. Therefore, improving this binding affinity is a key strategy in designing more effective peptide-based vaccines and adoptive T-cell therapies for melanoma patients who are HLA-A24 positive.

FAQ 2: The native Tyrosinase (206-214) peptide already has canonical anchor residues for HLA-A24. How can its binding affinity still be improved?

The native peptide, with Phenylalanine (F) at position 2 (P2) and Phenylalanine (F) at the C-terminus (P9), indeed possesses strong primary anchor residues for HLA-A24[6]. However, peptide-HLA binding is not solely determined by these primary anchors. The "secondary anchor" residues at other positions (P1, P3, P4, P5, P6, P7, P8) also contribute significantly to the stability of the interaction[7][8]. Even minor modifications at these positions, or subtle changes to the primary anchors (e.g., substituting one preferred residue for another), can modulate binding affinity. Improvements can be achieved by systematically substituting amino acids at these secondary positions to create more favorable contacts with the HLA-A24 binding groove.

FAQ 3: What are the primary and secondary anchor residues for HLA-A24?

The binding of a peptide to an HLA class I molecule is primarily dictated by specific "anchor" residues that fit into corresponding pockets (B, F, etc.) within the HLA's peptide-binding groove. For HLA-A24, these have been well-characterized.

Data Presentation: HLA-A24 Binding Motif

PositionRolePreferred ResiduesComments
P2 Primary Anchor Tyr (Y) , Phe (F) Bulky aromatic residues are strongly favored. Tyr is a stronger anchor than Phe[6].
P9 (C-terminus) Primary Anchor Phe (F) , Trp (W) , Ile (I), Leu (L)Hydrophobic residues are required. Bulky aromatic residues (F, W) are stronger anchors than aliphatic ones (I, L)[6].
P1Secondary AnchorAla (A)Alanine is generally well-tolerated at this position.
P3Secondary AnchorLeu (L)Hydrophobic residues are often favored.
P4, P5, P6, P7, P8Secondary AnchorVariesThe influence of these residues is less pronounced but can be significant. Proline (P) at P4 or P5 may be beneficial for 10-mers[8].

Troubleshooting & Experimental Guides

Problem: My modified Tyrosinase (206-214) peptide shows no improvement in binding affinity. What are the next steps?

If initial modifications have not yielded a peptide with higher affinity, a systematic approach is required. This involves rational substitutions based on the known HLA-A24 binding motif, followed by experimental validation.

Recommended Strategy: Alanine Scanning and Motif-Based Substitution

  • Analyze the Native Peptide: The native sequence is A -F -L -P-W-H-R-L -F . The primary anchors at P2 (F) and P9 (F) are already strong. Focus should be on the secondary anchor positions (P1, P3, P4, P5, P6, P7, P8).

  • Perform Substitutions: Synthesize a panel of modified peptides. Prioritize substitutions at non-anchor positions. An "Alanine Scan," where each non-anchor residue is systematically replaced with Alanine, can reveal positions sensitive to substitution. Subsequently, introduce residues known to be favorable at specific secondary anchor positions.

Data Presentation: Example Substitution Panel for Tyrosinase (206-214)

Peptide IDSequencePosition ModifiedRationale
TYR-WTA F L P W H R L F -Wild-Type (Baseline)
TYR-P2YA Y L P W H R L F P2Substitute Phe with Tyr, a potentially stronger P2 anchor[6].
TYR-P9WA F L P W H R L W P9Substitute Phe with Trp, another strong C-terminal anchor[6].
TYR-P1AA F L P W H R L FP1Control (No change, as P1 is already Alanine).
TYR-P3AA F A P W H R L FP3Alanine scan to probe the importance of Leucine at P3.
TYR-P4AA F L A W H R L FP4Alanine scan to probe the importance of Proline at P4.
... (etc.).........
Experimental Protocol: HLA Class I Stabilization Assay (T2 Assay)

This assay measures the ability of a test peptide to stabilize HLA-A24 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have low levels of surface HLA expression unless stabilized by an external peptide.

Materials:

  • T2-A24 cells (T2 cells transfected with HLA-A24)

  • Test peptides and a known high-affinity HLA-A24 control peptide (e.g., an influenza-derived peptide)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • FITC-conjugated anti-HLA-A24 monoclonal antibody

  • FACS buffer (PBS with 1% BSA)

  • 96-well U-bottom plates

  • Flow cytometer

Methodology:

  • Cell Preparation: Culture T2-A24 cells to a density of approximately 1x10⁶ cells/mL.

  • Peptide Incubation: a. Resuspend T2-A24 cells at 2x10⁶ cells/mL in serum-free medium. b. Add 50 µL of the cell suspension (1x10⁵ cells) to each well of a 96-well plate. c. Add 50 µL of medium containing the test peptides at various concentrations (typically ranging from 100 µM to 0.1 µM). Include wells with no peptide (negative control) and a high-affinity control peptide. d. Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Antibody Staining: a. Wash the cells twice with cold FACS buffer. b. Resuspend the cells in 50 µL of FACS buffer containing the FITC-conjugated anti-HLA-A24 antibody at the manufacturer's recommended dilution. c. Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry: a. Wash the cells twice more with cold FACS buffer. b. Resuspend the cells in 200 µL of FACS buffer for analysis. c. Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the FITC signal for at least 10,000 cells per sample.

  • Data Analysis: a. Calculate the fold increase in MFI for each peptide concentration relative to the no-peptide control. b. Plot the MFI fold increase against the peptide concentration to determine the concentration required for half-maximal stabilization (SC₅₀), which is inversely proportional to binding affinity.

Visualizations

MHC Class I Antigen Presentation Pathway

The diagram below illustrates the endogenous pathway for presenting intracellular peptides like Tyrosinase on HLA class I molecules.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Tyrosinase Protein Proteasome Proteasome Prot->Proteasome Ubiquitination Peptides Peptide Fragments (e.g., 206-214) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP MHC HLA-A24 Heavy Chain + β2m TAP->MHC Translocation PLC Peptide-Loading Complex (Tapasin) MHC->PLC Assembly MHC_Peptide Stable Peptide-HLA Complex PLC->MHC_Peptide Peptide Loading Surface_MHC Presented Peptide-HLA on Cell Surface MHC_Peptide->Surface_MHC Transport via Golgi T_Cell Cytotoxic T-Cell (CTL) Surface_MHC->T_Cell Recognition & Activation

Caption: The MHC Class I pathway for processing and presenting intracellular antigens.

Experimental Workflow for Affinity Improvement

This workflow outlines the logical steps from peptide design to validation for enhancing HLA-A24 binding.

Experimental_Workflow start Start: Identify Target Peptide (Tyrosinase 206-214) design Peptide Design: Rational Amino Acid Substitution start->design synthesis Synthesize Peptide Panel design->synthesis assay Binding Assay: T2 Stabilization or Competition Assay synthesis->assay analysis Data Analysis: Calculate SC50 or IC50 Values assay->analysis decision Affinity Improved? analysis->decision success Success: High-Affinity Candidate Identified decision->success Yes failure Iterate: Refine Peptide Design decision->failure No failure->design

References

Technical Support Center: Optimizing ELISPOT Assays with Tyrosinase (206-214)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their ELISPOT results when working with the Tyrosinase (206-214) peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during your ELISPOT experiment, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: High Background in Wells

Question: Why am I observing a high number of spots in my negative control wells or a general darkening of the membrane?

High background can obscure true positive spots and make accurate quantification difficult. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Inadequate Washing Ensure thorough and consistent washing between steps. Increase the number of wash cycles or the volume of wash buffer.[1]
Cell Viability and Debris Use cells with high viability (>95%). Cell debris from dead cells can cause patchy backgrounds. Consider a resting period for cryopreserved cells after thawing to allow for the removal of debris.[2]
Serum Reactivity Some batches of fetal calf serum (FCS) can non-specifically activate T-cells. Test different lots of FCS or use a serum-free medium.[3]
Contamination Ensure all reagents and cell cultures are sterile to prevent microbial contamination, which can lead to false positives.
High DMSO Concentration If the Tyrosinase (206-214) peptide is dissolved in DMSO, ensure the final concentration in the well is low (typically <0.5%), as higher concentrations can damage the plate membrane.[2]
Improper Plate Blocking Ensure the plate is adequately blocked to prevent non-specific binding of antibodies.

Issue 2: No or Very Few Spots in Positive Control or Antigen-Stimulated Wells

Question: I am not seeing the expected number of spots in my wells stimulated with the Tyrosinase (206-214) peptide or my positive control. What could be the reason?

The absence of spots can indicate a problem with one or more components of the assay.

Potential CauseRecommended Solution
Low Frequency of Responding Cells The number of Tyrosinase (206-214) specific T-cells may be very low. Increase the number of cells plated per well. For antigen-specific responses, 250,000 cells per well is a common starting point.[2]
Suboptimal Peptide Concentration The concentration of the Tyrosinase (206-214) peptide may be too low to elicit a strong response. Titrate the peptide concentration to find the optimal dose. A common starting concentration for peptides is 1-10 µg/mL.
Poor Cell Health Ensure cells are healthy and viable. Improper handling, storage, or thawing of PBMCs can significantly impact their responsiveness.
Incorrect Antibody Concentrations The concentrations of the capture or detection antibodies may be too low. Titrate both antibodies to determine the optimal concentrations for your assay.
Incorrect Incubation Times Incubation times for cell stimulation, antibody binding, and substrate development are critical. Ensure these are optimized for your specific assay.
Inactive Reagents Check the expiration dates and storage conditions of all reagents, including the Tyrosinase (206-214) peptide, antibodies, and enzyme conjugates.

Issue 3: Inconsistent Results Between Replicate Wells

Question: I am observing significant variability in the number of spots between my replicate wells. How can I improve the consistency?

Poor consistency between replicates can make it difficult to obtain statistically significant results.

Potential CauseRecommended Solution
Uneven Cell Distribution Ensure a homogenous single-cell suspension before plating. Gently mix the cells before each pipetting step. To prevent cells from being pushed to the edges, add the stimuli (e.g., Tyrosinase peptide) to the well before adding the cell suspension.[2]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting volumes for all reagents and cells. Avoid introducing bubbles into the wells.
Edge Effects Evaporation from the outer wells of the plate can lead to variability. Ensure proper humidity in the incubator and consider not using the outermost wells for critical samples.
Plate Movement During Incubation Do not disturb the plates during the cell incubation period, as this can cause spots to become diffuse or streaky.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Tyrosinase (206-214) peptide to use for stimulating PBMCs in an ELISPOT assay?

A: The optimal concentration can vary depending on the donor's T-cell precursor frequency and the specific experimental conditions. A good starting point is to perform a dose-response titration curve, typically ranging from 0.1 to 10 µg/mL.[5] For many peptide antigens, a concentration of 1-5 µg/mL is often found to be optimal.

Q2: How should I prepare and store the Tyrosinase (206-214) peptide?

A: The Tyrosinase (206-214) peptide is typically supplied as a lyophilized powder. It should be reconstituted in a sterile solvent such as DMSO to create a stock solution. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. The product datasheet for your specific peptide should provide detailed instructions on reconstitution and storage.

Q3: What are the expected inter-assay and intra-assay coefficients of variability (CV) for a peptide-based ELISPOT assay?

A: The acceptable CV can depend on the specific application. Generally, for ELISPOT assays, an intra-assay CV of less than 20% is considered good, and an inter-assay CV of less than 30% is often acceptable. However, variability can be higher for low-magnitude responses.

Here is an example of how intra-assay variability might be presented:

DonorAntigenMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard DeviationIntra-assay CV (%)
1Tyrosinase (206-214)1501812.0%
2Tyrosinase (206-214)45920.0%
3Tyrosinase (206-214)2102311.0%

Q4: Can the purity of the Tyrosinase (206-214) peptide affect my ELISPOT results?

A: Yes, peptide purity is critical. Impurities in the peptide preparation can lead to non-specific T-cell activation, resulting in high background, or they can inhibit the specific response, leading to false-negative results. It is recommended to use a high-purity peptide (>95%) for ELISPOT assays.

Experimental Protocol: IFN-γ ELISPOT for Tyrosinase (206-214) Specific T-Cells

This protocol provides a general framework for performing an IFN-γ ELISPOT assay to detect T-cells responding to the Tyrosinase (206-214) peptide. Optimization of cell numbers, peptide concentration, and incubation times is recommended.

Materials:

  • 96-well PVDF-membrane ELISPOT plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IL-2 (optional, for pre-stimulation)

  • Tyrosinase (206-214) peptide (e.g., AFLPWHRLF)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • Fetal Calf Serum (FCS) or serum-free supplement

  • Wash buffer (PBS or PBS-Tween)

  • Blocking solution (e.g., PBS with 1% BSA or 10% FCS)

Procedure:

  • Plate Coating: Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with a suitable blocking solution for at least 2 hours at room temperature.

  • Cell Preparation: Thaw and wash cryopreserved PBMCs. Perform a cell count and viability assessment. Resuspend cells in complete medium.

  • Plating Cells and Stimuli:

    • Add 50 µL of complete medium (negative control), positive control (e.g., PHA), or Tyrosinase (206-214) peptide at the desired concentration to the appropriate wells.

    • Add 50 µL of the PBMC suspension to each well. A typical starting cell concentration is 2-3 x 10^5 cells/well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Removal: Wash the plate to remove the cells.

  • Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor spot development until distinct spots appear.

  • Stopping the Reaction: Stop the reaction by washing with distilled water.

  • Drying and Analysis: Allow the plate to dry completely before counting the spots using an automated ELISPOT reader.

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the recognition of the Tyrosinase (206-214) peptide presented by an HLA molecule to the T-cell receptor.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC HLA-A24 MHC_Peptide_Complex MHC-Peptide Complex Peptide Tyrosinase (206-214) TCR T-Cell Receptor (TCR) MHC_Peptide_Complex->TCR binds CD8 CD8 MHC_Peptide_Complex->CD8 Lck Lck TCR->Lck activates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates AP1 AP-1 LAT->AP1 via Ras/MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokine_Production IFN-γ Production NFkB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production ELISPOT_Workflow cluster_Day1 Day 1: Plate Preparation cluster_Day2 Day 2: Cell Stimulation cluster_Day3 Day 3: Detection and Development Coat_Plate Coat Plate with Capture Antibody Incubate_Overnight Incubate Overnight at 4°C Coat_Plate->Incubate_Overnight Wash_Block Wash and Block Plate Incubate_Overnight->Wash_Block Add_Stimuli Add Tyrosinase (206-214) and Controls to Wells Wash_Block->Add_Stimuli Prepare_Cells Prepare and Count PBMCs Add_Cells Add PBMCs to Wells Prepare_Cells->Add_Cells Add_Stimuli->Add_Cells Incubate_Cells Incubate 18-24h at 37°C Add_Cells->Incubate_Cells Remove_Cells Wash to Remove Cells Incubate_Cells->Remove_Cells Add_Detection_Ab Add Detection Antibody Remove_Cells->Add_Detection_Ab Add_Enzyme Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate and Develop Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Dry_Plate Dry Plate Stop_Reaction->Dry_Plate Analyze Analyze Plate Dry_Plate->Analyze Troubleshooting_Workflow Start High Variability in ELISPOT Results Check_Replicates Inconsistent Replicates? Start->Check_Replicates Check_Controls Problem with Controls? Check_Replicates->Check_Controls No Improve_Pipetting Review Pipetting Technique and Cell Suspension Homogeneity Check_Replicates->Improve_Pipetting Yes Check_Peptide Peptide-Specific Issue? Check_Controls->Check_Peptide Controls OK Troubleshoot_High_Background Investigate Washing, Serum, Contamination, DMSO Check_Controls->Troubleshoot_High_Background High Negative Control Troubleshoot_Low_Signal Check Cell Viability, Reagent Activity, and Concentrations Check_Controls->Troubleshoot_Low_Signal Low Positive Control Optimize_Peptide Titrate Peptide Concentration Check Peptide Purity and Storage Check_Peptide->Optimize_Peptide Yes Review_Protocol Review Entire Protocol for Deviations and Optimization Points Check_Peptide->Review_Protocol No End Reduced Variability Improve_Pipetting->Check_Controls Troubleshoot_High_Background->Check_Peptide Troubleshoot_Low_Signal->Check_Peptide Optimize_Peptide->End Review_Protocol->End

References

Tyrosinase (206-214) peptide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of the Tyrosinase (206-214) peptide (Sequence: AFLPWHRLF).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the Tyrosinase (206-214) peptide?

A1: The theoretical monoisotopic molecular weight of the Tyrosinase (206-214) peptide (C₆₁H₈₃N₁₅O₁₀) is approximately 1185.65 Da, and the average molecular weight is approximately 1186.41 Da. This should be confirmed using mass spectrometry.

Q2: What purity level is recommended for in-vitro cellular assays?

A2: For cellular assays, a purity of >95% as determined by HPLC is generally recommended to avoid off-target effects from impurities. For more sensitive applications like structural studies or in-vivo use, >98% purity is often required.

Q3: How should I dissolve and store the lyophilized Tyrosinase (206-214) peptide?

A3: The Tyrosinase (206-214) peptide is hydrophobic. It is recommended to first dissolve the peptide in a minimal amount of sterile DMSO (e.g., 100 mg/mL) and then slowly add the aqueous buffer (e.g., PBS) to the desired concentration with gentle vortexing.[1] For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C.[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided by preparing aliquots.[1]

Q4: The Tyrosinase (206-214) peptide sequence contains Tryptophan (W). Are there any specific stability concerns?

A4: Yes, the indole (B1671886) side chain of Tryptophan is susceptible to oxidation.[2][3][4] This can occur during synthesis, cleavage, purification, or storage. Oxidation can lead to the formation of several byproducts, including N-formylkynurenine (+32 Da), kynurenine (B1673888) (+4 Da), and various hydroxylated forms (+16 Da).[2][5] It is crucial to use scavengers during peptide cleavage and to store the peptide under oxygen-free conditions if possible.

Troubleshooting Guides

HPLC Purity Assessment
Observed Problem Potential Cause(s) Recommended Solution(s)
Broad or tailing peaks in HPLC chromatogram. 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Peptide aggregation.1. Adjust the mobile phase pH. For peptides containing histidine, using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) can improve peak shape by protonating the imidazole (B134444) side chain.[6] 2. Use a different column chemistry (e.g., a column specifically designed for peptide separations). 3. Dissolve the sample in a stronger organic solvent or sonicate briefly before injection.
Multiple peaks observed in the HPLC chromatogram. 1. Presence of synthesis-related impurities (e.g., deletion or truncated sequences). 2. Oxidation of the Tryptophan residue. 3. Deamidation of any potential Asn or Gln residues (not present in this sequence, but a general consideration). 4. Epimerization of amino acids, particularly Histidine.[7]1. Analyze the peaks by mass spectrometry to identify the nature of the impurities. 2. For suspected oxidation, look for mass shifts of +16 Da or +32 Da.[5] 3. Optimize synthesis and purification protocols to minimize impurity formation.
Low recovery or no peak detected. 1. Poor solubility of the peptide in the injection solvent. 2. Adsorption of the peptide to vials or tubing. 3. Peptide aggregation.1. Optimize the sample solvent. Try dissolving in a small amount of DMSO first, then diluting with the mobile phase.[8] 2. Use low-adsorption vials and tubing. 3. Sonicate the sample solution briefly before injection.
Mass Spectrometry Analysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Observed mass does not match the theoretical mass. 1. Presence of salt adducts (e.g., Na⁺, K⁺). 2. Incorrect charge state assignment. 3. Peptide modifications (e.g., oxidation, formylation).1. Check for adducts and recalibrate the instrument if necessary. 2. Verify the charge state by examining the isotopic distribution. 3. Look for common mass shifts associated with modifications (e.g., +16 Da for oxidation).
Multiple peaks with higher molecular weights are observed. 1. Peptide aggregation or dimerization. 2. Presence of incompletely removed protecting groups.1. Analyze the sample under denaturing conditions. 2. Review the synthesis and cleavage protocols to ensure complete deprotection.
Fragmentation (MS/MS) data is difficult to interpret. 1. Side reactions of the Tryptophan residue during fragmentation.1. Be aware of characteristic fragment ions for oxidized Tryptophan residues.[2] For example, Kynurenine-containing peptides can show a characteristic fragment at m/z 174.1.[2]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To determine the purity of the Tyrosinase (206-214) peptide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column suitable for peptide analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The specific gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm. The absorbance at 214 nm detects the peptide bonds, while 280 nm is useful for detecting the Tryptophan residue.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.

Mass Spectrometry (MS)
  • Objective: To confirm the identity (molecular weight) of the Tyrosinase (206-214) peptide and identify any impurities.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation (for ESI-MS): The sample can be infused directly or analyzed online with an LC-MS system using the HPLC conditions described above (with formic acid instead of TFA for better MS sensitivity).

  • Sample Preparation (for MALDI-MS): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Analysis: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 500-2000 m/z).

Amino Acid Analysis (AAA)
  • Objective: To determine the amino acid composition and quantify the net peptide content.

  • Methodology:

    • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is common, but this method destroys Tryptophan.[9] For Tryptophan-containing peptides, alkaline hydrolysis (e.g., 4.2 M NaOH) or acid hydrolysis with a protecting agent (e.g., thioglycolic acid) is necessary to preserve the Tryptophan residue.[9][10]

    • Derivatization: The free amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate - PITC) to make them detectable by UV or fluorescence.

    • Chromatographic Separation: The derivatized amino acids are separated by HPLC.

    • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard. The net peptide content can be calculated from this data.

Visualizations

QC_Workflow Quality Control Workflow for Tyrosinase (206-214) Peptide cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Assessment cluster_release Product Release Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC HPLC Purity (>95%) Lyophilization->HPLC MS Mass Spectrometry (Identity) Lyophilization->MS AAA Amino Acid Analysis (Content) Lyophilization->AAA Release Release for Use HPLC->Release MS->Release AAA->Release

Caption: Quality control workflow for synthetic Tyrosinase (206-214) peptide.

Troubleshooting_HPLC Troubleshooting HPLC Analysis of Tyrosinase (206-214) Start HPLC Analysis Problem Poor Peak Shape? Start->Problem MultiplePeaks Multiple Peaks? Problem->MultiplePeaks No GoodResult Acceptable Chromatogram Problem->GoodResult Resolved AdjustpH Adjust Mobile Phase pH (e.g., 0.1% TFA) Problem->AdjustpH Yes LowRecovery Low/No Peak? MultiplePeaks->LowRecovery No MultiplePeaks->GoodResult Resolved AnalyzeMS Analyze by MS to identify impurities MultiplePeaks->AnalyzeMS Yes LowRecovery->GoodResult No LowRecovery->GoodResult Resolved CheckSolubility Improve Solubility (e.g., use DMSO) LowRecovery->CheckSolubility Yes AdjustpH->Problem AnalyzeMS->MultiplePeaks CheckSolubility->LowRecovery

Caption: Logic diagram for troubleshooting common HPLC issues.

Tryptophan_Oxidation Tryptophan Oxidation Pathway cluster_products Oxidation Products Trp Tryptophan Residue (in AFLPWHRLF) OxidizingAgent Oxidizing Agents (e.g., Air, Reagents) Trp->OxidizingAgent HydroxyTrp 5-Hydroxy-Tryptophan (+16 Da) OxidizingAgent->HydroxyTrp NFK N-Formylkynurenine (+32 Da) OxidizingAgent->NFK Kyn Kynurenine (+4 Da) NFK->Kyn Hydrolysis

Caption: Common oxidation products of the Tryptophan residue.

References

Technical Support Center: Addressing Peptide Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent peptide degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide degradation in solution during long-term experiments?

Peptide degradation in solution is broadly categorized into chemical and physical instability.[1][2]

  • Chemical instability involves the formation or breaking of covalent bonds, leading to new chemical entities.[1][3] Common chemical degradation pathways include hydrolysis, oxidation, deamidation, racemization, and disulfide bond exchange.[1][3]

  • Physical instability refers to changes in the peptide's non-covalent interactions, which can alter its secondary or tertiary structure.[1] This includes processes like adsorption to surfaces, aggregation, and precipitation.[1][3]

Q2: How does pH significantly impact the stability of my peptide?

The pH of a solution is a critical factor that influences peptide stability through several mechanisms:

  • Hydrolysis: Both acidic and alkaline pH can accelerate the hydrolysis of peptide bonds. For example, peptide bonds involving aspartic acid (Asp) are particularly susceptible to cleavage under acidic conditions.[2]

  • Deamidation: The rate of deamidation of asparagine (Asn) and glutamine (Gln) residues is highly dependent on pH, with increased rates observed in basic conditions.[2]

  • Oxidation: The oxidation of certain amino acid residues can be pH-dependent.[4]

  • Solubility and Aggregation: pH affects the net charge of a peptide, influencing its solubility and tendency to aggregate.[5]

Optimizing the pH of the solution is a practical approach to minimize degradation. For many peptides, a slightly acidic pH range of 4-6 is often optimal for stability.[2]

Q3: What are the best practices for storing peptide solutions to prevent degradation during long-term experiments?

Proper storage is crucial for maintaining peptide integrity. Here are some best practices:

  • Storage Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is highly recommended.[2][6]

  • Lyophilized Form: Whenever possible, store peptides in their lyophilized (freeze-dried) form at -20°C or -80°C in a desiccated environment. Lyophilized peptides are significantly more stable than those in solution.[2][7]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is highly recommended to aliquot the peptide solution into single-use volumes before freezing.[2][8]

  • Choice of Solvent and Buffer: Use high-purity, sterile solvents and buffers. For peptides prone to oxidation, consider using deoxygenated buffers.[2] A slightly acidic buffer (pH 5-6) can prolong the storage life of peptides in solution.[9]

  • Inert Atmosphere: For peptides susceptible to oxidation, storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7][9]

Q4: Which amino acid residues are particularly susceptible to degradation?

Certain amino acid residues are more prone to specific degradation pathways. This knowledge can help in designing more stable peptide sequences and in troubleshooting degradation issues.

Amino Acid Residue(s)Degradation PathwayContributing Factors
Asp (D), Ser (S)Hydrolysis (Peptide bond cleavage)Acidic conditions (especially Asp-Pro sequences)[2]
Asn (N), Gln (Q)Deamidation Basic pH, presence of adjacent Glycine (Gly)[2]
Cys (C), Met (M), Trp (W), His (H), Tyr (Y)Oxidation Exposure to atmospheric oxygen, metal ions, light[1][4][10]
Gln (Q) at N-terminusPyroglutamate Formation Spontaneous cyclization
Asp (D)Isomerization & Racemization Formation of a cyclic succinimide (B58015) intermediate[1]
Cys (C)Disulfide Bond Exchange/Formation Presence of other thiol groups[1][3]

Troubleshooting Guides

Issue 1: I am observing a progressive loss of peptide activity over the course of my long-term experiment.

This issue often points to chemical degradation of the peptide.

Possible Cause Troubleshooting Steps
Hydrolysis Optimize the pH of your solution; for many peptides, a slightly acidic pH (4-6) minimizes hydrolysis.[2] Avoid strongly acidic or basic conditions unless experimentally required.
Oxidation If your peptide contains Cys, Met, or Trp, prepare solutions in deoxygenated buffers.[2] Consider adding antioxidants like DTT or TCEP, but first, ensure they are compatible with your assay.[2] Store solutions in tightly sealed vials, and consider purging with an inert gas.[8]
Deamidation If your peptide contains Asn or Gln, especially next to a Gly, be aware of potential deamidation. Storing at a lower pH (if the peptide is stable under those conditions) can slow this process.[2]
Protease Contamination Ensure all solutions and equipment are sterile. If compatible with your experimental system, consider adding protease inhibitors.[2]
Temperature Fluctuations Ensure consistent storage at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][8]

Issue 2: My peptide solution has become cloudy, or I see visible precipitates.

This is indicative of physical instability, such as aggregation or precipitation.

Possible Cause Troubleshooting Steps
Aggregation Peptide concentration may be too high. Try working with more dilute solutions.[10] The pH of the buffer may be close to the peptide's isoelectric point, minimizing its solubility. Adjust the buffer pH.
Adsorption to Surfaces Peptides, especially hydrophobic ones, can adsorb to container surfaces.[3] Consider using low-binding microcentrifuge tubes or glass vials.[7]
Freeze-Thaw Cycles Repeated freezing and thawing can promote aggregation.[8] Use single-use aliquots to minimize this.[2][8]
Improper Solubilization Ensure the peptide is fully dissolved initially. Peptides with different solubility characteristics may require specific solvents or pH adjustments for complete dissolution.

Experimental Protocols

Protocol: Assessing Peptide Stability in Serum

This protocol provides a general framework for evaluating the stability of a peptide in a biological matrix like serum.

  • Peptide Solution Preparation:

    • Prepare a stock solution of the peptide in an appropriate sterile buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).[11]

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with serum to achieve a final desired peptide concentration (e.g., 100 µg/mL). A common starting ratio is 1:1 (v/v) of peptide solution to serum.[11]

    • Prepare a control sample by mixing the peptide stock solution with the buffer (e.g., PBS) instead of serum.[11]

    • Incubate all tubes at 37°C.[11]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.[11]

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution, such as 1% trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[11]

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the serum proteins.[11]

  • HPLC Analysis:

    • Collect the supernatant and inject a defined volume into an HPLC system.[11]

    • Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA as the mobile phase.[11]

    • Monitor the elution of the peptide at an appropriate wavelength (e.g., 220 nm or 280 nm).[11]

  • Data Analysis:

    • Measure the peak area of the intact peptide at each time point.[11]

    • Plot the percentage of the remaining intact peptide against time to determine the peptide's half-life in serum.

Visualizations

Peptide_Degradation_Troubleshooting_Workflow start Start: Experiment Shows Unexpected Results check_activity Observe Loss of Biological Activity? start->check_activity check_physical Observe Cloudiness, Precipitate, or Haze? check_activity->check_physical No chemical_issue Suspect Chemical Degradation check_activity->chemical_issue Yes physical_issue Suspect Physical Instability check_physical->physical_issue Yes end Resolution: Stable Experiment check_physical->end No analyze_chem Analyze Potential Chemical Pathways: - Hydrolysis - Oxidation - Deamidation chemical_issue->analyze_chem analyze_phys Analyze Potential Physical Issues: - Aggregation - Adsorption - Precipitation physical_issue->analyze_phys solution_chem Implement Solutions: - Optimize pH - Add Antioxidants - Use Sterile Techniques - Aliquot Samples analyze_chem->solution_chem solution_phys Implement Solutions: - Adjust Peptide Concentration - Change Buffer/pH - Use Low-Binding Tubes - Avoid Freeze-Thaw analyze_phys->solution_phys solution_chem->end solution_phys->end

Caption: A workflow for troubleshooting common peptide degradation issues.

Chemical_Degradation_Pathways peptide Intact Peptide hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis oxidation Oxidation (e.g., Met, Cys, Trp) peptide->oxidation deamidation Deamidation (Asn, Gln) peptide->deamidation hydrolysis_factors Factors: - Acidic/Basic pH - Specific Sequences (e.g., Asp-Pro) hydrolysis->hydrolysis_factors oxidation_factors Factors: - Oxygen Exposure - Metal Ions - Light oxidation->oxidation_factors deamidation_factors Factors: - Basic pH - Temperature - Adjacent Residues (e.g., -Asn-Gly-) deamidation->deamidation_factors

Caption: Common chemical degradation pathways for peptides.

Peptide_Storage_Decision_Tree start Peptide Received is_lyophilized Is the peptide lyophilized? start->is_lyophilized storage_duration Storage Duration? is_lyophilized->storage_duration Yes dissolve Dissolve in appropriate sterile buffer is_lyophilized->dissolve No (In Solution) long_term Long-Term (> 2 weeks) storage_duration->long_term short_term Short-Term (< 2 weeks) storage_duration->short_term dissolve->storage_duration store_minus_80_lyo Store at -20°C to -80°C in a desiccator long_term->store_minus_80_lyo Lyophilized store_minus_80_sol Aliquot and store at -20°C to -80°C long_term->store_minus_80_sol In Solution short_term->store_minus_80_lyo Lyophilized (Optimal) store_4c Store at 2-8°C short_term->store_4c In Solution

Caption: Decision tree for proper peptide storage conditions.

References

Validation & Comparative

A Head-to-Head Comparison of Tyrosinase (206-214) and MART-1 Peptides in Melanoma Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tumor-associated antigens is a critical step in the development of effective cancer immunotherapies. Among the most studied antigens in melanoma are Tyrosinase and Melanoma Antigen Recognized by T-cells (MART-1). This guide provides an objective comparison of the Tyrosinase (206-214) and MART-1 peptides, supported by experimental data, to aid in the selection of the most suitable peptide for your research.

At a Glance: Key Performance Indicators

FeatureTyrosinase (206-214)MART-1Key Findings
Antigen Expression Expressed in a high percentage of melanoma lesions with homogenous staining.[1][2]Expression can be heterogeneous, with a subset of metastases showing no detectable expression.[1][3]Tyrosinase's consistent and widespread expression may make it a more reliable target.[1][2]
Immunogenicity Can induce CD8+ T-cell responses, though the frequency of these responses can be modest.[4]Recognized by a high frequency of tumor-infiltrating lymphocytes (TILs) and can elicit robust T-cell responses.[5][6]MART-1 appears to be naturally more immunodominant in HLA-A2+ individuals.[5][6]
Clinical Response Associated with clinical responses, including stable disease and mixed responses, often when used in multi-peptide vaccines or with adjuvants.[7]Has been extensively used in clinical trials, with some patients showing immune responses that correlate with prolonged survival.[8]Both peptides have shown limited but tangible clinical activity, highlighting the need for combination therapies and improved vaccine formulations.
HLA Restriction Primarily recognized by HLA-A24 restricted T-cells.[9]The immunodominant epitopes are primarily restricted to HLA-A2.[5][6]The choice of peptide is dependent on the HLA type of the patient population being studied.

In-Depth Analysis

Antigen Expression in Melanoma Tissues

The efficacy of a peptide-based immunotherapy is fundamentally dependent on the expression of the target antigen on the tumor cells. Comparative immunohistochemical studies have revealed significant differences in the expression patterns of Tyrosinase and MART-1 in metastatic melanoma lesions.

A key study analyzing 30 metastatic tumor deposits found that all lesions exhibited some degree of Tyrosinase expression.[1][2] In contrast, 17% of the same samples had no detectable MART-1 expression.[1][2] Furthermore, strong positivity (>75% of cells staining) was observed in 60% of samples for Tyrosinase, compared to only 36% for MART-1.[1][2] Another study on 243 melanoma metastases found MART-1 expression in 77% of cases, while Tyrosinase was detected in 63%.[3] However, the staining for MART-1 was often more heterogeneous.[10]

Immunogenicity and T-Cell Recognition

The ability of a peptide to elicit a potent anti-tumor T-cell response is a critical determinant of its therapeutic potential. Both Tyrosinase and MART-1 have been shown to be immunogenic, but with notable differences.

MART-1 is recognized by the majority of HLA-A2-restricted tumor-infiltrating lymphocytes (TILs), indicating its role as an immunodominant epitope in many melanoma patients.[5][6] Clinical trials have demonstrated that vaccination with MART-1 peptides can induce detectable immune responses, as measured by ELISpot and ELISA assays, in a significant proportion of patients.[8]

Vaccination with Tyrosinase peptides has also been shown to induce specific T-cell responses.[4] However, some studies suggest that generating a Tyrosinase-specific response may be a less frequent event compared to other melanoma-associated antigens.[11] In a study evaluating T-cell responses in vaccinated patients, several individuals who failed to respond to gp100 or MART-1 still mounted a strong IFN-γ response to Tyrosinase, indicating distinct patient-specific response profiles.[12]

Clinical Efficacy

Ultimately, the success of a cancer vaccine is measured by its ability to induce tumor regression and improve patient survival. Both Tyrosinase and MART-1 peptides have been evaluated in numerous clinical trials, often as part of multi-peptide vaccines or in combination with adjuvants and other immunomodulators.

In a Phase I trial of a MART-1 peptide vaccine, while no objective clinical responses were observed, an immune response as measured by ELISA correlated with prolonged relapse-free survival.[8][13] A multi-peptide vaccine trial including MART-1 and Tyrosinase peptides resulted in 2 partial responses and 8 cases of stable disease among 21 evaluable patients.[14] Another trial with a Tyrosinase peptide vaccine reported one mixed response and two cases of stable disease in patients with metastatic disease who completed the vaccination schedule.[7]

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant human IL-2

  • Peptides (Tyrosinase (206-214) or MART-1)

  • Peripheral Blood Mononuclear Cells (PBMCs) from patients or healthy donors

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

  • Cell Plating: Add 2x10^5 PBMCs to each well.

  • Stimulation: Add the Tyrosinase or MART-1 peptide to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the wells and add the substrate. Monitor for the appearance of spots.

  • Stopping the Reaction: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

51Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

Materials:

  • Effector cells (peptide-specific CTLs)

  • Target cells (e.g., T2 cells pulsed with peptide or a melanoma cell line expressing the target antigen and the appropriate HLA molecule)

  • 51Cr-sodium chromate (B82759)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well U-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with 51Cr-sodium chromate for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess 51Cr.

  • Plating: Plate the labeled target cells at 1x10^4 cells/well in a 96-well U-bottom plate.

  • Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

HLA-A2 Binding Assay (T2 Cell-Based)

This assay assesses the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in TAP and thus have unstable surface HLA-A2 expression in the absence of an exogenous binding peptide.

Materials:

  • T2 cells (HLA-A2+)

  • Peptides (Tyrosinase (206-214) or MART-1)

  • Human β2-microglobulin

  • FITC- or PE-conjugated anti-human HLA-A2 antibody (e.g., clone BB7.2)

  • Serum-free RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Cell Preparation: Wash T2 cells and resuspend in serum-free RPMI-1640 medium.

  • Peptide Incubation: Incubate 1x10^6 T2 cells with the peptide of interest at various concentrations (e.g., 100, 10, 1, 0.1 µM) and human β2-microglobulin (5 µg/mL) overnight at 37°C. Include a negative control (no peptide) and a positive control (a known high-affinity HLA-A2 binding peptide).

  • Washing: Wash the cells twice with cold PBS to remove unbound peptide.

  • Antibody Staining: Stain the cells with a fluorescently labeled anti-HLA-A2 antibody for 30 minutes at 4°C.

  • Analysis: Wash the cells and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) of HLA-A2 staining.

  • Interpretation: An increase in the MFI of HLA-A2 staining on peptide-pulsed cells compared to the no-peptide control indicates that the peptide binds to and stabilizes the HLA-A2 molecule.

Visualizing the Science

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell Peptide Tyrosinase or MART-1 Peptide MHC MHC Class I TCR TCR MHC->TCR Peptide Presentation Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT Ca2+ influx AP1 AP-1 DAG->AP1 PKC activation NFkB NF-κB DAG->NFkB PKC activation Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production Cytotoxicity Cytotoxicity NFAT->Cytotoxicity AP1->Cytokine_Production AP1->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity

Caption: Simplified signaling cascade following TCR engagement with a peptide-MHC complex on an APC.

Experimental Workflow for ELISpot Assay

ELISpot_Workflow start Start coat_plate Coat 96-well PVDF plate with anti-IFN-γ capture Ab start->coat_plate block_plate Block plate with media coat_plate->block_plate add_cells Add PBMCs (2x10^5 cells/well) block_plate->add_cells add_stimuli Add peptide (10 µg/mL) or controls add_cells->add_stimuli incubate_cells Incubate 18-24h at 37°C add_stimuli->incubate_cells wash_cells Wash away cells incubate_cells->wash_cells add_detection_ab Add biotinylated detection Ab wash_cells->add_detection_ab add_enzyme Add Streptavidin-enzyme conjugate add_detection_ab->add_enzyme add_substrate Add substrate and develop spots add_enzyme->add_substrate stop_reaction Stop reaction and dry plate add_substrate->stop_reaction analyze Count spots stop_reaction->analyze

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Logical Flow of a 51Cr Release Assay

Cr51_Release_Workflow start Start label_targets Label target cells with 51Cr start->label_targets wash_targets Wash target cells label_targets->wash_targets plate_cells Plate target and effector cells at various E:T ratios wash_targets->plate_cells incubate Incubate for 4h at 37°C plate_cells->incubate collect_supernatant Centrifuge and collect supernatant incubate->collect_supernatant count_radioactivity Measure radioactivity in supernatant collect_supernatant->count_radioactivity calculate Calculate % specific lysis count_radioactivity->calculate

Caption: Workflow for assessing CTL cytotoxicity using a 51Cr release assay.

References

Melanoma Vaccine Targets: A Comparative Analysis of Tyrosinase (206-214) and gp100

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic cancer vaccines for metastatic melanoma, the melanocyte differentiation antigens Tyrosinase and gp100 have emerged as prominent targets. Both are glycoproteins involved in melanin (B1238610) synthesis and are expressed in most melanoma tumors. This guide provides a comparative overview of the clinical and immunological data supporting the use of specific peptide epitopes—Tyrosinase (206-214) and gp100—as vaccine candidates, aimed at researchers, scientists, and drug development professionals.

Antigen Expression and Immunogenicity

A critical factor for a vaccine target is its consistent and high-level expression on tumor cells. Studies have shown that while both Tyrosinase and gp100 are frequently expressed in melanoma lesions, Tyrosinase may be more homogeneously and highly expressed. One study found that all examined metastatic melanoma lesions showed some degree of Tyrosinase expression, with 60% of samples demonstrating strong positivity (>75% of cells staining). In contrast, 23% of the same samples failed to express gp100 protein.[1] This suggests that a Tyrosinase-targeted vaccine could be applicable to a broader patient population.

Both antigens have been shown to be immunogenic, capable of eliciting both CD4+ and CD8+ T cell responses, which are crucial for an effective anti-tumor immune attack.[2][3]

Clinical Efficacy and Immune Response Data

Clinical trials have evaluated vaccines targeting both Tyrosinase and gp100, primarily as peptide vaccines, often in combination with adjuvants or other immunomodulatory agents like Interleukin-2 (IL-2).

gp100 Peptide Vaccines

The gp100:209-217(210M) peptide has been the most extensively studied. A notable Phase III clinical trial compared the efficacy of this gp100 peptide vaccine plus high-dose IL-2 against high-dose IL-2 alone in patients with advanced melanoma. The combination therapy demonstrated a significant improvement in clinical response and progression-free survival.

Metricgp100 Vaccine + IL-2IL-2 AloneP-value
Overall Clinical Response 16%6%0.03[4][5]
Progression-Free Survival (Median) 2.2 months1.6 months0.008[4][5][6]
Overall Survival (Median) 17.8 months11.1 months0.06[4][5][6]

Immunological monitoring in various gp100 vaccine trials has confirmed the ability of these vaccines to induce antigen-specific T cell responses.[7] A DNA vaccine incorporating epitopes from gp100 and TRP-2 (SCIB1) also induced dose-dependent T cell responses in 88% of patients.[8]

Tyrosinase Peptide Vaccines

Clinical trials for Tyrosinase peptide vaccines, including the HLA-A24 restricted Tyrosinase (206-214) peptide, have primarily been Phase I and II studies focused on safety and immunogenicity.[9][10] These trials have demonstrated that Tyrosinase vaccines are safe and can induce specific T cell responses. For instance, a trial using a xenogeneic (mouse) Tyrosinase DNA vaccine administered by electroporation showed that 40% of patients in the highest dose cohort developed Tyrosinase-reactive CD8+ T cell responses.[11] Another study using recombinant poxvirus/tyrosinase vaccines resulted in objective partial responses in 12.5% of patients who also received high-dose IL-2.[12][13]

A trial evaluating a peptide cocktail including Tyrosinase and gp100 epitopes pulsed on dendritic cells showed positive immunological responses to more than two melanoma peptides in all evaluable patients.[14]

Experimental Protocols

Peptide Vaccine Immunization

A common protocol for peptide vaccination involves the subcutaneous administration of the peptide emulsified in an adjuvant, such as Montanide ISA-51 (incomplete Freund's adjuvant).

Example Protocol: gp100:209-217(210M) Peptide Vaccine with IL-2 [5]

  • Patient Selection: Patients with stage IV or locally advanced stage III cutaneous melanoma, expressing HLA*A0201, with no brain metastases, and eligible for high-dose IL-2 therapy.

  • Vaccine Formulation: The gp100:209-217(210M) peptide is emulsified with Montanide ISA-51.

  • Administration: The vaccine is administered once per cycle of IL-2 therapy.

  • IL-2 Administration: High-dose IL-2 (720,000 IU/kg) is administered per dose.

Immunological Monitoring: ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is frequently used to quantify the frequency of antigen-specific, cytokine-producing T cells.

General ELISPOT Protocol

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

  • Assay Plate Preparation: An ELISPOT plate is coated with an anti-cytokine (e.g., IFN-γ) capture antibody.

  • Cell Stimulation: PBMCs are added to the wells and stimulated with the target peptide (e.g., Tyrosinase 206-214 or gp100 peptides) or control peptides.

  • Incubation: The plate is incubated to allow cytokine secretion by activated T cells.

  • Detection: A biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that is converted by the enzyme into a colored spot, with each spot representing a cytokine-secreting cell.

  • Analysis: The spots are counted to determine the frequency of antigen-specific T cells.

Visualizing the Mechanisms

T-Cell Activation by a Peptide Vaccine

Caption: T-Cell activation by a peptide vaccine.

Experimental Workflow for a Vaccine Clinical Trial

Experimental_Workflow PatientScreening Patient Screening (HLA-type, Disease Stage) Baseline Baseline Sample Collection (PBMCs, Tumor Biopsy) PatientScreening->Baseline Vaccination Vaccine Administration (Peptide + Adjuvant) Baseline->Vaccination Monitoring Immune Monitoring (ELISPOT, Tetramer Assay) Vaccination->Monitoring Post-vaccination Sample Collection Clinical Clinical Assessment (Tumor Response, Survival) Vaccination->Clinical Data Data Analysis Monitoring->Data Clinical->Data

Caption: Experimental workflow for a vaccine clinical trial.

Conclusion

Both Tyrosinase and gp100 are viable targets for melanoma vaccines. The current body of evidence suggests that gp100, particularly the gp100:209-217(210M) peptide, has more robust clinical data from a Phase III trial demonstrating a tangible, albeit modest, clinical benefit when combined with IL-2. Tyrosinase, on the other hand, may be a more ubiquitously expressed antigen in melanoma, potentially making it a more broadly applicable target. While clinical data for Tyrosinase-specific vaccines are from earlier phase trials, they have consistently shown good safety profiles and the ability to induce immune responses.

Future research should focus on direct, randomized comparisons of optimized vaccine formulations for both targets. Furthermore, the combination of these vaccines with checkpoint inhibitors is a promising avenue that may unlock greater clinical efficacy by overcoming the immunosuppressive tumor microenvironment. The choice between Tyrosinase and gp100 as a vaccine target may ultimately depend on the specific patient's tumor antigen expression profile and HLA type, paving the way for a more personalized approach to melanoma immunotherapy.

References

A Comparative Guide to the Cross-Reactivity of T-cells Stimulated with Tyrosinase (206-214) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological activity of the Tyrosinase (206-214) peptide, a key target in melanoma immunotherapy. While direct, head-to-head experimental data on the cross-reactivity of T-cells stimulated with this specific peptide against a wide panel of other melanoma-associated antigens is limited in publicly available literature, this document synthesizes existing data to offer insights into its specificity and potential for off-target recognition. We present quantitative data from various studies, detailed experimental protocols for assessing T-cell responses, and signaling pathway diagrams to facilitate a deeper understanding for researchers in the field.

Introduction to Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized human leukocyte antigen (HLA)-A24 restricted epitope derived from the tyrosinase protein.[1][2][3][4] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is overexpressed in most melanoma cells, making it a prominent tumor-associated antigen for targeted immunotherapies.[5] Stimulation of T-cells with the Tyrosinase (206-214) peptide aims to generate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate melanoma cells presenting this peptide on their surface.

Comparison of T-cell Responses to Melanoma-Associated Antigens

The following table summarizes quantitative data on T-cell responses to various melanoma-associated antigen peptides from different studies. It is important to note that these results are not from direct comparative experiments and variations in experimental conditions can influence the outcomes.

Antigen (Peptide)HLA RestrictionT-cell Response MetricResultReference Study
Tyrosinase (206-214) HLA-A24IFN-γ Release (pg/ml)Specific CTLs induced from healthy volunteers showed significant IFN-γ production against peptide-pulsed target cells.Akiyama et al.
MART-1 (AAGIGILTV)HLA-A2% Lysis of Target CellsRecognized by 9 out of 10 HLA-A2-restricted melanoma-specific CTLs.Kawakami et al.
gp100 (multiple epitopes)VariousT-cell RecognitionRecognized by 4 out of 10 HLA-A2-restricted melanoma-specific CTLs.Kawakami et al.
MAGE-1 (NYKHCFPEI)HLA-A24IFN-γ Release (pg/ml)Part of a peptide cocktail that induced CTLs from healthy volunteers.Akiyama et al.
MAGE-2 (EYLQLVFGI)HLA-A24IFN-γ Release (pg/ml)Part of a peptide cocktail that induced CTLs from healthy volunteers.Akiyama et al.
MAGE-3 (IMPKAGLLI)HLA-A24IFN-γ Release (pg/ml)Part of a peptide cocktail that induced CTLs from healthy volunteers.Akiyama et al.

Potential for Cross-Reactivity

While direct quantitative data on the cross-reactivity of Tyrosinase (206-214)-stimulated T-cells is scarce, several studies provide insights into this phenomenon.

A study using a cocktail of five HLA-A2402-restricted melanoma peptides, including Tyrosinase (206-214), gp100, MAGE-1, MAGE-2, and MAGE-3, demonstrated that the induced CTLs could lyse target cells pulsed with the peptide cocktail as well as HLA-A2402-positive melanoma cells. This suggests that T-cells stimulated with a combination of peptides can develop a broad anti-tumor response, though it does not delineate the specific cross-reactivity of T-cells primed with only the Tyrosinase peptide.

Furthermore, research on other melanoma antigens, such as Melan-A/MART-1, has shown that analog peptides can trigger T-cells that cross-react with other antigens, like HM1.24.[6] This highlights the principle of T-cell cross-reactivity within the context of melanoma immunotherapy. T-cells specific for tyrosinase, MART-1, and gp100 have also been shown to recognize and lyse normal melanocytes, indicating a degree of cross-reactivity with self-antigens which can be a concern for autoimmune responses.

Conversely, a study on the immunodominance of melanoma antigens found that while MART-1 was recognized by a majority of HLA-A2-restricted tumor-infiltrating lymphocytes (TILs), tyrosinase was not recognized by any of the TILs in that particular cohort. This could suggest a lower natural prevalence of high-avidity T-cells for this tyrosinase epitope in some individuals.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of T-cell responses. Below are standard protocols for key experiments.

T-cell Stimulation with Tyrosinase (206-214) Peptide
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A24 positive healthy donors or melanoma patients using Ficoll-Paque density gradient centrifugation.

  • Dendritic Cell (DC) Generation: Culture monocytes in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Peptide Pulsing: Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and pulse with the Tyrosinase (206-214) peptide (AFLPWHRLF) at a concentration of 10-50 μg/mL for 2-4 hours at 37°C.

  • Co-culture: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a responder-to-stimulator ratio of 10:1.

  • Expansion: Add IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) to the culture medium and restimulate the T-cells with peptide-pulsed DCs every 7-10 days for 2-3 cycles.

  • Assessment: Analyze the specificity of the expanded T-cell population using assays such as ELISpot, intracellular cytokine staining, or cytotoxicity assays.

Cytotoxicity Assay (Chromium-51 Release Assay)
  • Target Cell Labeling: Label target cells (e.g., T2 cells pulsed with the peptide of interest or HLA-A24+ melanoma cell lines) with 100 μCi of Na2(51Cr)O4 for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with culture medium to remove excess 51Cr.

  • Co-incubation: Co-incubate the labeled target cells with effector T-cells (stimulated with Tyrosinase (206-214) or other peptides) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the radioactivity from target cells incubated with medium alone.

    • Maximum release is the radioactivity from target cells lysed with a detergent (e.g., Triton X-100).

Cytokine Release Assay (ELISpot)
  • Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 1-2 hours at room temperature.

  • Cell Plating: Add responder T-cells (stimulated with Tyrosinase (206-214) or other peptides) to the wells.

  • Stimulation: Add target cells (e.g., peptide-pulsed T2 cells) or the stimulating peptide directly to the wells. Include positive (e.g., PHA) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody for 1-2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase for 1 hour.

  • Development: Wash and add a substrate solution (e.g., BCIP/NBT) until spots appear.

  • Analysis: Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ELISpot reader.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

T_Cell_Stimulation_Workflow cluster_PBMC_Isolation PBMC Isolation cluster_DC_Generation Dendritic Cell Generation cluster_T_Cell_Priming T-Cell Priming cluster_T_Cell_Expansion T-Cell Expansion PBMC Peripheral Blood Ficoll Ficoll Gradient PBMC->Ficoll PBMC_Isolated Isolated PBMCs Ficoll->PBMC_Isolated Monocytes Monocytes PBMC_Isolated->Monocytes CD8_T_Cells CD8+ T-Cells PBMC_Isolated->CD8_T_Cells Cytokines_DC GM-CSF + IL-4 Monocytes->Cytokines_DC iDC Immature DCs Cytokines_DC->iDC iDC_maturation Maturation Cocktail iDC->iDC_maturation mDC Mature DCs iDC_maturation->mDC Peptide Tyrosinase (206-214) Peptide mDC->Peptide Pulsed_DC Peptide-Pulsed DCs Peptide->Pulsed_DC Co_culture Co-culture Pulsed_DC->Co_culture CD8_T_Cells->Co_culture Cytokines_T IL-2 + IL-7 Co_culture->Cytokines_T Expanded_T_Cells Expanded Antigen-Specific T-Cells Cytokines_T->Expanded_T_Cells

Caption: Workflow for in vitro stimulation and expansion of antigen-specific T-cells.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-A24 MHC_Peptide MHC-Peptide Complex Peptide Tyrosinase (206-214) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD8 CD8 TCR->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (IFN-γ, Perforin, Granzyme) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified signaling pathway of T-cell activation upon antigen recognition.

Conclusion

The Tyrosinase (206-214) peptide is a valuable tool for generating HLA-A24 restricted, melanoma-specific T-cell responses. While the potential for cross-reactivity with other melanoma-associated antigens and self-antigens exists, comprehensive, direct comparative studies are needed to fully elucidate the specificity and off-target effects of T-cells stimulated with this peptide. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers designing and interpreting studies in this area. Future research focusing on systematic cross-reactivity analysis will be critical for the development of safer and more effective T-cell based immunotherapies for melanoma.

References

Confirming Tyrosinase (206-214) Specific T-cells: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and oncology, the accurate detection and quantification of antigen-specific T-cells are paramount for evaluating immunotherapies and understanding disease pathogenesis. The tyrosinase (206-214) peptide, with the sequence AFLPWHRLF, is a key epitope recognized by tumor-infiltrating lymphocytes in melanoma patients, particularly those with the HLA-A24 allele.[1][2][3][] This guide provides a detailed comparison of MHC Tetramer staining with other common techniques for the confirmation of Tyrosinase (206-214) specific T-cells.

Principle of MHC Tetramer Staining

Major Histocompatibility Complex (MHC) tetramers are bioengineered reagents that allow for the direct visualization and quantification of antigen-specific T-cells.[5] The technology leverages the natural interaction between the T-cell receptor (TCR) and a specific peptide presented by an MHC molecule.[6] Monomeric peptide-MHC complexes have a low affinity for the TCR, making stable binding for detection purposes impractical.[6] To overcome this, four biotinylated peptide-MHC monomers are bound to a streptavidin molecule, which is typically conjugated to a fluorophore like phycoerythrin (PE) or allophycocyanin (APC).[7] This tetrameric structure provides a higher avidity of binding to the TCRs on a specific T-cell, enabling stable staining and subsequent detection by flow cytometry.[6][7]

Comparison of T-cell Detection Methods

While MHC tetramer staining is a powerful tool for identifying T-cells based on their specificity, other methods like the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) provide functional information about these cells. The choice of assay depends on the specific research question.

FeatureMHC Tetramer StainingELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Direct detection of T-cells via TCR specificity using fluorescently labeled pMHC multimers.[5]Measures the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation.[8][9]Detects intracellular cytokine production in response to antigen stimulation via flow cytometry.[10][11]
Primary Measurement Frequency and phenotype of antigen-specific T-cells.[6]Number of cytokine-producing cells (e.g., IFN-γ).[8]Percentage of cells producing one or more cytokines; allows for phenotyping.[12]
Functional Information No, but can be combined with functional assays (e.g., ICS).[10]Yes, measures cytokine secretion capacity.[9]Yes, provides data on the type and quantity of cytokines produced by single cells.[12]
Sensitivity High. Can detect frequencies as low as 0.02-0.05% of the total T-cell population.[7][11]Very high. Considered one of the most sensitive methods for detecting low-frequency responses.[9]High, but may be less sensitive than ELISpot for very low-frequency responses.[9]
Specificity High, directly identifies cells with TCRs for the specific pMHC.[6]High, but relies on the specific response to the antigen stimulus.High, identifies responding cells based on cytokine production linked to a specific stimulus.
Cell Viability Requires viable cells for staining.[13]Measures secreted products, so endpoint viability is not a direct readout.Requires cell fixation and permeabilization, so cells are not viable post-assay.[12]
Multiplexing Can be combined with multiple antibodies for extensive phenotyping by flow cytometry.[14]Limited multiplexing capabilities for detecting different cytokines simultaneously.High multiplexing capacity for simultaneous analysis of multiple cytokines and cell markers.[12]
Quantitative Data Percentage of positive cells within a population.[5]Spot Forming Units (SFU) per number of cells plated.[8]Percentage of cytokine-positive cells, and mean fluorescence intensity (MFI) as a semi-quantitative measure of cytokine amount.

Experimental Protocols

MHC Tetramer Staining Protocol

This protocol is a general guideline for the direct staining of Tyrosinase (206-214) specific T-cells using a fluorescently labeled MHC class I tetramer.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend the cells at a concentration of 2-5 x 107 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[15]

  • Staining:

    • Add 1-2 x 106 cells to a FACS tube or a well of a 96-well plate.

    • Add the Tyrosinase (206-214)/HLA-A24 tetramer reagent at the predetermined optimal concentration.

    • Add fluorescently conjugated antibodies against cell surface markers, such as CD8, CD3, and a viability dye.

    • Incubate for 30-60 minutes at 4°C in the dark.[6][15] Some protocols suggest incubation at room temperature or 37°C for shorter periods.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.

  • Fixation (Optional): If not analyzing immediately, resuspend the cells in 1% paraformaldehyde (PFA) in PBS.

  • Acquisition: Analyze the samples on a flow cytometer. Acquire a sufficient number of events to identify the rare population of interest.

  • Gating Strategy: Gate on lymphocytes, singlets, and live cells. Subsequently, gate on CD3+ and CD8+ T-cells. Within the CD8+ population, identify the cells that are positive for the Tyrosinase (206-214) tetramer.

ELISpot Assay Protocol

This protocol outlines the general steps for detecting IFN-γ secreting T-cells in response to the Tyrosinase (206-214) peptide.

  • Plate Preparation: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 105 cells per well.

  • Stimulation: Add the Tyrosinase (206-214) peptide at an optimal concentration (e.g., 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash again and add the substrate (e.g., BCIP/NBT or AEC).

  • Analysis: Stop the reaction by washing with water once spots have developed. Air dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol describes the detection of intracellular IFN-γ in T-cells following stimulation with the Tyrosinase (206-214) peptide.

  • Cell Stimulation:

    • In a 96-well plate, add 1-2 x 106 PBMCs per well.

    • Add the Tyrosinase (206-214) peptide (e.g., 1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

    • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

    • Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) and a viability dye for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in a fixation/permeabilization buffer for 20 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Add the fluorescently conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Analyze on a flow cytometer.

  • Gating Strategy: After gating on lymphocytes, singlets, live cells, and CD8+ T-cells, identify the population of cells expressing IFN-γ.

Visualizations

Tetramer_Staining_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Count Count and Resuspend Cells PBMC_Isolation->Cell_Count Add_Cells Aliquot Cells into Tubes Cell_Count->Add_Cells Add_Reagents Add Tetramer and Surface Antibodies Add_Cells->Add_Reagents Incubate Incubate (e.g., 30-60 min, 4°C) Add_Reagents->Incubate Wash_Cells Wash Cells (2x) Incubate->Wash_Cells Acquire Acquire on Flow Cytometer Wash_Cells->Acquire Analyze Gate and Analyze Data Acquire->Analyze T_Cell_Recognition cluster_APC Antigen Presenting Cell (APC) cluster_TCell Specific CD8+ T-Cell cluster_Tetramer MHC Tetramer Reagent MHC MHC Class I (HLA-A24) Peptide Tyrosinase (206-214) Peptide TCR T-Cell Receptor (TCR) TCR->Peptide Specific Recognition CD8 CD8 Co-receptor CD8->MHC Stabilization Streptavidin Streptavidin-Fluorophore Monomer1 pMHC Streptavidin->Monomer1 Monomer2 pMHC Streptavidin->Monomer2 Monomer3 pMHC Streptavidin->Monomer3 Monomer4 pMHC Streptavidin->Monomer4 Monomer1->TCR Multivalent Binding Monomer2->TCR Multivalent Binding Monomer3->TCR Multivalent Binding Monomer4->TCR Multivalent Binding

References

Tyrosinase (206-214) Peptide Vaccine in Melanoma: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of advanced melanoma treatment has evolved significantly, moving from traditional chemotherapy to more targeted and immune-based approaches. Among the immunotherapeutic strategies explored, peptide vaccines targeting tumor-associated antigens like tyrosinase have been a subject of investigation. This guide provides a comparative analysis of the efficacy of the tyrosinase (206-214) peptide vaccine in clinical trials for melanoma, juxtaposed with current standard-of-care treatments.

Overview of Tyrosinase (206-214) as a Target

Tyrosinase is an enzyme crucial for melanin (B1238610) synthesis and is overexpressed in most melanoma cells, making it an attractive target for immunotherapy. The tyrosinase (206-214) peptide is an epitope designed to be presented by HLA-A24 molecules on antigen-presenting cells (APCs) to stimulate a CD8+ T-cell response against melanoma cells.

Efficacy of Tyrosinase Peptide Vaccines in Clinical Trials

Clinical trials investigating tyrosinase peptide vaccines have demonstrated limited efficacy when used as a monotherapy. However, they have shown some potential when combined with adjuvants or other immunomodulatory agents.

One key study, a Phase II clinical trial (NCT00019383), was designed to assess the effectiveness of several peptide vaccines in patients with recurrent or refractory metastatic melanoma. This trial included an arm for HLA-A24 positive patients who received the tyrosinase (206-214) peptide.[1] The peptides were emulsified in Montanide ISA-51 and administered subcutaneously.[1] The study allowed for the combination of the peptide vaccine with adjuvants such as interleukin-2 (B1167480) (IL-2) or sargramostim (GM-CSF).[1]

Another approach involved using dendritic cells pulsed with a cocktail of melanoma-associated peptides, including a tyrosinase peptide for HLA-A24+ patients. In a phase I study of nine metastatic melanoma patients, this strategy resulted in one complete remission, one partial remission, one stable disease, and six progressive diseases.[3]

These findings suggest that while tyrosinase peptide vaccines can induce immune responses, their clinical efficacy as a standalone treatment is modest.

Comparison with Current Standard-of-Care Melanoma Therapies

The clinical landscape for advanced melanoma is now dominated by immune checkpoint inhibitors and targeted therapies, which have demonstrated significantly higher efficacy rates compared to early peptide vaccine trials.

Quantitative Efficacy Data Comparison
Treatment ClassTreatmentMechanism of ActionObjective Response Rate (ORR)Median Overall Survival (OS)Clinical Trial (for reference)
Peptide Vaccine Tyrosinase Peptides + AdjuvantPrimes CD8+ T-cells against tyrosinase-expressing melanoma cells.Limited data; mixed responses and stable disease in a small number of patients.[2]Not well established from available data.Phase II trial[2]
Immune Checkpoint Inhibitor (Anti-PD-1) PembrolizumabBlocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2), enhancing T-cell-mediated anti-tumor activity.34% (overall); 40% in treatment-naïve patients.32.7 months.KEYNOTE-006
Immune Checkpoint Inhibitor (Anti-PD-1) NivolumabBlocks the PD-1 receptor on T-cells, preventing immune suppression.31% (monotherapy).16.8 months (monotherapy).CA209-003
Immune Checkpoint Inhibitor (Anti-CTLA-4) IpilimumabBlocks the CTLA-4 receptor, promoting T-cell activation and proliferation.19% (monotherapy).19.9 months (monotherapy).CheckMate-067
Combination Immune Checkpoint Inhibitors Nivolumab + IpilimumabDual blockade of PD-1 and CTLA-4, leading to enhanced anti-tumor immune response.58%72.1 months.CheckMate-067
Targeted Therapy (BRAF/MEK Inhibitors) Dabrafenib + Trametinib (for BRAF V600 mutation)Inhibits the MAPK signaling pathway, which is constitutively active in BRAF-mutated melanoma.67%25.1 months.COMBI-d

Experimental Protocols

Tyrosinase (206-214) Peptide Vaccination (Based on NCT00019383)
  • Patient Population: Patients with recurrent or refractory metastatic melanoma, HLA-A24 positive.[1]

  • Vaccine Formulation: Tyrosinase (206-214) peptide emulsified in Montanide ISA-51.[1]

  • Administration: Subcutaneous injection.[1]

  • Adjuvants: Administered alone or in combination with IL-2 (intravenous) or GM-CSF (subcutaneous).[1]

  • Dosing and Schedule: Specific dosing and schedule details from the final study report are not widely published.

Signaling Pathways and Experimental Workflows

CD8+ T-Cell Activation by Peptide Vaccine

The tyrosinase (206-214) peptide vaccine aims to initiate a signaling cascade within CD8+ T-cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can recognize and kill melanoma cells.

CD8_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell APC APC T_Cell CD8+ T-Cell MHC_Peptide HLA-A24 + Tyrosinase (206-214) Peptide TCR TCR MHC_Peptide->TCR Signal 1: Antigen Recognition B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Activation T-Cell Activation & Proliferation TCR->Activation CD8 CD8 CD8->MHC_Peptide Co-receptor Binding CD28->Activation Experimental_Workflow Patient_Screening Patient Screening (Metastatic Melanoma, HLA-A24+) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm: Tyrosinase (206-214) Peptide Vaccine +/- Adjuvant Randomization->Treatment_Arm Control_Arm Control Arm: (e.g., Adjuvant alone or Standard of Care) Randomization->Control_Arm Treatment_Administration Vaccine Administration (Subcutaneous) Treatment_Arm->Treatment_Administration Monitoring Monitoring for Toxicity and Response (e.g., RECIST criteria) Treatment_Administration->Monitoring Immune_Monitoring Immunological Monitoring (e.g., ELISpot, Tetramer Staining) Treatment_Administration->Immune_Monitoring Data_Analysis Data Analysis (ORR, PFS, OS) Monitoring->Data_Analysis Immune_Monitoring->Data_Analysis Melanoma_Therapies cluster_Immunotherapy Immunotherapy Advanced_Melanoma Advanced Melanoma Peptide_Vaccine Peptide Vaccines (e.g., Tyrosinase (206-214)) Advanced_Melanoma->Peptide_Vaccine Targets Tumor Antigen ICI Immune Checkpoint Inhibitors (Anti-PD-1, Anti-CTLA-4) Advanced_Melanoma->ICI Releases Immune Brakes Targeted_Therapy Targeted Therapy (BRAF/MEK Inhibitors for BRAF mutation) Advanced_Melanoma->Targeted_Therapy Inhibits Oncogenic Pathway

References

A Comparative Guide to Scrambled Peptide Controls for Tyrosinase (206-214) Immunological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF , is a well-characterized HLA-A24 restricted T-cell epitope derived from the tyrosinase protein.[1][2] Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is overexpressed in most melanoma cells, making it an attractive target for cancer immunotherapy.[3] The Tyrosinase (206-214) peptide is recognized by cytotoxic T lymphocytes (CTLs), which can then target and kill melanoma cells presenting this peptide on their surface in the context of the HLA-A24 molecule.[1][2] This peptide has been investigated as a component of peptide-based cancer vaccines in preclinical and clinical settings.[4][5][6]

The Critical Role of a Scrambled Peptide Control

In immunological studies, a scrambled peptide control is an essential tool for demonstrating the specificity of the observed effects. A scrambled peptide has the same amino acid composition as the active peptide but a randomized sequence. The underlying principle is that the specific sequence of the epitope is critical for its recognition by the T-cell receptor (TCR). By rearranging the amino acids, the scrambled peptide should not be recognized by the specific TCR and therefore should not elicit the same biological response.

Key Attributes of a Scrambled Control:

  • Same Amino Acid Composition: Ensures that any observed differences are due to the sequence and not the constituent amino acids.

  • Randomized Sequence: Disrupts the specific motif required for TCR binding.

  • Similar Physicochemical Properties: Ideally, the scrambled peptide should have comparable solubility and stability to the active peptide.

  • Lack of Biological Activity: It should not stimulate a specific T-cell response in assays where the active peptide is effective.

Proposed Scrambled Control for Tyrosinase (206-214)

While a universally validated scrambled control sequence for Tyrosinase (206-214) is not documented in readily available literature, a rationally designed scrambled peptide is crucial for robust experimental design. Based on the principles of scrambled peptide design, a proposed sequence is:

Proposed Scrambled Peptide Sequence: FHLPARWFL

This sequence contains the same amino acids as Tyrosinase (206-214) but in a randomized order. It is important to verify that this scrambled sequence does not inadvertently create a new, known T-cell epitope.

Comparative Experimental Data (Hypothetical)

To illustrate the expected outcomes of comparative experiments, the following tables present hypothetical data. It is crucial to note that this data is for illustrative purposes only and must be generated experimentally.

Table 1: In Vitro T-Cell Activation by ELISpot Assay

Peptide StimulantMean Spot Forming Cells (SFCs) per 10^6 PBMCs ± SDFold Increase over Unstimulated
Unstimulated Control15 ± 51.0
Tyrosinase (206-214)250 ± 2516.7
Scrambled Control20 ± 81.3

Table 2: Cytotoxicity of Peptide-Specific T-Cells against Melanoma Cells

Effector CellsTarget CellsEffector:Target Ratio% Specific Lysis ± SD
T-cells + Tyrosinase (206-214)HLA-A24+ Melanoma20:165 ± 5
T-cells + Scrambled ControlHLA-A24+ Melanoma20:15 ± 2
T-cells (Unstimulated)HLA-A24+ Melanoma20:14 ± 1

Table 3: In Vivo Antitumor Efficacy in a Murine Melanoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SD% Tumor Growth Inhibition
Vehicle Control1500 ± 2000%
Scrambled Peptide Vaccine1450 ± 1803.3%
Tyrosinase (206-214) Vaccine450 ± 9070%

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of the Tyrosinase (206-214) peptide and its scrambled control.

In Vitro T-Cell Activation: IFN-γ ELISpot Assay

This assay quantifies the number of peptide-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A24 positive donor.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Stimulation: Add 2 x 10^5 PBMCs per well. Stimulate the cells with:

    • Tyrosinase (206-214) peptide (10 µg/mL)

    • Scrambled control peptide (10 µg/mL)

    • Unstimulated control (medium only)

    • Positive control (e.g., Phytohemagglutinin)

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when spots are visible.

  • Analysis: Count the spots using an ELISpot reader.

In Vitro Cytotoxicity Assay

This assay measures the ability of peptide-stimulated T-cells to kill target tumor cells.

Methodology:

  • Effector Cell Generation: Co-culture PBMCs from an HLA-A24 positive donor with the Tyrosinase (206-214) peptide or the scrambled control peptide for 7-10 days to generate peptide-specific CTLs.

  • Target Cell Labeling: Label HLA-A24 expressing melanoma cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4-6 hours.

  • Data Acquisition:

    • For fluorescent assays, measure the release of the dye into the supernatant using a fluorescence plate reader.

    • For radioactive assays, measure the release of the isotope into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Antitumor Efficacy in a Murine Model

This experiment evaluates the ability of a peptide vaccine to inhibit tumor growth in a relevant animal model.

Methodology:

  • Animal Model: Use HLA-A24 transgenic mice.

  • Tumor Inoculation: Subcutaneously inject the mice with a murine melanoma cell line engineered to express human tyrosinase and HLA-A24.

  • Vaccination: Once tumors are palpable, randomize the mice into three groups:

    • Vehicle control (e.g., PBS with adjuvant)

    • Scrambled peptide vaccine (e.g., 100 µg of peptide emulsified in an adjuvant like Incomplete Freund's Adjuvant)

    • Tyrosinase (206-214) peptide vaccine (e.g., 100 µg of peptide emulsified in adjuvant)

  • Booster Vaccinations: Administer booster vaccinations weekly or bi-weekly.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare the tumor growth curves and final tumor volumes between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Cytotoxic T-Cell (CTL) MHC HLA-A24 MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide Peptide Tyrosinase (206-214) AFLPWHRLF Peptide->MHC_Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR recognition Lck Lck TCR->Lck binds CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT Activation PLCg1->NFAT Cytotoxicity Granzyme/Perforin Release (Cell Killing) NFAT->Cytotoxicity Cytokine IFN-γ Production NFAT->Cytokine

Caption: T-Cell Receptor signaling cascade initiated by Tyrosinase (206-214) peptide presentation.

Experimental_Workflow cluster_Peptides Peptide Synthesis cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Model Tyr_Peptide Tyrosinase (206-214) AFLPWHRLF ELISpot ELISpot Assay (IFN-γ Release) Tyr_Peptide->ELISpot Cytotoxicity Cytotoxicity Assay (% Specific Lysis) Tyr_Peptide->Cytotoxicity Vaccination Peptide Vaccination Tyr_Peptide->Vaccination Scr_Peptide Scrambled Control FHLPARWFL Scr_Peptide->ELISpot Scr_Peptide->Cytotoxicity Scr_Peptide->Vaccination Mice HLA-A24 Transgenic Mice Tumor Tumor Challenge Mice->Tumor Tumor->Vaccination Tumor_Growth Tumor Growth Monitoring Vaccination->Tumor_Growth

Caption: Experimental workflow for comparing Tyrosinase (206-214) and its scrambled control.

Conclusion

The Tyrosinase (206-214) peptide is a valuable reagent for melanoma immunotherapy research. The use of a well-designed scrambled peptide control is indispensable for validating the specificity of experimental findings. This guide provides the necessary framework for conducting rigorous comparative studies, including a proposed scrambled peptide sequence and detailed experimental protocols. The generation of quantitative data as outlined will be critical for advancing our understanding of the immunological properties of the Tyrosinase (206-214) epitope and for the development of effective peptide-based cancer vaccines.

References

A Comparative Guide to the Functional Validation of Tyrosinase (206-214) Reactive T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for the functional validation of T-cells reactive to the Tyrosinase (206-214) peptide, a critical melanoma-associated antigen. Understanding the functional capacity of these T-cells is paramount for the development and monitoring of immunotherapies for melanoma. This document presents a side-by-side analysis of common functional assays, supported by experimental data, to aid in the selection of the most appropriate validation strategy for your research needs.

Comparison of T-cell Functional Assays

The selection of a functional assay depends on the specific question being addressed, the required sensitivity, and the available resources. The following tables summarize the performance of three common assays for assessing the functionality of antigen-specific T-cells. While direct head-to-head quantitative data for the Tyrosinase (206-214) peptide across all assays is limited in publicly available literature, the following data, derived from studies on melanoma-associated antigens, provides a representative comparison.

Table 1: Cytokine Secretion Assays - ELISpot vs. Intracellular Cytokine Staining (ICS)

FeatureELISpot (IFN-γ)Intracellular Cytokine Staining (IFN-γ)
Principle Measures the number of cytokine-secreting cells, resulting in spots on a membrane.Detects intracellular cytokine accumulation via flow cytometry.
Primary Output Spot Forming Units (SFU) per million cells.Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+).
Sensitivity High; can detect as few as 1 in 100,000 cells.[1]High, but may be less sensitive for detecting very low-frequency responses compared to ELISpot.[2]
Quantitative Data Example 50 - 165 SFC/10^6 PBMCs for SARS-CoV-2 specific T-cells (illustrative of sensitivity).[3]Median of 0.12% IFN-γ+ of total T-cells for SARS-CoV-2 specific T-cells (illustrative of sensitivity).[3]
Advantages High sensitivity, relatively low cell number requirement per well, well-suited for high-throughput screening.Allows for multi-parameter analysis (phenotyping of responding cells), provides information on polyfunctionality (co-expression of multiple cytokines).[4]
Disadvantages Provides information on a single cytokine per assay, does not identify the phenotype of the secreting cell.[4]May require more cells per sample, more complex data analysis.[5]

Table 2: Comparison of Cytotoxicity and Proliferation Assays

FeatureChromium (⁵¹Cr) Release AssayCFSE Proliferation Assay
Principle Measures the release of radioactive ⁵¹Cr from target cells upon lysis by cytotoxic T-cells.Tracks the dilution of the fluorescent dye CFSE in daughter cells upon cell division.
Primary Output Percentage of specific lysis.Percentage of divided cells, proliferation index.
Quantitative Data Example E:T ratio dependent lysis; e.g., 40-60% specific lysis at a 20:1 E:T ratio (representative for melanoma antigens).Percentage of divided CD8+ T-cells after 5 days of stimulation (e.g., 50-80% divided cells).
Advantages Directly measures cytotoxic function, considered a "gold standard" for cytotoxicity.[6]Provides information on the proliferative potential of T-cells, allows for concurrent phenotypic analysis by flow cytometry.[7][8]
Disadvantages Use of radioactive material, indirect measure of T-cell frequency, can be labor-intensive.Does not directly measure cytotoxicity, requires longer incubation times (days).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells secreting IFN-γ in response to stimulation with the Tyrosinase (206-214) peptide.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Recombinant human IFN-γ (for standard curve)

  • Tyrosinase (206-214) peptide (AFLPWHRLF)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Add 2x10⁵ PBMCs per well.

  • Stimulation: Add Tyrosinase (206-214) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-ALP. Incubate for 1 hour.

    • Wash and add BCIP/NBT substrate.

  • Analysis: Allow spots to develop, then wash with distilled water to stop the reaction. Count the spots using an ELISpot reader.

Chromium (⁵¹Cr) Release Assay

This assay measures the ability of Tyrosinase (206-214) reactive T-cells to lyse target cells presenting the peptide.

Materials:

  • Effector cells (Tyrosinase (206-214) reactive T-cells)

  • Target cells (e.g., T2 cells or autologous dendritic cells)

  • Tyrosinase (206-214) peptide

  • Sodium Chromate (⁵¹Cr)

  • Complete RPMI-1640 medium

  • Triton X-100 (for maximum release)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Incubate target cells with 10 µg/mL of Tyrosinase (206-214) peptide for 1 hour at 37°C.

    • Add 100 µCi of ⁵¹Cr to the peptide-pulsed target cells and incubate for 1 hour at 37°C.

    • Wash the labeled target cells three times with complete medium.

  • Co-culture:

    • Plate the labeled target cells at 1x10⁴ cells/well in a 96-well round-bottom plate.

    • Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with Triton X-100).

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: Centrifuge the plate and collect the supernatant.

  • Analysis: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

CFSE Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the Tyrosinase (206-214) peptide.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PBMCs

  • Tyrosinase (206-214) peptide

  • Complete RPMI-1640 medium

  • Flow cytometer

  • Antibodies for T-cell surface markers (e.g., anti-CD3, anti-CD8)

Procedure:

  • CFSE Labeling:

    • Resuspend PBMCs at 1x10⁷ cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Stimulation:

    • Plate the CFSE-labeled PBMCs at 2x10⁵ cells/well in a 96-well plate.

    • Add Tyrosinase (206-214) peptide at a final concentration of 10 µg/mL. Include an unstimulated control.

  • Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) for 30 minutes on ice.

    • Wash the cells and resuspend in FACS buffer.

  • Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the T-cell population of interest (e.g., CD3+CD8+) and examining the CFSE fluorescence histogram to determine the percentage of divided cells.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz (DOT language).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Functions Effector Functions MHC MHC Class I MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide CD8 CD8 MHC->CD8 Peptide Tyrosinase (206-214) Peptide Peptide->MHC TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1: Antigen Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation Signaling->Activation Cytokines Cytokine Secretion (e.g., IFN-γ) Activation->Cytokines Cytotoxicity Cytotoxicity (Target Cell Lysis) Activation->Cytotoxicity Proliferation Proliferation Activation->Proliferation

T-Cell Activation and Effector Functions.

ELISpot_Workflow start Start coat Coat plate with capture antibody start->coat block Block plate coat->block add_cells Add PBMCs and Tyrosinase (206-214) peptide block->add_cells incubate1 Incubate (18-24h) add_cells->incubate1 wash1 Wash incubate1->wash1 add_detection Add detection antibody wash1->add_detection incubate2 Incubate (2h) add_detection->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Streptavidin-ALP wash2->add_enzyme incubate3 Incubate (1h) add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add substrate (BCIP/NBT) wash3->add_substrate develop Develop spots add_substrate->develop read Read plate develop->read end End read->end

ELISpot Assay Workflow.

Chromium_Release_Workflow start Start pulse_peptide Pulse target cells with Tyrosinase (206-214) peptide start->pulse_peptide label_cr51 Label target cells with ⁵¹Cr pulse_peptide->label_cr51 wash_targets Wash target cells label_cr51->wash_targets coculture Co-culture effector and target cells (4h) wash_targets->coculture centrifuge Centrifuge plate coculture->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure_cpm Measure CPM with gamma counter collect_supernatant->measure_cpm calculate Calculate % specific lysis measure_cpm->calculate end End calculate->end

Chromium Release Assay Workflow.

CFSE_Workflow start Start label_cfse Label PBMCs with CFSE start->label_cfse wash_cells Wash cells label_cfse->wash_cells stimulate Stimulate with Tyrosinase (206-214) peptide wash_cells->stimulate incubate Incubate (5-7 days) stimulate->incubate stain_surface Stain surface markers (CD3, CD8) incubate->stain_surface acquire Acquire on flow cytometer stain_surface->acquire analyze Analyze CFSE dilution acquire->analyze end End analyze->end

CFSE Proliferation Assay Workflow.

References

A Comparative Guide to Alternative Melanoma Antigens for HLA-A24 Positive Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy for malignant melanoma is continually evolving, with a growing emphasis on personalized approaches tailored to a patient's specific genetic background. For individuals expressing the Human Leukocyte Antigen (HLA)-A24 allele, which is particularly prevalent in Asian and a subset of Caucasian populations, identifying effective tumor-associated antigens (TAAs) is crucial for the development of targeted cancer vaccines and adoptive T-cell therapies. This guide provides a comparative overview of alternative melanoma antigens for HLA-A24 positive patients, supported by available experimental data.

Overview of Alternative Antigens

While much of the early research in melanoma immunotherapy focused on HLA-A2 restricted epitopes, a number of promising antigens have been identified and evaluated in the context of HLA-A24. These can be broadly categorized as cancer-testis antigens, differentiation antigens, and neoantigens.

  • Cancer-Testis (CT) Antigens: These proteins are typically expressed in immune-privileged sites like the testes and placenta, and aberrantly expressed in various malignancies. Their restricted expression pattern in normal tissues makes them attractive targets for immunotherapy, minimizing the risk of autoimmune responses. Key examples for HLA-A24 positive melanoma include members of the Melanoma-associated antigen (MAGE) family and New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1).

  • Differentiation Antigens: These are proteins associated with the lineage of the tumor cell. In melanoma, these include tyrosinase and glycoprotein (B1211001) 100 (gp100), which are involved in melanin (B1238610) synthesis. While they are also expressed in healthy melanocytes, the immune system can be stimulated to overcome tolerance.

  • Neoantigens: Arising from tumor-specific mutations, neoantigens are highly specific to the cancer and are not present in normal tissues. This makes them ideal targets for personalized cancer vaccines, as they are recognized as truly foreign by the immune system.

Comparative Analysis of Clinical and Immunological Data

The following tables summarize the available quantitative data from clinical and preclinical studies investigating various HLA-A24 restricted melanoma antigens. It is important to note that direct head-to-head clinical trials are scarce, making direct comparisons challenging. The data presented is compiled from various studies with different designs, patient populations, and endpoints.

Table 1: Clinical Efficacy of HLA-A24 Restricted Melanoma Antigen-Based Therapies

Antigen/VaccineTrial PhaseNumber of Patients (HLA-A24+)TreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Overall Survival (OS)Reference(s)
gp100 peptide I6Peptide vaccine with IFA0%Not ReportedNot ReportedNot Reported[1]
MAGE-A1 peptide Case Study1Peptide cocktail-pulsed DCs1 CRNot ReportedNot ReportedNot Reported[2][3]
MAGE-A3 III (DERMA trial)Subgroup analysis not availableRecombinant MAGE-A3 protein + adjuvantNo significant difference vs. placeboNo significant difference vs. placeboDid not meet primary endpoint of extending DFSNot Reported[4][5]
NY-ESO-1 II56 (NY-ESO-1+)NY-ESO-1 protein + ISCOMATRIX adjuvantNo significant difference vs. adjuvant aloneNo significant difference vs. adjuvant aloneNo significant difference vs. adjuvant aloneNo significant difference vs. adjuvant alone[6]
Personalized Neoantigen Vaccine IData not specific to HLA-A24 subgroupPersonalized peptide vaccine + poly-ICLCData not specific to HLA-A24 subgroupData not specific to HLA-A24 subgroupData not specific to HLA-A24 subgroupData not specific to HLA-A24 subgroup

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, DFS: Disease-Free Survival, IFA: Incomplete Freund's Adjuvant, DCs: Dendritic Cells. Note: The data for some antigens is limited to case reports or preclinical studies, and larger randomized trials are needed for definitive conclusions.

Table 2: Immunogenicity of HLA-A24 Restricted Melanoma Antigens

AntigenAssayNumber of Patients (HLA-A24+)Immunological Response RateKey FindingsReference(s)
gp100 peptide ELISPOT & MHC-Dextramer667% (ELISPOT), 100% (Dextramer)Induction of antigen-specific T-cell responses.[1]
MAGE-A1 peptide Tetramer Staining15,068-fold increase in tetramer+ CTLsSignificant expansion of MAGE-1 specific CTLs.[3][3]
MAGE-A6 & MAGE-A12 peptides CTL induction from PBMCs6MAGE-A6: 33-67%, MAGE-A12: 50%Identification of novel CTL epitopes.[7]
NY-ESO-1 Antibody, CD4+ & CD8+ T-cell responses56Strong antibody and T-cell responses inducedVaccine was immunogenic but did not translate to clinical benefit in this study.[6]
Peptide Cocktail (including MAGE-1, -2, -3, gp100, tyrosinase) ELISPOT967% showed responses to >2 peptidesPositive immunological responses observed in the majority of evaluable patients.[8][8]

CTL: Cytotoxic T Lymphocyte, PBMC: Peripheral Blood Mononuclear Cells, ELISPOT: Enzyme-Linked Immunospot.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of melanoma antigen-specific immunotherapies.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release

This assay is widely used to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the target peptide antigen. T cells that recognize the antigen will be activated and secrete cytokines, such as interferon-gamma (IFN-γ). The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well. A second, labeled antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-producing cell.

Protocol Outline:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.

  • Cell Plating: Add patient PBMCs to the wells at a concentration of 2-5 x 10^5 cells/well.

  • Stimulation: Add the HLA-A24 restricted peptide of interest (e.g., gp100, MAGE-A3) at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction by washing with water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This is a classic method to measure the lytic activity of cytotoxic T lymphocytes (CTLs).

Principle: Target cells (e.g., melanoma cells expressing HLA-A24 and the target antigen) are labeled with radioactive ⁵¹Cr. When CTLs from a vaccinated patient recognize and kill these target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol Outline:

  • Target Cell Labeling: Incubate target cells with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells multiple times to remove unincorporated ⁵¹Cr.

  • Co-incubation: Plate the labeled target cells in a 96-well plate. Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Controls:

    • Spontaneous release: Target cells with media only.

    • Maximum release: Target cells with a detergent (e.g., Triton X-100) to lyse all cells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry-Based Cytotoxicity Assay

This method offers a non-radioactive alternative to the ⁵¹Cr release assay and can provide additional information about the mechanism of cell death.

Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE or a membrane dye). Effector CTLs are co-incubated with the labeled target cells. After incubation, a viability dye (e.g., 7-AAD or Propidium Iodide) is added, which can only enter cells with compromised membranes (i.e., dead cells). The percentage of target cells that are positive for the viability dye is determined by flow cytometry.

Protocol Outline:

  • Target Cell Labeling: Label target cells with a fluorescent dye according to the manufacturer's instructions.

  • Co-incubation: Co-culture labeled target cells with effector CTLs at various E:T ratios in a 96-well plate.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Staining: Add a viability dye to each well.

  • Flow Cytometry Analysis: Acquire events on a flow cytometer. Gate on the target cell population based on their fluorescence. Within the target cell gate, determine the percentage of cells that have taken up the viability dye.

  • Calculation of Specific Lysis: % Specific Lysis = [(% Dead Target Cells with Effectors - % Dead Target Cells without Effectors) / (100 - % Dead Target Cells without Effectors)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to melanoma antigens can aid in understanding the mechanisms of action of different immunotherapies.

HLA_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Tumor Antigen Tumor Antigen Proteasome Proteasome Tumor Antigen->Proteasome Ubiquitination Peptides Peptides Proteasome->Peptides Degradation TAP TAP Peptides->TAP Peptide Loading Complex Tapasin, Calreticulin, ERp57 TAP->Peptide Loading Complex Peptide Transport HLA-A24 Heavy Chain HLA-A24 Heavy Chain Calnexin Calnexin HLA-A24 Heavy Chain->Calnexin Folding HLA-A24 Heavy Chain->Peptide Loading Complex beta2-microglobulin beta2-microglobulin beta2-microglobulin->Peptide Loading Complex Calnexin->beta2-microglobulin Association Peptide-HLA Complex Peptide-HLA Complex Peptide Loading Complex->Peptide-HLA Complex Peptide Loading APC Antigen Presenting Cell (Melanoma Cell) Peptide-HLA Complex->APC Transport via Golgi HLA-A24 HLA-A24 APC->HLA-A24 Presented Peptide Peptide HLA-A24->Presented Peptide

Caption: HLA Class I Antigen Presentation Pathway for Melanoma Antigens.

CTL_Activation_Signaling cluster_APC Melanoma Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) HLA-A24_Peptide HLA-A24 Peptide TCR TCR α/β TCR->HLA-A24_Peptide Recognition CD3 CD3 TCR->CD3 CD8 CD8 CD8->HLA-A24_Peptide Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCg1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca++ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Granzyme_Perforin Granzyme/Perforin Release NFAT->Granzyme_Perforin NFkB NFkB PKC->NFkB Activation NFkB->Cytokine_Production NFkB->Granzyme_Perforin AP1 AP1 Ras_MAPK->AP1 Activation AP1->Cytokine_Production AP1->Granzyme_Perforin Cell_Lysis Tumor Cell Lysis Granzyme_Perforin->Cell_Lysis

Caption: TCR Signaling Cascade in a Cytotoxic T Lymphocyte.

Experimental_Workflow_CTL_Assay cluster_patient Patient cluster_in_vitro In Vitro Culture cluster_readout Readout PBMCs Patient PBMCs Stimulation Stimulate with HLA-A24 Peptide PBMCs->Stimulation Expansion CTL Expansion (with IL-2) Stimulation->Expansion Effector_CTLs Effector CTLs Expansion->Effector_CTLs Co_incubation Co-incubate Effectors and Targets Effector_CTLs->Co_incubation Target_Cells HLA-A24+ Target Cells Labeling Label Target Cells (e.g., 51Cr or CFSE) Target_Cells->Labeling Labeled_Targets Labeled_Targets Labeling->Labeled_Targets Labeled_Targets->Co_incubation Assay Cytotoxicity Assay Co_incubation->Assay Measurement Measure Lysis (e.g., Radioactivity or Flow Cytometry) Assay->Measurement Analysis Calculate % Specific Lysis Measurement->Analysis

Caption: Experimental Workflow for a CTL Cytotoxicity Assay.

Conclusion and Future Directions

The investigation of alternative melanoma antigens for HLA-A24 positive patients has identified several promising candidates, including peptides from gp100, MAGE family proteins, and the personalized approach of neoantigen vaccination. While immunogenicity has been demonstrated for several of these antigens, translating this into robust and consistent clinical efficacy remains a key challenge.

The available data suggests that multi-peptide "cocktail" vaccines or personalized neoantigen vaccines may hold greater promise than single-peptide approaches, potentially by inducing a broader and more durable anti-tumor immune response. However, the logistical and manufacturing complexities of personalized vaccines are significant hurdles to their widespread clinical implementation.

Future research should focus on:

  • Head-to-head clinical trials: Directly comparing the efficacy of different HLA-A24 restricted antigen vaccines in well-defined patient populations.

  • Combination therapies: Investigating the synergistic effects of these vaccines with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immunosuppression.

  • Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to a particular antigen-specific therapy.

  • Optimizing vaccine platforms: Exploring different vaccine delivery systems and adjuvants to enhance the immunogenicity of these antigens.

By addressing these key areas, the field can continue to advance towards more effective and personalized immunotherapies for HLA-A24 positive melanoma patients.

References

Correlating ELISPOT Results with Clinical Response to Tyrosinase (206-214) Vaccine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of therapeutic cancer vaccines, such as those targeting the melanoma-associated antigen tyrosinase, necessitates robust methods for monitoring immune responses and correlating them with clinical efficacy. The Enzyme-Linked Immunospot (ELISPOT) assay has emerged as a highly sensitive technique for quantifying antigen-specific T cell responses at the single-cell level. This guide provides a comparative overview of the use of ELISPOT in evaluating the clinical response to the tyrosinase (206-214) peptide vaccine, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes data from clinical trials where ELISPOT was used to measure IFN-γ-producing T cells in response to tyrosinase-related peptide vaccines. It is important to note that patient populations, vaccine formulations, and clinical endpoints vary across studies, making direct comparisons challenging.

Clinical Trial Identifier / StudyVaccine CompositionNo. of PatientsELISPOT Results (Frequency of IFN-γ-producing cells)Clinical ResponseCorrelation between ELISPOT and Clinical Response
NCT00019383 (Multi-peptide vaccine)[1]Multi-peptide including tyrosinase:206-214Not specified in abstractData not explicitly detailed in abstractNot specified in abstractNot specified in abstract
Rosenberg et al. (Modified ELISPOT evaluation)[2]Dendritic cell-based vaccines with tyrosinase peptideMetastatic melanoma patients (HLA-A2+)Pre-vaccination: 0 to 1/2,600. Post-vaccination: At least 1 log unit increase in 2 patients.One patient had a clinical response.The patient with a clinical response showed a significant increase in peptide-responsive T cells.
Nagai et al. (DC-based immunotherapy)[3]Dendritic cells pulsed with a cocktail of 5 melanoma peptides including tyrosinase9 metastatic melanoma patients (HLA-A2 or A24)Positive immunological responses to >2 peptides in 6/9 evaluable cases.1 Complete Response (CR), 1 Partial Response (PR), 1 Stable Disease (SD), 6 Progressive Disease (PD).Two responders demonstrated very high ELISPOT scores which might correlate with tumor regression.
Slingluff et al. (Prime/boost with recombinant poxvirus/tyrosinase)[4]Recombinant vaccinia and fowlpox vectors encoding tyrosinase64 metastatic melanoma patientsEnhanced immunity against tyrosinase in 13% of patients tested for T-cell recognition of individual peptides.8 partial responses (12.5%) in patients also receiving high-dose IL-2.Did not mediate clinical benefit significantly different from IL-2 alone.

Experimental Protocols

IFN-γ ELISPOT Assay for Monitoring Tyrosinase-Specific T Cells

The ELISPOT assay is a cornerstone for monitoring cellular immune responses due to its high sensitivity in detecting rare antigen-specific T cells.[5] The following protocol is a synthesized methodology based on common practices described in the literature.[2][6][7]

Materials:

  • 96-well PVDF membrane plates

  • Sterile PBS

  • Anti-human IFN-γ capture antibody

  • Blocking solution (e.g., PBS with 5% BSA)

  • Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated patients

  • Tyrosinase (206-214) peptide (AFLPWHRLF for HLA-A24)[8][9]

  • Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Recombinant human IL-2 (optional)

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or similar enzyme conjugate)

  • Substrate (e.g., BCIP/NBT)

  • ELISPOT plate reader

Procedure:

  • Plate Coating: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.[6]

  • Blocking: Wash the plate and block with a blocking solution for 2 hours at room temperature to prevent non-specific binding.[10]

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 1 x 10^5 to 3 x 10^5 PBMCs per well.[7]

  • Antigen Stimulation: Add the tyrosinase (206-214) peptide to the wells at a final concentration of 1-10 µg/mL.[7][11] Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.[10]

  • Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Experimental Workflow Diagram

G cluster_0 Patient & Vaccination cluster_1 Sample Collection & Processing cluster_2 ELISPOT Assay cluster_3 Data Analysis & Correlation Patient Metastatic Melanoma Patient (HLA-A24+) Vaccine Tyrosinase (206-214) Peptide Vaccine Patient->Vaccine Vaccination Clinical Clinical Response Assessment (e.g., RECIST) Patient->Clinical Blood Peripheral Blood Collection Vaccine->Blood PBMC PBMC Isolation Blood->PBMC Plate Coat Plate with Anti-IFN-γ Ab Cells Plate PBMCs Plate->Cells Stimulate Stimulate with Tyrosinase Peptide Cells->Stimulate Incubate Incubate & Detect Spots Stimulate->Incubate Count Count IFN-γ Spots Incubate->Count Correlate Correlate ELISPOT with Clinical Outcome Count->Correlate Clinical->Correlate

Caption: Experimental workflow for correlating ELISPOT results with clinical response.

Comparison with Alternative Assays

While ELISPOT is a widely used and sensitive method for monitoring cellular immune responses, other techniques can provide complementary information.[5]

AssayPrincipleAdvantagesDisadvantages
ELISPOT Measures the frequency of cytokine-secreting cells at a single-cell level.[5]High sensitivity, quantitative, provides functional information.[12]Limited to pre-defined cytokines, does not provide information on cell phenotype.
Intracellular Cytokine Staining (ICS) with Flow Cytometry Detects intracellular cytokines in specific cell populations.Provides information on the phenotype of cytokine-producing cells (e.g., CD4+ vs. CD8+), allows for multi-cytokine analysis.[13]Lower sensitivity than ELISPOT, requires larger sample volumes.
Multiplex Assays (e.g., Luminex) Simultaneously measures multiple soluble analytes (cytokines, chemokines) in a single sample.[5]High-throughput, provides a broad profile of the immune response.Measures secreted proteins in bulk, does not provide single-cell resolution.
Mass Spectrometry Highly sensitive method for detecting and identifying a wide range of molecules.[5]Extreme sensitivity and versatility, can identify novel biomarkers.High cost, complex data analysis.

Conclusion

The ELISPOT assay is a valuable tool for quantifying T cell responses to the tyrosinase (206-214) vaccine. While some studies suggest a positive correlation between the magnitude of the ELISPOT response and favorable clinical outcomes in melanoma patients, this relationship is not consistently observed across all trials.[2][3][4] The heterogeneity in vaccine platforms, patient populations, and concomitant therapies likely contributes to these variable findings. For a comprehensive immunological assessment, it is recommended to complement ELISPOT data with other assays, such as intracellular cytokine staining, to gain a more complete understanding of the vaccine-induced immune response. Further large-scale, standardized clinical trials are necessary to definitively establish ELISPOT as a predictive biomarker for clinical response to tyrosinase-based cancer vaccines.[13]

References

Enhancing Immunogenicity: A Comparative Guide to Modified Tyrosinase (206-214) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tyrosinase peptide (206-214), with the amino acid sequence AFLPWHRLF, is a key epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs) and a target in melanoma immunotherapy.[1][2] However, the native peptide's immunogenicity can be suboptimal for eliciting a robust anti-tumor response. This guide provides a comparative overview of strategies to modify this peptide for enhanced immunogenicity, supported by experimental data and detailed protocols.

Strategies for Enhancing Peptide Immunogenicity

Modification of the Tyrosinase (206-214) peptide aims to increase its binding affinity to the Major Histocompatibility Complex (MHC) class I molecule HLA-A24 and/or to improve its recognition by T-cell receptors (TCRs). The two primary approaches are:

  • Heteroclitic Peptides: These are analogues with amino acid substitutions at MHC anchor residues to improve binding affinity. A higher affinity can lead to a more stable peptide-MHC complex, resulting in prolonged presentation to T-cells and a stronger immune response.

  • Post-Translational Modifications: Naturally occurring modifications can alter peptide recognition by T-cells. Mimicking these modifications can lead to enhanced immunogenicity.

While direct comparative studies on modified Tyrosinase (206-214) peptides are limited in the readily available literature, valuable insights can be drawn from studies on other tyrosinase family peptides, such as tyrosinase-related protein 2 (TRP-2).

Comparative Immunogenicity Data

The following table summarizes hypothetical comparative data for a modified Tyrosinase (206-214) analogue, based on findings from related studies on tyrosinase family peptides. This data illustrates the potential improvements in immunogenicity that can be achieved through modification.

PeptideModificationHLA-A24 Binding Affinity (nM)CTL Response (IFN-γ spots/10^5 cells)In Vivo Tumor Growth Inhibition (%)
Native Tyrosinase (206-214) None (AFLPWHRLF)15050 ± 820 ± 5
Analogue 1 L2 -> Y (AYFPWHRLF)50150 ± 1550 ± 8

Disclaimer: The data in this table is illustrative and based on the principles of heteroclitic peptide design. Actual results may vary.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.

Generation of Peptide-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol outlines the in vitro generation of CTLs specific for the native or modified tyrosinase peptides.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from HLA-A24 positive healthy donors or melanoma patients by Ficoll-Paque density gradient centrifugation.

  • Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • DC Maturation and Peptide Pulsing: Mature the DCs with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and lipopolysaccharide (LPS). Pulse the mature DCs with the native or modified tyrosinase peptide (10 µg/mL) for 4 hours.

  • Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells at a ratio of 1:10 (DC:T-cell).

  • CTL Expansion: Add IL-2 (20 IU/mL) to the co-culture on day 2 and restimulate the T-cells with peptide-pulsed autologous feeder cells every 7-10 days.

Interferon-gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of peptide-specific IFN-γ secreting T-cells.

  • Plate Coating: Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Add 1 x 10^5 generated CTLs per well.

  • Stimulation: Add the native or modified tyrosinase peptide (10 µg/mL) to the wells. Use a non-relevant peptide as a negative control and phytohemagglutinin (PHA) as a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation, add streptavidin-alkaline phosphatase and a substrate solution to develop the spots.

  • Analysis: Count the spots using an ELISPOT reader.

Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of generated CTLs to lyse target cells presenting the specific peptide.

  • Target Cell Preparation: Use an HLA-A24 positive cell line (e.g., T2 cells) as target cells. Label the target cells with 51Cr for 1 hour.

  • Peptide Pulsing: Pulse the 51Cr-labeled target cells with the native or modified tyrosinase peptide (10 µg/mL) for 1 hour.

  • Co-culture: Co-culture the peptide-pulsed target cells with the generated CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4 hours.

  • Measurement of 51Cr Release: Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Visualizing the Immunological Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

T_Cell_Activation_Pathway T-Cell Activation by Modified Peptide APC Antigen Presenting Cell (APC) MHC HLA-A24 APC->MHC Peptide Loading Peptide Modified Tyrosinase (206-214) Peptide Peptide->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHC->TCR Presentation CD8 CD8 MHC->CD8 T_Cell CD8+ T-Cell TCR->T_Cell CD8->T_Cell Activation T-Cell Activation T_Cell->Activation Response Anti-Tumor Immune Response Activation->Response Proliferation & Effector Function

Caption: T-Cell Activation Pathway.

CTL_Generation_Workflow CTL Generation and Assay Workflow cluster_generation CTL Generation cluster_assays Immunogenicity Assays PBMCs Isolate PBMCs DCs Generate & Mature DCs PBMCs->DCs Peptide_Pulse Pulse DCs with Peptide DCs->Peptide_Pulse CoCulture Co-culture DCs & T-Cells Peptide_Pulse->CoCulture Expansion Expand CTLs with IL-2 CoCulture->Expansion ELISPOT IFN-γ ELISPOT Expansion->ELISPOT Cytotoxicity 51Cr Release Assay Expansion->Cytotoxicity

Caption: CTL Generation and Assay Workflow.

References

Safety Operating Guide

Proper Disposal of Tyrosinase (206-214), Human: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Tyrosinase (206-214), human, a synthetic peptide epitope, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this peptide is generally not classified as a hazardous substance, it is imperative to treat all research chemicals with a high degree of caution and manage their disposal through controlled waste streams.[1]

This guide provides essential, step-by-step instructions for the safe and appropriate disposal of this compound, in various forms, including unused solutions, contaminated labware, and empty vials. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is crucial for maintaining a safe and compliant research environment.[2][3][4]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2] All handling of the peptide, especially in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent inhalation of airborne particles.[2]

Disposal of Liquid Waste

Unused or expired solutions of this compound, should be treated as chemical waste.

Step 1: Waste Collection Collect all liquid peptide waste, including stock solutions, experimental residues, and the initial rinsate from cleaning contaminated labware, in a designated and clearly labeled hazardous waste container.[5]

Step 2: Container Labeling The waste container must be appropriately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the solution.[5]

Step 3: Storage Keep the waste container securely sealed and store it in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[5] Do not pour peptide solutions down the sink. [6]

Disposal of Solid Waste

Solid waste contaminated with this compound, includes items such as pipette tips, gloves, vials, and absorbent materials from spill clean-ups.

Step 1: Waste Segregation Segregate solid peptide waste from other laboratory trash.[2] Place all contaminated items into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]

Step 2: Container Labeling Clearly label the container as "Hazardous Waste" and specify the contents, for example, "Solid waste contaminated with this compound."[5]

Step 3: Disposal of Empty Vials Empty vials that originally contained the lyophilized peptide should be managed as follows:

  • Rinse the vial thoroughly with a suitable solvent (e.g., water or an appropriate buffer).

  • Collect the rinsate as liquid chemical waste.[3]

  • Deface the original label on the vial.

  • Dispose of the rinsed vial as regular laboratory glass or plastic waste, in accordance with your institutional policies.[3]

Decontamination and Spill Management

In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed. All materials used for spill cleanup must be disposed of as hazardous waste.

Summary of Waste Management

Waste TypeContainerLabelingDisposal Pathway
Liquid Waste (Unused solutions, rinsate)Designated, leak-proof hazardous waste container"Hazardous Waste", "this compound", and other componentsCollection by institutional EHS
Solid Waste (Contaminated labware, PPE)Designated, leak-proof hazardous waste container with liner"Hazardous Waste", "Solid waste contaminated with this compound"Collection by institutional EHS
Empty Vials Regular laboratory glass or plastic wasteOriginal label defacedInstitutional glass/plastic recycling or waste

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Identify Tyrosinase (206-214) Waste waste_type Determine Waste Form start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Labware, PPE, Powder) waste_type->solid_waste Solid empty_vial Empty Vial waste_type->empty_vial Empty Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid rinse_vial Rinse Vial & Collect Rinsate empty_vial->rinse_vial store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste rinse_vial->collect_liquid deface_label Deface Original Label rinse_vial->deface_label dispose_vial Dispose as Lab Glass/Plastic deface_label->dispose_vial end End of Disposal Process dispose_vial->end ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup ehs_pickup->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling Human Tyrosinase (206-214)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide, Human Tyrosinase (206-214). The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for working with non-hazardous synthetic peptides in a laboratory setting. Although the specific chemical, physical, and toxicological properties of this peptide have not been exhaustively investigated, exercising due care is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment and engineering controls is mandatory when handling Human Tyrosinase (206-214).[1][2]

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.[2][3] Must comply with ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[2] For incidental contact, disposable nitrile gloves are the minimum requirement.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[1][2][3]
General Laboratory AttireLong pants and closed-toe shoes are the minimum attire for working in a laboratory where hazardous materials are present.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent the inhalation of dust particles.[2][3] Work should be conducted in a well-ventilated area.[2][4]

Operational Plan: Safe Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the integrity of Human Tyrosinase (206-214) and ensuring personnel safety.[2]

Step-by-Step Handling and Experimental Protocol:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[2] It is recommended to work within a properly equipped laboratory that meets established safety and ventilation standards.[1]

  • Equilibration : To prevent moisture absorption, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[3][5]

  • Personal Protective Equipment : Don all required PPE as outlined in Table 1, including a lab coat, safety goggles, and gloves.[2]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2] Perform this task quickly to minimize exposure to air and moisture.[3] After weighing, tightly reseal the container.[3]

  • Reconstitution : If preparing a solution, slowly add the appropriate solvent to the vial.[2] Cap the container securely before mixing. For peptides with unknown solubility, a trial-and-error process with small amounts may be necessary.[6]

  • Clean-up : After handling, wipe down all surfaces and equipment with a suitable cleaning agent.[2]

Storage Protocols:

  • Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder, away from bright light.[5][6] Storing with a desiccant in a sealed container is recommended to minimize degradation.[5]

  • Peptide in Solution : If stored in a solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[4] Store solutions at -20°C or colder.[4][6] The use of sterile buffers at a pH of 5-6 can prolong storage life.[6]

Disposal Plan:

All waste containing Human Tyrosinase (206-214) should be treated as chemical waste.

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]

  • Solid Waste : If a spill occurs, sweep up the powder, place it in a sealed bag, and hold it for waste disposal. Avoid creating dust.[3][7]

  • Liquid Waste : Contaminated solutions should not be discharged into public drains.[1][3]

  • Final Disposal : Securely seal the waste container to prevent leakage.[2] Observe all federal, state, and local environmental regulations for chemical waste disposal.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of Human Tyrosinase (206-214).

cluster_prep Preparation cluster_handling Handling Lyophilized Peptide cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Clean Workspace ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->ppe equilibrate 3. Equilibrate Peptide to Room Temp ppe->equilibrate weigh 4. Weigh Peptide Powder equilibrate->weigh reconstitute 5. Reconstitute with Solvent weigh->reconstitute store_lyo Store Lyophilized at <= -20°C weigh->store_lyo Unused Portion store_sol Aliquot and Store Solution at <= -20°C reconstitute->store_sol For Later Use cleanup 6. Clean Work Area reconstitute->cleanup waste_collect 7. Collect Waste in Labeled Container cleanup->waste_collect dispose 8. Dispose via Chemical Waste Stream waste_collect->dispose

Caption: Workflow for handling Human Tyrosinase (206-214).

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.